5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,4-dihydropyrazolo[4,3-b]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-4-2-6(11)7-5(9-4)3-8-10-7/h2-3H,1H3,(H,8,10)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOWWRNZIQCTCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468057 | |
| Record name | 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94220-37-8, 268547-52-0 | |
| Record name | 1,4-Dihydro-5-methyl-7H-pyrazolo[4,3-b]pyridin-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94220-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the fundamental basic properties of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, and tautomeric nature. Furthermore, it outlines a plausible synthetic pathway and discusses its potential as a crucial building block in the development of novel therapeutics, particularly for neurological disorders. The guide is intended to serve as a valuable resource for researchers and scientists engaged in the exploration and utilization of pyrazolopyridine scaffolds in pharmaceutical research.
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold
The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic motif in medicinal chemistry, owing to its structural resemblance to purines and its ability to engage in a variety of biological interactions.[1] This scaffold is a key component in numerous compounds with diverse therapeutic activities, including but not limited to, inhibitors of kinases, modulators of G-protein coupled receptors, and anti-cancer agents. The inherent chemical features of the pyrazolopyridine system, such as its aromaticity, hydrogen bonding capabilities, and potential for substitution at multiple positions, make it an attractive framework for the design of targeted therapeutics. This compound, as a functionalized derivative, serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic value, particularly in the realm of neurological disorders.[2][3]
Chemical Identity and Structure
This compound is a fused bicyclic heterocycle. Its structure consists of a pyrazole ring fused to a pyridine ring, with a methyl group at position 5 and a hydroxyl group at position 7.
Molecular Formula: C₇H₇N₃O[4]
Molecular Weight: 149.15 g/mol [4]
IUPAC Name: this compound[4]
CAS Number: 268547-52-0[4]
Caption: Proposed synthetic workflow for this compound.
Note: This proposed pathway is illustrative. The specific reagents and reaction conditions would require experimental optimization and validation.
Characterization and Analytical Methods
The identity and purity of this compound would be confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methyl group, and the exchangeable protons of the NH and OH groups. The exact chemical shifts will be dependent on the solvent and the predominant tautomeric form.
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide additional structural information. PubChem lists a GC-MS data entry for this compound, suggesting a molecular ion peak at m/z 149. *[4] High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound. A suitable method would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a UV detector.
Potential Applications in Drug Discovery
This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. I[2]ts utility as a key intermediate in pharmaceutical research is well-recognized, particularly in the development of drugs targeting neurological disorders. T[2][3]he pyrazolo[4,3-b]pyridine scaffold has been explored for various therapeutic targets, and derivatives of this core have shown promise as:
-
Kinase Inhibitors: The structural similarity to purines makes the pyrazolopyridine scaffold an excellent starting point for the design of ATP-competitive kinase inhibitors.
-
GPCR Modulators: Derivatives have been investigated as modulators of various G-protein coupled receptors.
-
Inhibitors of Protein-Protein Interactions: The scaffold can be elaborated to present functionalities that disrupt key protein-protein interactions implicated in disease.
The methyl and hydroxyl groups on this compound provide convenient handles for further chemical modifications, allowing for the generation of libraries of derivatives for screening against various biological targets.
Conclusion
This compound is a heterocyclic compound with significant potential in the field of drug discovery. Its fundamental basic properties, including its chemical structure, physicochemical characteristics, and tautomeric nature, are critical for its effective utilization as a synthetic intermediate. This technical guide has provided a comprehensive overview of these core properties, a plausible synthetic strategy, and an insight into its potential applications. Further experimental investigation into its reactivity, stability, and biological activity is warranted to fully exploit the therapeutic potential of this versatile scaffold.
References
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- ChemBK. 5-methyl-1,4-dihydro-7H-pyrazolo[4,3-b]pyridin-7-one. [Link]
- RSC Publishing. Pyrazolopyridines. Part IV. Preparation and tautomerism of 6-cyano- and 6-ethoxycarbonyl-1,4-dihydropyrazolo[4,3-b]pyridin-7-ones. [Link]
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An In-depth Technical Guide to the Physicochemical Characteristics of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol
Abstract
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol (CID 11528366), a heterocyclic compound of significant interest in medicinal chemistry.[1] Given its potential as a key intermediate in the synthesis of therapeutics, particularly for neurological disorders, a thorough understanding of its physical and chemical properties is paramount for researchers, scientists, and drug development professionals.[2] This document synthesizes available computed data, qualitative experimental observations, and established analytical methodologies to offer a detailed profile of the compound. It addresses its chemical structure, tautomerism, solubility, and key physicochemical parameters, and provides standardized protocols for their experimental determination. The guide is structured to provide not just data, but also the scientific rationale behind the characterization workflow, empowering researchers to conduct their own analyses with confidence.
Introduction and Molecular Structure
This compound is a fused bicyclic heteroaromatic compound with the molecular formula C₇H₇N₃O and a molecular weight of 149.15 g/mol .[1] Its structure, featuring a pyrazole ring fused to a pyridine ring, makes it a member of the broader class of pyrazolopyridines, which are recognized as privileged scaffolds in drug discovery due to their diverse biological activities. The structural framework of this compound makes it a valuable building block in organic synthesis for the creation of more complex heterocyclic systems.[3]
A critical aspect of the chemistry of this molecule is the existence of keto-enol tautomerism. The "ol" form, this compound, can exist in equilibrium with its keto tautomer, 5-methyl-1,4-dihydropyrazolo[4,3-b]pyridin-7-one.[1] The IUPAC name for the keto form is 5-methyl-1,4-dihydropyrazolo[4,3-b]pyridin-7-one.[1] The relative stability and prevalence of these tautomers can be influenced by the solvent, pH, and solid-state packing. For the purpose of this guide, we will refer to the compound by its "-ol" nomenclature, while acknowledging the dynamic equilibrium.
Caption: Keto-enol tautomerism of the title compound.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that much of the quantitative data is computationally predicted and awaits experimental verification.
| Property | Value/Observation | Source |
| Molecular Formula | C₇H₇N₃O | PubChem[1] |
| Molecular Weight | 149.15 g/mol | PubChem[1] |
| Appearance | Yellowish to yellowish-brown solid | ChemBK[4] |
| Melting Point | Not experimentally determined | - |
| Boiling Point | 376.3 ± 37.0 °C (Predicted) | ChemBK[4] |
| Solubility | Insoluble in water at room temperature. Soluble in methanol, ethanol, and dichloromethane. | ChemBK[4] |
| pKa | 4.28 ± 0.40 (Predicted) | ChemBK[4] |
| LogP (XLogP3) | 0.6 | PubChem[1] |
Spectroscopic and Analytical Characterization
While specific experimental spectra for this compound are not widely available in public databases, this section outlines the expected spectroscopic features based on its structure and data from related pyrazolopyridine derivatives. It also provides standardized protocols for obtaining this data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazole and pyridine rings, as well as a singlet for the methyl group. The chemical shifts of the N-H and O-H protons may be broad and their positions dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. The carbonyl carbon in the keto tautomer would appear at a characteristic downfield shift.
Protocol for NMR Spectroscopic Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical and can influence the position of exchangeable protons.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Caption: A generalized workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The PubChem entry for this compound indicates the availability of GC-MS data, suggesting it has sufficient volatility and thermal stability for this technique.[5] The expected molecular ion peak [M]⁺ would be at m/z 149.
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Analysis: Inject the sample into the GC, where it is vaporized and separated based on its boiling point and affinity for the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum will show the molecular ion and characteristic fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for this compound would include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.
-
N-H stretch: A sharp to broad band around 3100-3500 cm⁻¹.
-
C=O stretch: A strong absorption around 1650-1700 cm⁻¹ if the keto tautomer is present.
-
C=C and C=N stretches: In the 1400-1650 cm⁻¹ region, characteristic of the aromatic rings.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis and studying conjugation. The fused aromatic system of this compound is expected to show characteristic absorption maxima in the UV region.
Solubility and Partition Coefficient
Solubility
Qualitative data indicates that this compound is insoluble in water at room temperature but soluble in organic solvents like methanol, ethanol, and dichloromethane.[4] For drug development purposes, quantitative determination of its aqueous and organic solubility is crucial.
Protocol for Quantitative Solubility Determination (Shake-Flask Method):
-
Equilibration: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, buffer at various pH values, or organic solvents) in a sealed vial.
-
Agitation: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.
Partition Coefficient (LogP)
The predicted XLogP3 value of 0.6 suggests that the compound has a relatively balanced hydrophilic-lipophilic character.[1] The partition coefficient is a critical parameter for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug molecule.
Crystal Structure and Polymorphism
The solid-state properties of a pharmaceutical compound, including its crystal structure and potential for polymorphism, are of utmost importance as they can significantly impact its stability, solubility, and bioavailability. To date, the crystal structure of this compound has not been reported in the public domain.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a final structural model.
The potential for polymorphism should be investigated by crystallizing the compound under various conditions (different solvents, temperatures, and cooling rates) and analyzing the resulting solid forms using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Stability
The chemical stability of this compound is a key factor in its potential for pharmaceutical development. Stability studies should be conducted under various stress conditions to identify potential degradation pathways and to determine its shelf-life.
Protocol for Forced Degradation Studies:
-
Stress Conditions: Expose solutions of the compound to various stress conditions, including:
-
Acidic and Basic Hydrolysis: Treat with dilute HCl and NaOH at elevated temperatures.
-
Oxidation: Treat with hydrogen peroxide.
-
Thermal Stress: Heat the solid compound and solutions.
-
Photostability: Expose the solid and solutions to UV and visible light.
-
-
Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Identification: Characterize the major degradation products using techniques such as LC-MS/MS to elucidate the degradation pathways.
Caption: A typical workflow for assessing compound stability.
Conclusion
This compound is a molecule with significant potential in medicinal chemistry. This technical guide has provided a comprehensive overview of its known and predicted physicochemical characteristics. While a complete experimental dataset is not yet publicly available, the information and protocols provided herein offer a solid foundation for researchers to conduct their own detailed characterization of this promising compound. A thorough understanding of its properties will be instrumental in advancing its development from a laboratory curiosity to a potential therapeutic agent.
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An In-depth Technical Guide to 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol (CAS: 268547-52-0): A Pivotal Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, a key heterocyclic building block in contemporary medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and, most importantly, the strategic application of this intermediate in the creation of potent and selective therapeutic agents. We will explore its role in the development of kinase inhibitors and other critical drug classes, supported by detailed experimental insights and methodologies.
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold
The pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its structural similarity to purine, which allows it to interact with a wide array of biological targets. This structural motif is central to the development of compounds with diverse therapeutic potential, including anticancer and anti-inflammatory agents. This compound, in particular, has emerged as a crucial intermediate, offering a versatile platform for the synthesis of complex molecules targeting key players in disease pathology. Its utility is especially prominent in the development of drugs for neurological disorders and as a foundational element for enzyme inhibitors.[1][2]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| CAS Number | 268547-52-0 | PubChem[3] |
| Molecular Formula | C₇H₇N₃O | PubChem[3] |
| Molecular Weight | 149.15 g/mol | PubChem[3] |
| IUPAC Name | 5-methyl-1,4-dihydropyrazolo[4,3-b]pyridin-7-one | PubChem[3] |
| Appearance | Yellowish to yellowish-brown solid | ChemBK |
| Solubility | Insoluble in water at room temperature; soluble in organic solvents such as methanol, ethanol, and dichloromethane. | ChemBK |
Synthesis of this compound: A Strategic Approach
While multiple synthetic routes to the pyrazolo[4,3-b]pyridine core exist, a common and effective strategy involves the construction of the pyridine ring onto a pre-existing pyrazole scaffold. A general and efficient method for the synthesis of pyrazolo[4,3-b]pyridines has been developed based on readily available 2-chloro-3-nitropyridines through a sequence of SNAr and modified Japp–Klingemann reactions.[4]
A plausible and commonly employed synthetic pathway to obtain this compound involves the initial synthesis of a chloro-substituted precursor, followed by hydrolysis. This approach offers high yields and good purity of the final product.
Illustrative Synthetic Workflow
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical, based on established methods)
Step 1: Synthesis of 7-hydroxy-5-methyl-1H-pyrazolo[4,3-b]pyrimidine (Precursor to the Chloro-intermediate)
This step typically involves the Gould-Jacobs reaction, a well-established method for synthesizing quinoline and related heterocyclic systems.[5]
-
Reactants: A substituted 5-aminopyrazole and a suitable β-ketoester (e.g., ethyl acetoacetate).
-
Procedure: The reactants are heated in a high-boiling point solvent, such as diphenyl ether, to facilitate the initial condensation and subsequent cyclization. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like hexane. The solid is then collected by filtration, washed, and dried.
Step 2: Synthesis of 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine
The conversion of the hydroxyl group to a chlorine atom is a critical step to enable subsequent nucleophilic substitution reactions.
-
Reactant: 7-hydroxy-5-methyl-1H-pyrazolo[4,3-b]pyrimidine.
-
Reagent: Phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like triethylamine.
-
Procedure: The starting material is refluxed in an excess of phosphorus oxychloride. The use of a co-solvent such as 1,4-dioxane can be beneficial. The reaction is monitored by TLC until the starting material is consumed.
-
Work-up: The excess POCl₃ is carefully quenched with ice water, and the pH is adjusted to neutral or slightly basic with a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent (e.g., dichloromethane), and the organic layer is dried and concentrated to yield the chloro-derivative.
Step 3: Synthesis of this compound
-
Reactant: 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine.
-
Reagent: Aqueous acid (e.g., HCl) or base (e.g., NaOH).
-
Procedure: The chloro-derivative is heated in the presence of an aqueous acid or base. The progress of the hydrolysis is monitored by TLC.
-
Work-up: After completion, the reaction mixture is neutralized, and the product precipitates. The solid is collected by filtration, washed with water, and dried to afford this compound.
Application in the Synthesis of Kinase Inhibitors and Immunomodulators
This compound serves as a versatile intermediate for the synthesis of a variety of biologically active molecules, particularly kinase inhibitors and immunomodulators. The hydroxyl group at the 7-position can be readily converted to a leaving group (e.g., via chlorination as described above) to allow for the introduction of various side chains through nucleophilic aromatic substitution.
Role in the Development of ALK5 Inhibitors
Activin receptor-like kinase 5 (ALK5) is a transmembrane serine/threonine kinase that plays a crucial role in the transforming growth factor-beta (TGF-β) signaling pathway. Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. A series of potent ALK5 inhibitors based on the pyrazolo[4,3-b]pyridine scaffold have been developed.[2] The synthesis of these inhibitors often utilizes intermediates like this compound to introduce diversity at the 7-position of the core structure, which is critical for optimizing potency and pharmacokinetic properties.
Caption: Synthetic strategy for ALK5 inhibitors from the topic compound.
A Foundation for PD-1/PD-L1 Interaction Inhibitors
The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. Small molecule inhibitors of this interaction are a promising area of cancer immunotherapy. A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been identified as potent inhibitors of the PD-1/PD-L1 interaction.[6] One of the most potent compounds identified, D38, exhibited an IC₅₀ value of 9.6 nM.[6] While D38 itself is a 1-methyl derivative, the underlying pyrazolo[4,3-b]pyridine scaffold highlights the potential of derivatives of this compound in this therapeutic area.
Illustrative Biological Data for a Derivative Scaffold:
| Compound | Target | Assay | IC₅₀ (nM) | Source |
| D38 (a 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative) | PD-1/PD-L1 Interaction | HTRF Assay | 9.6 | Bioorg. Chem. 2021[6] |
This data underscores the therapeutic relevance of the pyrazolo[4,3-b]pyridine core and, by extension, the importance of this compound as a key building block.
Potential Signaling Pathways Targeted by Derivatives
The derivatives of this compound are designed to modulate key signaling pathways involved in cell proliferation, survival, and immune response.
Caption: Targeted signaling pathways for derivatives of the topic compound.
Conclusion and Future Perspectives
This compound is a cornerstone intermediate for the development of next-generation therapeutics. Its versatile chemistry allows for the strategic design and synthesis of potent and selective modulators of key biological targets. The demonstrated success of the pyrazolo[4,3-b]pyridine scaffold in yielding clinical candidates for a range of diseases, from cancer to neurological disorders, ensures that this building block will remain highly relevant in the field of drug discovery. Future research will likely focus on expanding the diversity of substituents that can be introduced onto this core, leading to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
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An In-Depth Technical Guide to the Structure Elucidation of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol
Abstract
This technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning required for the complete structure elucidation of the novel heterocyclic compound, 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol. Addressed to researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple listing of techniques. It delves into the strategic decision-making process, the interpretation of complex spectroscopic data, and the crucial role of tautomerism in characterizing this class of molecules. By integrating foundational principles with advanced analytical techniques such as 2D NMR and Mass Spectrometry, we present a self-validating workflow that ensures the unambiguous confirmation of the molecular structure, a critical step in any drug discovery or chemical development pipeline.
Introduction: The Pyrazolopyridine Scaffold and the Question of Tautomerism
The pyrazolopyridine core is a significant "privileged scaffold" in medicinal chemistry, forming the basis for a wide range of biologically active agents.[1] Its unique electronic properties and ability to form specific hydrogen bond interactions make it a fertile ground for the development of novel therapeutics. The target of our investigation, this compound, with a molecular formula of C₇H₇N₃O, presents a classic challenge in heterocyclic chemistry: tautomerism.[2]
The presence of a hydroxyl group on the pyridine ring adjacent to a nitrogen atom introduces the possibility of keto-enol tautomerism. The molecule can exist in equilibrium between the hydroxy (enol) form and the corresponding pyridone (keto) form, 5-methyl-1H-pyrazolo[4,3-b]pyridin-7(4H)-one.[2] The predominant tautomer can be influenced by the physical state (solid vs. solution), solvent polarity, pH, and temperature.[3][4] Therefore, a comprehensive structural elucidation must not only determine the connectivity of the atoms but also ascertain the dominant tautomeric form under the experimental conditions.
dot graph Tautomerism { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
Enol [label="this compound\n(Enol Form)", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=11528366&t=l", labelloc=b, shape=plaintext, fontcolor="#4285F4"]; Keto [label="5-methyl-1H-pyrazolo[4,3-b]pyridin-7(4H)-one\n(Keto Form)", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=11528366&t=l", labelloc=b, shape=plaintext, fontcolor="#EA4335"];
Enol -- Keto [label="Equilibrium", dir=both]; } caption: Keto-Enol Tautomerism of the Target Compound.
Synthesis and Purification: A Plausible Route
While multiple strategies exist for the synthesis of pyrazolopyridine cores, a common and effective method involves the condensation of a functionalized pyrazole with a 1,3-dicarbonyl compound or its equivalent.[1] A plausible synthetic route to this compound is outlined below.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of 4-amino-1H-pyrazole-5-carbonitrile. This starting material can be synthesized from the reaction of malononitrile with a suitable hydrazine source, a well-established procedure in heterocyclic chemistry.
-
Step 2: Cyclocondensation. To a solution of 4-amino-1H-pyrazole-5-carbonitrile (1 equivalent) in glacial acetic acid, add acetylacetone (1.1 equivalents).
-
Step 3: Reflux. Heat the reaction mixture to reflux (approximately 118 °C) for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Step 4: Isolation and Purification. Upon completion, cool the reaction mixture to room temperature and pour it into ice water. The resulting precipitate is collected by vacuum filtration, washed with cold water, and then diethyl ether to remove impurities.
-
Step 5: Recrystallization. The crude product is then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the purified this compound as a solid.
The rationale for choosing this route lies in the commercial availability of the starting materials and the high-yielding nature of cyclocondensation reactions for forming fused heterocyclic systems. Acetic acid serves as both the solvent and an acid catalyst for the reaction.
The Analytical Workflow: A Multi-pronged Approach
A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. No single method is sufficient; instead, the collective evidence provides the definitive proof. Our workflow is designed to first establish the molecular formula and then systematically piece together the molecular framework.
Mass Spectrometry: Determining the Molecular Blueprint
The first step in analyzing an unknown compound is to determine its molecular weight and molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.
Experimental Protocol: HRMS (ESI-TOF)
-
Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
-
Mode: Positive Ion Mode.
-
Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of methanol.
-
Analysis: Infuse the sample solution directly into the ESI source.
Data Interpretation
The mass spectrum provides the mass-to-charge ratio (m/z) of the ionized molecule. For our target, we would expect to see a prominent protonated molecular ion [M+H]⁺.
| Parameter | Expected Value | "Hypothetical" Observed Value | Deduction |
| Molecular Formula | C₇H₇N₃O | C₇H₇N₃O | Confirmed |
| Exact Mass | 149.0589 | 149.0591 | Excellent match |
| [M+H]⁺ | 150.0667 | 150.0664 | Confirms Molecular Weight |
The observation of a molecular ion at m/z 149 in a lower-resolution technique like GC-MS further supports this finding.[2] The high-resolution data, with its high degree of accuracy (typically < 5 ppm error), allows for the unambiguous determination of the elemental composition, C₇H₇N₃O, which is the foundational piece of our structural puzzle.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the types of functional groups present in a molecule. The key is to look for characteristic absorption bands.
Experimental Protocol: FT-IR (ATR)
-
Instrument: Fourier-Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Analysis: The spectrum is recorded from 4000 to 400 cm⁻¹.
Data Interpretation
The IR spectrum will be critical in addressing the tautomerism question.
| Observed Frequency (cm⁻¹) | Intensity | Assignment | Implication |
| 3400-3100 (broad) | Medium-Strong | O-H and N-H stretching | Suggests the presence of both hydroxyl and amine/amide groups. Consistent with either tautomer. |
| 3100-3000 | Medium-Weak | Aromatic/Vinylic C-H stretch | Confirms the presence of sp² C-H bonds. |
| ~1660 | Strong | C=O stretch (amide/pyridone) | If present , this would be strong evidence for the dominance of the keto tautomer in the solid state. |
| ~1620 | Medium | C=N and C=C stretching | Expected for the pyrazolopyridine ring system. |
| ~1580 | Medium | Ring stretching | Characteristic of the heterocyclic core. |
If the spectrum shows a strong absorption around 1660 cm⁻¹, it strongly favors the keto (pyridone) form. If this band is absent and a broad O-H band is prominent, the enol form is more likely. For many such heterocyclic systems, the keto form is often more stable in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete assignment.
Experimental Protocol: NMR
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is chosen due to its ability to dissolve a wide range of polar compounds and to allow for the observation of exchangeable protons (OH, NH).
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiments: ¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC.
¹H NMR: Proton Environments
The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | broad singlet | 1H | Pyrazole N-H | Exchangeable proton, typical downfield shift for pyrazole NH. |
| ~11.0 | broad singlet | 1H | Pyridone N-H or Enol O-H | Exchangeable proton. Its chemical shift can be indicative of the tautomeric form. |
| ~7.8 | singlet | 1H | H-3 | Aromatic proton on the pyrazole ring. Expected to be a singlet. |
| ~6.1 | singlet | 1H | H-6 | Aromatic proton on the pyridine ring. Adjacent to the methyl group, likely a singlet. |
| ~2.4 | singlet | 3H | -CH₃ | Methyl group protons. |
¹³C NMR and DEPT-135: The Carbon Skeleton
The ¹³C NMR spectrum shows all unique carbon atoms, while DEPT-135 distinguishes between CH, CH₂, and CH₃ groups.
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| ~160.0 | No Signal | C-7 (C=O) | If keto form , this quaternary carbon would be significantly downfield. |
| ~155.0 | No Signal | C-7a | Quaternary carbon at the ring fusion. |
| ~145.0 | No Signal | C-5 | Quaternary carbon bearing the methyl group. |
| ~135.0 | CH | C-3 | Aromatic CH in the pyrazole ring. |
| ~105.0 | CH | C-6 | Aromatic CH in the pyridine ring. |
| ~98.0 | No Signal | C-3a | Quaternary carbon at the ring fusion. |
| ~18.0 | CH₃ | -CH₃ | Methyl carbon. |
The chemical shift of C-7 is the most telling indicator of the tautomeric form in solution. A value around 160 ppm is highly characteristic of a pyridone carbonyl carbon, strongly supporting the keto form in DMSO solution.
2D NMR: Confirming Connectivity
2D NMR experiments are essential to confirm the assignments made from 1D spectra and to piece together the final structure.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). In this case, with all aromatic protons being singlets, no cross-peaks are expected, which in itself is a useful piece of structural information.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It provides a definitive link between the ¹H and ¹³C assignments.
-
δ 7.8 (H-3) will correlate with δ 135.0 (C-3).
-
δ 6.1 (H-6) will correlate with δ 105.0 (C-6).
-
δ 2.4 (-CH₃) will correlate with δ 18.0 (-CH₃).
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for elucidating the overall framework of quaternary carbons and piecing together the fused ring system. It shows correlations between protons and carbons over 2 to 3 bonds.
// Define node positions for labels H3 [pos="2.5,1.5!", shape=plaintext, label="H-3", fontcolor="#4285F4"]; H6 [pos="-2.5,0.5!", shape=plaintext, label="H-6", fontcolor="#4285F4"]; CH3 [pos="-2.5,-1.5!", shape=plaintext, label="CH3", fontcolor="#4285F4"]; NH [pos="1.5,2.5!", shape=plaintext, label="N-H", fontcolor="#34A853"];
// Define positions of carbons for arrows C7a [pos="0.5,0.8!"]; C3a [pos="0.5,-0.2!"]; C7 [pos="-0.8,1.2!"]; C5 [pos="-1.5,-0.8!"]; C6 [pos="-1.8,0!"];
// Arrows from Protons to Carbons H3 -> C7a [label="³J", fontcolor="#EA4335"]; H3 -> C3a [label="²J", fontcolor="#EA4335"]; H6 -> C7 [label="²J", fontcolor="#EA4335"]; H6 -> C5 [label="²J", fontcolor="#EA4335"]; CH3 -> C6 [label="²J", fontcolor="#EA4335"]; CH3 -> C5 [label="¹J not shown"]; CH3 -> C7a [style=dashed, label="⁴J (weak)"]; NH -> C3a [label="³J", fontcolor="#EA4335"]; NH -> C7a [label="²J", fontcolor="#EA4335"]; } caption: Key HMBC Correlations for Structure Confirmation.
Key HMBC Correlations and Their Significance:
-
H-6 (δ 6.1) → C-7 (δ 160.0) & C-5 (δ 145.0): This is a critical correlation. It places the H-6 proton between the carbonyl carbon (C-7) and the methyl-bearing carbon (C-5), firmly establishing the substitution pattern on the pyridine ring.
-
-CH₃ (δ 2.4) → C-5 (δ 145.0) & C-6 (δ 105.0): This confirms that the methyl group is attached to C-5, which is adjacent to the C-6 carbon.
-
H-3 (δ 7.8) → C-7a (δ 155.0) & C-3a (δ 98.0): This definitively places the H-3 proton on the pyrazole ring and confirms its proximity to the two ring-fusion carbons.
-
Pyrazole N-H (δ 12.5) → C-3a (δ 98.0) & C-7a (δ 155.0): This correlation from the exchangeable pyrazole proton to the bridgehead carbons confirms the fusion of the pyrazole and pyridine rings.
The collective NMR data unequivocally supports the structure of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7(4H)-one as the dominant tautomer in DMSO solution.
Definitive Confirmation: The Role of X-ray Crystallography
While the spectroscopic data provides overwhelming and self-consistent evidence for the proposed structure, the absolute and unambiguous proof of molecular structure, including bond lengths, bond angles, and tautomeric form in the solid state, is provided by single-crystal X-ray crystallography.[5][6]
If suitable single crystals can be grown (e.g., by slow evaporation from a solvent like ethanol), X-ray diffraction analysis would provide a three-dimensional model of the molecule. This would not only confirm the atomic connectivity but would also definitively locate the position of the hydrogen atom on either the oxygen (enol form) or the ring nitrogen (keto form), resolving any lingering ambiguity about the tautomeric state in the solid phase.
Conclusion
References
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The Ascendant Scaffold: A Technical Guide to the Biological Potential of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol Derivatives
Foreword: The Privileged Pyrazolopyridine Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified to interact with a diverse range of biological targets. The pyrazolopyridine nucleus is a quintessential example of such a scaffold. Its various isomeric forms, including pyrazolo[3,4-b]pyridine, pyrazolo[4,3-c]pyridine, and the focus of this guide, pyrazolo[4,3-b]pyridine, have been identified as the core of numerous biologically active compounds.[1][2] These fused heterocyclic systems are of significant interest due to their structural resemblance to purines, allowing them to function as effective hinge-binders in the ATP-binding pockets of kinases. This has led to their exploration as potent inhibitors of a variety of kinases implicated in cancer and other diseases. The versatility of the pyrazolopyridine scaffold extends beyond kinase inhibition, with derivatives demonstrating a broad spectrum of pharmacological activities, including antimicrobial, antidiabetic, and immunomodulatory effects. This guide will delve into the specific potential of derivatives of the 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol core, a promising but less explored member of this esteemed family. While comprehensive research on a wide array of its derivatives is still emerging, the foundational knowledge from related pyrazolopyridine structures provides a strong rationale for its investigation as a source of novel therapeutics.
I. The this compound Core: Physicochemical Properties and Synthesis
The parent compound, this compound, serves as a crucial starting point for the synthesis of more complex derivatives.[3][4] Its chemical and physical properties are foundational to its utility as a synthetic intermediate in drug discovery programs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃O | [4] |
| Molecular Weight | 149.15 g/mol | [4] |
| IUPAC Name | 5-methyl-1,4-dihydropyrazolo[4,3-b]pyridin-7-one | [4] |
| CAS Number | 268547-52-0 |
Note: The compound exists in tautomeric forms, as this compound and 5-methyl-1,4-dihydropyrazolo[4,3-b]pyridin-7-one.
Synthetic Strategy: A Retro-Synthetic Approach
The synthesis of the this compound core can be envisioned through a convergent synthetic route. A plausible retro-synthetic analysis is outlined below, demonstrating a common strategy for the formation of such fused heterocyclic systems.
Caption: Retro-synthetic analysis of this compound.
II. Prospective Biological Activities and Therapeutic Applications
While the body of literature on the biological activities of specific this compound derivatives is still developing, the broader pyrazolo[4,3-b]pyridine class has shown significant promise in several therapeutic areas. This section will explore the potential applications of these derivatives, with a particular focus on cancer immunotherapy, drawing on a key study of a closely related scaffold.
A. Immuno-Oncology: Targeting the PD-1/PD-L1 Axis
A groundbreaking area of cancer treatment is the blockade of immune checkpoints, which are regulatory pathways that can be co-opted by tumors to evade immune destruction. The interaction between programmed cell death protein 1 (PD-1) on T-cells and its ligand, programmed death-ligand 1 (PD-L1), on tumor cells is a critical immune checkpoint. Small-molecule inhibitors of the PD-1/PD-L1 interaction represent a promising alternative to monoclonal antibody therapies.
A recent study detailed the design and synthesis of a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as potent inhibitors of the PD-1/PD-L1 interaction.[5] This work provides a strong rationale for investigating this compound derivatives for the same application.
Caption: Mechanism of PD-1/PD-L1 inhibition by pyrazolo[4,3-b]pyridine derivatives.
The study identified a derivative, D38 , as a highly potent inhibitor of the PD-1/PD-L1 interaction.
Table 2: In Vitro Activity of a Lead 1-methyl-1H-pyrazolo[4,3-b]pyridine Derivative
| Compound | HTRF Assay IC₅₀ (nM) | Cell-based Assay EC₅₀ (µM) |
| D38 | 9.6 | 1.61 |
Data extracted from a study on 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as PD-1/PD-L1 inhibitors.[5]
This protocol outlines a typical HTRF assay used to screen for small-molecule inhibitors of the PD-1/PD-L1 interaction.
Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents in an appropriate assay buffer (e.g., PBS with BSA and Tween-20).
-
Compound Dispensing: Dispense serial dilutions of the test compounds (derivatives of this compound) into a low-volume 384-well assay plate.
-
Target Protein Addition: Add a pre-incubated mixture of recombinant human PD-1 with a histidine tag (hPD-1-His) and biotinylated human PD-L1 (hPD-L1-Biotin) to the wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for binding.
-
Detection Reagent Addition: Add the HTRF detection reagents: Streptavidin-XL665 (SA-XL665) and an anti-His antibody conjugated to a Europium cryptate (Anti-His-Eu(K)).
-
Final Incubation: Incubate the plate in the dark at room temperature for a further defined period (e.g., 60 minutes).
-
Fluorescence Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
B. Kinase Inhibition: A Promising Frontier
The structural similarity of the pyrazolopyridine scaffold to the purine core of ATP makes it an ideal candidate for the development of kinase inhibitors. Numerous pyrazolopyridine derivatives have been reported to inhibit various kinases involved in cancer cell proliferation and survival.
Caption: A representative kinase signaling pathway (MAPK/ERK) targeted by small-molecule inhibitors.
Derivatives of the this compound scaffold could be rationally designed to target the ATP-binding sites of key oncogenic kinases, such as those in the MAPK/ERK pathway.
C. Potential in Neurological Disorders
The this compound core is noted for its potential in the development of drugs targeting neurological disorders.[3][6] This suggests that its derivatives may modulate the activity of receptors or enzymes in the central nervous system. Further investigation is warranted to explore their potential as treatments for conditions such as neurodegenerative diseases or psychiatric disorders.
III. Conclusion and Future Perspectives
The this compound scaffold represents a promising, yet underexplored, area for drug discovery. While direct, extensive biological data on its derivatives are currently limited, the well-documented activities of the broader pyrazolopyridine family provide a compelling rationale for its further investigation. The demonstrated success of a closely related scaffold in potently inhibiting the critical immune checkpoint interaction between PD-1 and PD-L1 highlights a particularly exciting avenue for future research.
The synthetic accessibility of the core structure allows for the creation of diverse chemical libraries. High-throughput screening of these libraries against a range of biological targets, particularly kinases and immune checkpoint proteins, is a logical and promising next step. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of lead compounds.
IV. References
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Wojcicka, A., & Becan, L. (Year). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4). [Link]
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Feng, Z., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]
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Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential Therapeutic Targets of Pyrazolopyridines
Introduction: The Pyrazolopyridine Scaffold - A Privileged Motif in Drug Discovery
The pyrazolopyridine nucleus, a fused heterocyclic system, stands as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a diverse array of biological targets, often with high affinity and specificity.[1][2][3] This inherent versatility has propelled the development of numerous pyrazolopyridine-based compounds with significant therapeutic potential across various disease areas, including oncology, inflammation, and neurological disorders.[4] Several pyrazolopyridine derivatives have already gained regulatory approval or are in late-stage clinical trials, underscoring the clinical relevance of this chemical class.[5][6]
This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of pyrazolopyridines, with a focus on kinases, phosphodiesterases, and G-protein coupled receptors. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic rationale for targeting these proteins, presents detailed experimental protocols for target validation and compound characterization, and offers insights into the structure-activity relationships that govern the interaction of pyrazolopyridines with their targets.
I. Protein Kinases: Prime Targets for Pyrazolopyridine-Based Inhibitors
Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, most notably cancer. The ATP-binding site of kinases presents an attractive target for small molecule inhibitors, and the pyrazolopyridine scaffold has proven to be an exceptional hinge-binding motif, effectively competing with endogenous ATP.[7]
A. Epidermal Growth Factor Receptor (EGFR) Family
The EGFR family of receptor tyrosine kinases is a critical driver of cell proliferation, survival, and migration. Overexpression or mutation of EGFR is implicated in a variety of solid tumors.[8] Pyrazolopyridine-based inhibitors have been designed to target both wild-type and mutant forms of EGFR.
Caption: A general workflow for the characterization of a novel pyrazolopyridine GPCR allosteric modulator.
Conclusion
The pyrazolopyridine scaffold has unequivocally demonstrated its value in modern drug discovery, yielding a rich pipeline of compounds with diverse therapeutic applications. The ability of this privileged motif to interact with key biological targets, particularly protein kinases, phosphodiesterases, and G-protein coupled receptors, continues to drive innovation in the pharmaceutical industry. The in-depth technical understanding of these interactions, facilitated by the robust experimental methodologies outlined in this guide, is paramount for the successful development of the next generation of pyrazolopyridine-based therapeutics. As our knowledge of the complex signaling networks that underpin human disease expands, so too will the opportunities for leveraging the unique chemical properties of pyrazolopyridines to design novel, effective, and safe medicines.
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The Ascendancy of the Pyrazolo[4,3-b]pyridine Scaffold: A Deep Dive into the Structure-Activity Relationship of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol Analogs as Kinase Inhibitors
Abstract
The pyrazolopyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the discovery of potent kinase inhibitors for oncology.[1][2] This technical guide provides an in-depth exploration of the Structure-Activity Relationship (SAR) of analogs based on the 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol core. We will dissect the synthetic strategies, analyze the impact of structural modifications on biological activity, elucidate the mechanism of action through molecular interactions with kinase targets, and provide detailed protocols for the biological evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel kinase inhibitors.
Introduction: The Pyrazolo[4,3-b]pyridine Core - A Versatile Kinase Hinge-Binder
The pyrazolo[4,3-b]pyridine scaffold represents a class of bicyclic heteroaromatic compounds that have emerged as potent modulators of various biological targets.[3] Their structural resemblance to purines allows them to function as ATP-competitive inhibitors, effectively targeting the hinge region of protein kinases.[1] This interaction is a cornerstone of their therapeutic potential, particularly in oncology, where aberrant kinase activity is a frequent driver of tumorigenesis.[4]
The parent compound of interest, this compound, serves as a foundational template for the exploration of chemical space to develop potent and selective kinase inhibitors.[5][6] This guide will systematically explore the SAR of this scaffold, providing a roadmap for the rational design of next-generation therapeutics.
Synthetic Strategies: Building the Pyrazolo[4,3-b]pyridine Core
The synthesis of the pyrazolo[4,3-b]pyridine scaffold can be achieved through several strategic approaches, primarily involving the annulation of a pyridine ring onto a pre-existing pyrazole or the formation of a pyrazole ring on a functionalized pyridine core.[3]
General Synthesis of Substituted 1H-Pyrazolo[4,3-b]pyridines
A common and versatile method for the synthesis of substituted 1H-pyrazolo[4,3-b]pyridines involves the condensation of 5-aminopyrazole derivatives with β-dicarbonyl compounds or their equivalents. This approach allows for the introduction of diverse substituents on both the pyrazole and the newly formed pyridine ring.
Experimental Protocol: Synthesis of a Substituted 1H-Pyrazolo[4,3-b]pyridine
This protocol provides a generalized procedure for the synthesis of a pyrazolo[4,3-b]pyridine derivative.
Materials:
-
5-Amino-3-methyl-1H-pyrazole
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Dioxane
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Condensation: In a round-bottom flask, dissolve 5-amino-3-methyl-1H-pyrazole (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in ethanol.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude intermediate.
-
Cyclization: To the crude intermediate, add polyphosphoric acid (PPA) (10-20 equivalents by weight).
-
Heat the mixture to 120-140 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure and purify the crude product by silica gel column chromatography, using a gradient of hexane and ethyl acetate as the eluent, to afford the desired this compound.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the bicyclic core. The following sections dissect the SAR at key positions.
Substitutions on the Pyrazole Ring (N1 and C3 Positions)
-
N1-Position: Substitution at the N1 position of the pyrazole ring is a critical determinant of kinase inhibitory activity and selectivity. Small alkyl or aryl groups are generally well-tolerated. The introduction of larger, more complex moieties can be used to probe for additional interactions in the ATP-binding pocket and can influence the pharmacokinetic properties of the molecule.
-
C3-Position: The C3 position offers another vector for modification. Introduction of small alkyl groups or substituted aryl rings can modulate the potency and selectivity profile of the compounds. For instance, in a series of pyrazolo[3,4-b]pyridine derivatives targeting Tropomyosin receptor kinases (TRKs), modifications at this position were crucial for achieving nanomolar inhibitory activity.[7]
Substitutions on the Pyridine Ring (C5 and C7 Positions)
-
C5-Position: The methyl group at the C5 position of the parent scaffold is often important for activity. Exploration of other small alkyl or halogen substitutions at this position can fine-tune the electronic and steric properties of the molecule, impacting its interaction with the target kinase.
-
C7-Position: The hydroxyl group at the C7 position is a key hydrogen bond donor, often interacting with the hinge region of the kinase.[1] This interaction is crucial for anchoring the inhibitor in the ATP-binding site. Ether or amine linkages at this position allow for the introduction of various side chains that can extend into the solvent-exposed region or other pockets of the kinase, leading to enhanced potency and selectivity.
Quantitative SAR Data
The following table summarizes the inhibitory activities of representative this compound analogs against various protein kinases.
| Compound ID | R1 (N1-position) | R3 (C3-position) | R5 (C5-position) | R7 (C7-substituent) | Target Kinase | IC50 (nM) | Reference |
| 1a | H | H | CH₃ | OH | Mps1 | 2.596 | [4] |
| 1b | Phenyl | H | CH₃ | OH | CDK1 | - | [8] |
| 1c | H | CH₃ | CH₃ | O-(2-morpholinoethyl) | TRKA | 56 | [7] |
| 1d | H | H | CH₃ | NH-(4-fluorophenyl) | TBK1 | 0.2 | [9] |
Note: The data presented is a compilation from various sources and may have been generated using different assay conditions. Direct comparison of absolute IC50 values should be made with caution.
Mechanism of Action: Targeting the Kinase Hinge Region
The primary mechanism of action for this class of compounds is the competitive inhibition of ATP binding to the kinase domain. The pyrazolo[4,3-b]pyridine scaffold acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region.
Molecular docking studies have revealed that the nitrogen atoms of the pyrazole ring are key hydrogen bond acceptors, while the 7-hydroxyl group (or its derivatives) often acts as a hydrogen bond donor.[1] The substituents at other positions on the scaffold project into different regions of the ATP-binding pocket, contributing to the overall binding affinity and selectivity.
Biological Evaluation: Key Experimental Protocols
The evaluation of novel this compound analogs requires a suite of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.
Experimental Protocol: In Vitro Kinase Assay (Luminescence-based)
This protocol is adapted from a general method for assessing kinase activity.[10]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In each well of the plate, add the kinase, the specific substrate, and the test compound or vehicle control (DMSO).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 60 minutes).
-
Detection: Add the luminescent kinase assay reagent to each well. This reagent measures the amount of ATP remaining in the reaction, which is inversely proportional to the kinase activity.
-
Measurement: Incubate the plate for a further 10-15 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Experimental Protocol: MTT Cell Proliferation Assay
This protocol is a standard method for evaluating cell viability.[11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the cell viability against the compound concentration.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly versatile and fruitful starting point for the development of potent kinase inhibitors. Through systematic exploration of the SAR, researchers have been able to develop compounds with nanomolar potency against a range of cancer-relevant kinases. The key to the success of this scaffold lies in its ability to effectively mimic the purine core of ATP and engage in critical hydrogen bonding interactions with the kinase hinge region.
Future efforts in this area will likely focus on:
-
Enhancing Selectivity: Fine-tuning the substituents to achieve greater selectivity for the target kinase over other members of the kinome to minimize off-target effects.
-
Overcoming Resistance: Designing next-generation inhibitors that are active against clinically relevant resistance mutations.
-
Improving Pharmacokinetic Properties: Optimizing the physicochemical properties of the analogs to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles for in vivo efficacy.
By leveraging the knowledge gained from the SAR studies presented in this guide, the scientific community is well-positioned to continue to innovate and develop novel pyrazolo[4,3-b]pyridine-based therapeutics with improved efficacy and safety profiles for the treatment of cancer and other diseases driven by aberrant kinase signaling.
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A Technical Guide to the Discovery and Synthesis of Novel Pyrazolo[4,3-b]pyridine Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[4,3-b]pyridine, also known as 7-azaindazole, represents a privileged heterocyclic scaffold of immense interest in modern medicinal chemistry. Its structural resemblance to endogenous purines and its capacity to serve as a bioisosteric replacement for indazole and indole moieties have positioned it as a cornerstone for the design of novel therapeutics. This guide provides an in-depth exploration of the strategic approaches to the synthesis of this versatile core, detailing the rationale behind key synthetic choices. We present a robust, field-proven protocol for the efficient construction of functionalized pyrazolo[4,3-b]pyridines, supported by comprehensive characterization data. Furthermore, we examine the scaffold's critical role in targeting a diverse array of biological pathways implicated in oncology, immunology, and neurodegenerative diseases, offering a forward-looking perspective on its untapped potential in drug discovery.
The Pyrazolo[4,3-b]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
Polynitrogen heterocycles are foundational to the development of new chemical entities across materials science and pharmaceuticals.[1] Within this class, the pyrazolo[4,3-b]pyridine scaffold has emerged as a structure of significant consequence due to its remarkable biological activity.[1][2] Its utility is rooted in its function as a bioisostere of the indole core, offering modulated physicochemical properties such as enhanced solubility and improved bioavailability, which are highly desirable in drug candidates.[3]
The scaffold's "privileged" status is evidenced by its presence in numerous clinical and preclinical compounds targeting a wide range of diseases. Notable examples include:
-
Glumetinib: A highly selective inhibitor of the c-Met oncoprotein, which has been evaluated in clinical trials for its antineoplastic activity.[1][4]
-
Kinase Inhibitors: The scaffold is a common feature in inhibitors for various kinases, including Interleukin-2 inducible T-cell kinase (ITK), Fibroblast Growth Factor Receptors (FGFRs), and Tropomyosin receptor kinases (TRKs).[4][5][6]
-
Immunotherapy Agents: Novel derivatives have been designed as small-molecule inhibitors of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy.[7]
-
CNS Applications: The scaffold has been investigated for its potential as a corticotropin-releasing factor type-1 (CRF1) antagonist and as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2]
This broad applicability underscores the scaffold's ability to engage with diverse biological targets, making the development of efficient and versatile synthetic routes a high-priority endeavor in medicinal chemistry.
Strategic Approaches to Synthesis: A Retrosynthetic Analysis
The construction of the bicyclic pyrazolo[4,3-b]pyridine system can be logically dissected into two primary retrosynthetic strategies. The choice between these pathways is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
-
Strategy A: Pyridine Annulation: This approach involves building the pyridine ring onto a pre-existing, appropriately functionalized pyrazole. This is a common method for many fused heterocyclic systems.
-
Strategy B: Pyrazole Annulation: Conversely, this strategy begins with a substituted pyridine core, onto which the pyrazole ring is annulated. Recent advancements have demonstrated this to be a highly efficient and modular approach, particularly when starting from readily available 3-nitropyridines.[1][2]
The causality behind preferring Strategy B in many modern syntheses lies in its modularity. Commercially available substituted pyridines offer a diverse entry point, allowing for late-stage introduction of complexity into the pyrazole portion of the molecule.
Caption: High-level retrosynthetic strategies for pyrazolo[4,3-b]pyridine core.
Featured Synthetic Protocol: One-Pot Synthesis via Modified Japp-Klingemann Reaction
This section details a highly efficient and operationally simple protocol for the synthesis of pyrazolo[4,3-b]pyridines, adapted from the work of Minyaev et al.[1][2] This method leverages readily available 2-chloro-3-nitropyridines and employs a one-pot sequence combining a nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction.
Rationale for Experimental Choices:
-
Starting Material: 2-chloro-3-nitropyridines are ideal substrates. The nitro group strongly activates the pyridine ring for an initial SNAr reaction, while the chloro group serves as a leaving group.
-
Key Reaction: The Japp-Klingemann reaction is a classic method for forming arylhydrazones, which are direct precursors to pyrazole rings. The modified, one-pot procedure enhances efficiency by combining the azo-coupling, deacylation, and cyclization steps, minimizing intermediate handling and purification.[1]
-
Reagents: The use of stable arenediazonium tosylates is a key advantage, offering better handling and safety compared to more labile diazonium salts.[2]
Caption: Workflow for the one-pot synthesis of pyrazolo[4,3-b]pyridines.
Detailed Experimental Protocol
Synthesis of Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (Representative Example)
-
Step A: Synthesis of the Pyridinyl Keto Ester Intermediate.
-
To a solution of ethyl 2-chloroacetoacetate (1.1 eq) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (N₂).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2-chloro-3-nitropyridine (1.0 eq) in DMF and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pyridinyl keto ester intermediate.
-
-
Step B: One-Pot Azo-Coupling, Deacylation, and Cyclization.
-
Dissolve the pyridinyl keto ester (1.0 eq) in a mixture of pyridine and ethanol.
-
Add 2-cyanobenzenediazonium tosylate (1.1 eq) to the solution at room temperature.
-
Stir the mixture for 4-6 hours. The reaction progress can be monitored by the formation of a precipitate.
-
Upon completion, filter the precipitate, wash thoroughly with ethanol, and then water to remove residual pyridine and salts.
-
Dry the solid under vacuum to afford the pure target compound, Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.
-
Substrate Scope and Yields
The robustness of this protocol is demonstrated by its applicability to various substituted arenediazonium tosylates, affording a range of products with good to excellent yields.
| Entry | Aryl Substituent (on diazonium salt) | Product | Yield (%) |
| 1 | 2-Cyanophenyl | 5a | 85% |
| 2 | 2-Nitrophenyl | 5f | 81% |
| 3 | 2-Methoxyphenyl | 5h | 78% |
| 4 | 2-(Methoxycarbonyl)phenyl | 5n | 65% |
| Data adapted from Minyaev, M. E., et al. (2023).[1] |
Characterization of Novel Scaffolds
The unambiguous structural confirmation of the synthesized pyrazolo[4,3-b]pyridine derivatives is a self-validating system reliant on standard spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise connectivity and arrangement of atoms.
Table of Representative Characterization Data for Compound 5a:
| Technique | Data |
| ¹H NMR | (300 MHz, CDCl₃): δ 9.70 (d, 1H, J = 2.1 Hz), 8.68 (d, 1H, J = 2.1 Hz), 8.05–7.90 (m, 2H), 7.85–7.75 (m, 2H), 4.65 (q, 2H, J = 7.2 Hz), 1.53 (t, 3H, J = 7.2 Hz). |
| ¹³C NMR | (75 MHz, CDCl₃): δ 160.1, 143.7, 143.2, 142.3, 139.2, 139.1, 134.7, 134.6, 132.6, 130.7, 127.8, 115.2, 115.0, 110.3, 62.4, 14.4. |
| HRMS (ESI) | m/z: calculated for C₁₆H₁₁N₅O₄ [M+H]⁺: 338.0884; found: 338.0881. |
| Spectroscopic data corresponds to Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.[1] |
The distinct downfield shifts of the pyridine protons (H-5 and H-7, here at δ 9.70 and 8.68) are characteristic of the electron-deficient nature of the nitro-substituted pyridine ring. The successful annulation is confirmed by the appearance of these signals and the correct integration and multiplicity patterns for the substituted aryl ring and the ethyl ester group.
Applications in Drug Discovery & Future Perspectives
The pyrazolo[4,3-b]pyridine scaffold is a powerful tool for modulating the activity of key proteins in disease pathways. Its rigid, planar structure and defined hydrogen bond donor/acceptor sites allow it to fit into highly specific binding pockets, particularly the ATP-binding site of kinases.
Case Study: Inhibition of the c-Met Kinase Pathway
The hepatocyte growth factor receptor, c-Met, is a receptor tyrosine kinase whose dysregulation is a known driver of various malignancies.[4] Pyrazolo[4,3-b]pyridine derivatives like Glumetinib have been developed as potent c-Met inhibitors. They function by competing with ATP for binding in the kinase domain, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and metastasis.
Caption: Inhibition of the c-Met signaling pathway by a pyrazolopyridine scaffold.
Future Perspectives
The future of pyrazolo[4,3-b]pyridine research is bright and multifaceted:
-
Broadening Therapeutic Targets: While kinase inhibition is a well-established application, emerging research shows potential in immunotherapy, treatment for pulmonary arterial hypertension, and as anti-leukemic agents.[7][8][9] Further exploration of this scaffold against novel target classes is a promising frontier.
-
Structure-Based Design: As more crystal structures of pyrazolopyridine inhibitors bound to their targets become available, the opportunity for rational, structure-based drug design increases, allowing for the creation of next-generation inhibitors with enhanced potency and selectivity.[4]
-
Late-Stage Functionalization: The development of synthetic methods that allow for the modification of the core scaffold at a late stage is crucial for rapidly generating diverse chemical libraries for screening.[10] This enables fine-tuning of pharmacokinetic and pharmacodynamic properties.
Conclusion
The pyrazolo[4,3-b]pyridine core has firmly established itself as a scaffold of high value in medicinal chemistry. Its versatile biological activity profile, coupled with the development of increasingly efficient and modular synthetic strategies, ensures its continued relevance in the pursuit of novel therapeutics. The one-pot protocol highlighted in this guide exemplifies the trend towards operational simplicity and efficiency, enabling broader access to this important chemical space. As our understanding of complex disease biology deepens, the rational application and derivatization of this privileged scaffold will undoubtedly lead to the discovery of next-generation medicines for a host of unmet medical needs.
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A Technical Guide to the In Silico Modeling of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol Interactions
Abstract
This technical guide provides a comprehensive framework for the in silico investigation of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, a heterocyclic compound of interest in medicinal chemistry. Recognizing the critical role of computational methods in modern drug discovery, this document outlines a robust, multi-stage workflow designed for researchers, computational chemists, and drug development professionals. We move beyond a simple recitation of steps to explain the scientific rationale behind each methodological choice, ensuring a self-validating and reproducible research cascade. The guide covers essential stages from target identification and system preparation to advanced simulation and analysis techniques, including molecular docking, molecular dynamics (MD), and pharmacophore modeling. Our objective is to provide an authoritative and practical resource that empowers researchers to effectively predict and analyze the molecular interactions of this compound, thereby accelerating the journey from hypothesis to discovery.
Introduction: The Compound and the Computational Imperative
This compound is a small organic molecule with the chemical formula C₇H₇N₃O.[1] Its scaffold is recognized as a key intermediate in the synthesis of compounds with potential therapeutic properties, particularly for targeting neurological disorders due to its structural characteristics which may be compatible with biological receptors.[2][3] The promise of such compounds can only be realized through a deep understanding of their interactions with biological macromolecules.
In silico modeling has become an indispensable pillar of drug discovery, offering a rational, cost-effective, and rapid alternative to purely empirical screening.[4] Computational approaches allow us to build predictive models of protein-ligand binding, elucidating the specific atomic-level interactions that drive biological activity.[5] This guide details a complete workflow to probe the binding behavior of this compound, providing a blueprint for generating actionable insights into its mechanism of action and potential as a therapeutic agent.
Overall In Silico Investigation Workflow
The logical flow of this investigation is designed to move from broad, static predictions to refined, dynamic simulations. Each subsequent step builds upon and validates the findings of the previous one.
Caption: High-level workflow for the in silico investigation of a small molecule.
Phase 1: System Preparation - The Foundation of Accuracy
The quality of any in silico prediction is fundamentally dependent on the meticulous preparation of the input structures. Garbage in, garbage out is the immutable law of computational chemistry. This phase ensures that both the biological target and the ligand are in a chemically correct and energetically favorable state.
Target Identification and Structure Retrieval
The initial step in any structure-based design project is to identify a relevant biological target. For this compound, this may be a specific enzyme or receptor implicated in a neurological pathway. Once a target is hypothesized, its three-dimensional structure is required.
Protocol: Target Structure Retrieval
-
Access a Structural Database: The primary resource is the RCSB Protein Data Bank (PDB).
-
Search for the Target: Use the target's name, gene name, or UniProt ID to search the database.
-
Select an Appropriate Structure: Prioritize structures with high resolution (low Å value), bound to a ligand similar to the query compound if possible, and with minimal missing residues.
-
Download the Structure: Download the coordinates in PDB format (e.g., 1C8K.pdb).[6]
Protein Preparation
Raw PDB files are not suitable for direct use in docking or simulation. They are often missing hydrogen atoms, may contain experimental artifacts, and lack information on bond order or formal charges.
Causality: The preparation protocol is designed to "clean" the PDB file and assign parameters from a force field (a set of functions and parameters that describe the potential energy of the system). This ensures that the protein's behavior in the simulation is as physically realistic as possible.
Protocol: Protein Preparation (using Schrödinger Maestro as an example)
-
Import Structure: Load the downloaded PDB file into a molecular modeling interface.
-
Pre-process the Complex: Utilize a tool like the "Protein Preparation Wizard".[7]
-
Assign Bond Orders: Correctly define single, double, and aromatic bonds.
-
Add Hydrogens: Add all hydrogen atoms, which are typically absent in crystallographic files.
-
Treat Water Molecules: Decide on the role of crystallographic waters. Waters critical for binding (e.g., bridging a ligand-residue interaction) should be kept; others are typically removed.
-
Generate Heteroatom States: Predict the protonation and tautomeric states of residues like Histidine, Aspartate, and Glutamate at a defined pH (e.g., 7.4).
-
-
Refine and Minimize:
-
Optimize H-bond network: Re-orient hydroxyl groups, thiol groups, and terminal amides to optimize the hydrogen-bonding network.
-
Perform a Restrained Minimization: Run a brief energy minimization on the structure to relieve any steric clashes introduced during preparation. The movement of heavy atoms should be restrained (e.g., to an RMSD of 0.3 Å) to preserve the integrity of the crystal structure.[8]
-
Ligand Preparation
Similarly, the 2D or 3D structure of this compound must be prepared to ensure it has the correct 3D geometry, tautomeric state, and charge distribution.
Protocol: Ligand Preparation
-
Obtain Ligand Structure: The structure can be downloaded from a database like PubChem (CID: 11528366) or sketched using a 2D chemical editor.[1]
-
Generate 3D Conformation: Convert the 2D representation into a realistic 3D structure.
-
Determine Protonation State: Use a tool to predict the most likely protonation state at physiological pH.
-
Generate Tautomers: Enumerate possible tautomers, as the molecule may exist in different forms.
-
Energy Minimization: Perform a thorough energy minimization of the ligand's geometry using a suitable force field (e.g., OPLS, CHARMM). This ensures the starting conformation is at a low-energy state.[9]
Phase 2: Molecular Docking - Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] It is a powerful tool for rapidly screening compounds and generating initial hypotheses about binding modes.
The Docking Workflow
The process involves defining a search space on the protein and then using a scoring algorithm to evaluate thousands of possible ligand poses within that space.
Caption: A simplified workflow for a typical molecular docking experiment.
Protocol: Molecular Docking (using AutoDock Vina as an example)
-
Define the Binding Site: The most critical step is defining the search space, or "grid box". If a co-crystallized ligand is present in the original PDB file, the box should be centered on its location. If not, the box should encompass the predicted active site.[6][7]
-
Prepare Input Files: Convert the prepared protein and ligand files into the required PDBQT format, which includes atomic charge and atom type information.
-
Configure the Docking Run: Create a configuration file that specifies the coordinates of the grid box center, its dimensions (e.g., 25x25x25 Å), and the path to the input files.
-
Execute the Docking: Run the docking simulation from the command line.[10] Vina will sample different poses of the ligand within the grid box and score them.
-
Analyze the Results: The output will be a set of predicted binding poses, ranked by their binding affinity score. The lower the energy value (more negative), the more favorable the predicted binding.[10]
Interpreting Docking Results
The primary outputs are the binding pose and the docking score.
-
Binding Pose: Visual inspection is crucial. The top-ranked pose should be chemically sensible, with key interactions (hydrogen bonds, hydrophobic contacts) observed between the ligand and protein residues.
-
Docking Score: This is an estimate of the binding free energy. While not perfectly accurate, it is very effective for ranking different compounds or different poses of the same compound.
Table 1: Example Docking Results for this compound
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -8.5 | TYR 150, GLU 210 | H-Bond, Pi-Pi Stacking |
| 2 | -8.2 | GLU 210, LEU 255 | H-Bond, Hydrophobic |
| 3 | -7.9 | PHE 145, SER 180 | Pi-Pi Stacking, H-Bond |
This table contains illustrative data for demonstration purposes.
Phase 3: Molecular Dynamics - From a Static Image to a Dynamic Movie
Molecular docking provides a static snapshot of a potential binding mode. However, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movement of every atom in the system over time, providing a much more realistic view of the protein-ligand complex's stability and behavior in a simulated physiological environment.[11]
Causality: MD is used to validate the docking pose. A ligand that is truly stable in the binding pocket will maintain its key interactions and conformation throughout the simulation. An unstable pose will often see the ligand drift away from the pocket or lose its primary interactions.
The MD Simulation Workflow
An MD simulation involves setting up the system in a solvent box, minimizing it, equilibrating it to the desired temperature and pressure, and finally running the production simulation for data collection.
Caption: Standard workflow for setting up and running a Molecular Dynamics simulation.
Protocol: MD Simulation Setup (using GROMACS)
-
System Building:
-
Take the top-ranked protein-ligand complex from docking.
-
Define a simulation box (e.g., a cubic box with a 1.0 nm buffer from the protein surface).
-
Fill the box with a pre-equilibrated water model (e.g., TIP3P).[9]
-
Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's charge and mimic a physiological salt concentration.[9]
-
-
Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any bad contacts.
-
Equilibration:
-
NVT Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[12]
-
NPT Ensemble: Bring the system to the target pressure (e.g., 1 bar) while keeping the temperature constant. This ensures the correct density of the system. Position restraints are often gradually released during this phase.[12]
-
-
Production Run: Run the simulation for a desired length of time (e.g., 100-200 nanoseconds) without any restraints. The coordinates of all atoms are saved at regular intervals, creating a "trajectory" file.[9]
Trajectory Analysis
The trajectory file is a rich source of data. Key analyses include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their starting positions. A stable RMSD for both indicates the system has reached equilibrium and the ligand is not drifting out of the binding site.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues over time. High RMSF in loop regions is normal, while high RMSF in the binding site could indicate instability.
-
Interaction Analysis: Monitor the persistence of key hydrogen bonds and hydrophobic contacts identified during docking. Stable interactions that persist for a high percentage of the simulation time lend strong support to the binding hypothesis.
Phase 4: Pharmacophore Modeling - Abstracting the Key Features
A pharmacophore is an abstract representation of the molecular features essential for molecular recognition of a ligand by a biological target.[13][14] It describes the 3D arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.
Causality: Pharmacophore models distill the complex atomic information from docking and MD into a simple, searchable query. This is exceptionally useful for rapidly screening vast virtual libraries of millions of compounds to identify novel molecules that possess the key binding features but may have a completely different chemical scaffold.[15][16]
Protocol: Structure-Based Pharmacophore Model Generation
-
Identify Key Interactions: Based on the validated MD trajectory, identify the most stable and persistent interactions between this compound and the target protein.
-
Define Pharmacophore Features: Abstract these interactions into pharmacophoric features. For example:
-
A hydrogen bond with a Glutamate residue becomes a "Hydrogen Bond Acceptor" feature.
-
A pi-pi stacking interaction with a Tyrosine becomes an "Aromatic Ring" feature.
-
A hydrophobic contact with a Leucine becomes a "Hydrophobic" feature.
-
-
Generate the Model: Use software to create a 3D model that includes these features with specific geometric constraints (distances and angles) derived from the stable binding pose.
-
Virtual Screening: Use the generated pharmacophore model as a 3D query to filter a large compound database (e.g., ZINC, Enamine). Compounds that match the pharmacophore's features are identified as "hits" and can be prioritized for further docking and simulation, creating a feedback loop for discovery.[17]
Conclusion
The in silico workflow detailed in this guide provides a powerful, multi-faceted approach to understanding the molecular interactions of this compound. By systematically progressing from static docking predictions to dynamic MD simulations and abstract pharmacophore models, researchers can build a robust, evidence-based hypothesis of the compound's binding mechanism. This structured methodology not only enhances the confidence in computational predictions but also provides a clear and logical path for guiding subsequent experimental validation, ultimately bridging the gap between computational chemistry and laboratory-based drug discovery.
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A Technical Guide to the Preliminary Screening of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol Libraries for Novel Kinase Inhibitors
This guide provides a comprehensive framework for the preliminary screening of compound libraries based on the 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol scaffold. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to identify and validate novel kinase inhibitors. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating and robust screening cascade.
Introduction: The Promise of the Pyrazolo[4,3-b]pyridine Scaffold
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and interact with the hinge region of kinases.[1] This interaction is a cornerstone of many successful kinase inhibitors. Specifically, the 1H-pyrazolo[4,3-b]pyridine isomer has been successfully employed in the development of inhibitors targeting a range of kinases implicated in oncology, such as FGFR and ERK.[1] The this compound core (Figure 1) offers a versatile starting point for the generation of diverse chemical libraries with the potential for potent and selective kinase inhibition. This guide will walk through the strategic design, synthesis, and tiered screening of such a library to identify promising hit compounds for further development.
Library Design and Synthesis: A Strategy for Focused Exploration
The initial step in any successful screening campaign is the thoughtful design and synthesis of a focused compound library. The goal is not to create a vast, random collection, but rather a curated set of molecules that explore relevant chemical space around the core scaffold.[2]
Rationale for Library Design
A kinase-focused library should be designed to maximize the probability of identifying compounds that interact with the ATP-binding site.[3] This can be achieved through several in silico and knowledge-based approaches:
-
Scaffold Hopping and Bioisosteric Replacement: Analysis of known kinase inhibitors can inform the design of novel pyrazolopyridine derivatives. By identifying key pharmacophoric features of existing inhibitors, scaffold hopping can be employed to replace a known core with the this compound scaffold while retaining essential binding interactions.[4][5]
-
Structure-Based Design: If the crystal structure of a target kinase is available, molecular docking simulations can be used to predict the binding modes of virtual derivatives of the core scaffold. This allows for the prioritization of compounds with favorable predicted binding energies and interactions with key residues in the ATP pocket.[6]
-
Combinatorial Enumeration: Once key substitution points on the this compound core are identified (e.g., positions on the pyrazole and pyridine rings not involved in hinge binding), a virtual library can be generated by combinatorial enumeration of a diverse set of building blocks. These building blocks should be selected to explore a range of physicochemical properties, such as size, lipophilicity, and hydrogen bonding potential.
Synthetic Strategy: Multi-Component Reactions for Efficiency
For the efficient synthesis of a diverse library, multi-component reactions (MCRs) are a powerful tool. MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which is ideal for generating a library of analogs.[7] A general synthetic route for pyrazolopyridines often involves the condensation of aminopyrazoles with 1,3-dicarbonyl compounds.[8][9]
DOT Diagram: Synthetic Workflow for Library Generation
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The Pyrazolopyridine Core: A Fragment-Based Approach to Accelerating Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm in modern medicinal chemistry, enabling the efficient exploration of chemical space to identify novel lead compounds. This guide focuses on the strategic application of the 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol core, a privileged heterocyclic scaffold, as a starting point for drug design. We will delve into the synthesis, physicochemical properties, and known biological activities of this fragment, providing a comprehensive rationale for its utility. A detailed examination of a closely related analog, the pyrazolo[3,4-b]pyridine core, will be presented through the lens of the p38 MAP kinase inhibitor TAK-715, illustrating a successful hit-to-lead campaign. Furthermore, this guide furnishes detailed, field-proven protocols for key FBDD workflows, including fragment screening by Surface Plasmon Resonance (SPR) and Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR), and hit validation using Isothermal Titration Calorimetry (ITC).
The Strategic Value of the Pyrazolopyridine Scaffold in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) offers a compelling alternative to traditional high-throughput screening (HTS) by focusing on smaller, less complex molecules ("fragments") that exhibit weak but efficient binding to a biological target.[1][2] This approach allows for a more thorough sampling of chemical space with a smaller library of compounds. The pyrazolopyridine nucleus, being structurally analogous to purines, is considered a "privileged scaffold". This means it has been found to bind to multiple protein targets, particularly kinases, making it a rich source of starting points for drug discovery.[3] The this compound fragment, in particular, presents an attractive profile for FBDD due to its desirable physicochemical properties and synthetic tractability.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃O | |
| Molecular Weight | 149.15 g/mol | |
| XLogP3 | 0.6 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| Polar Surface Area | 57.8 Ų |
Table 1: Computed Physicochemical Properties of this compound.
These computed properties align well with the "Rule of Three" for fragment design (MW < 300, cLogP < 3, H-bond donors/acceptors < 3), suggesting good potential for this fragment. The presence of both hydrogen bond donors and acceptors in a rigid scaffold provides multiple points for interaction with a protein target. The hydroxyl group can be particularly important for forming key interactions in kinase hinge regions. Studies on similar pyrazolopyridinone derivatives have shown that modifications to this core can modulate lipophilicity and solubility, highlighting the tunability of this scaffold.[1]
Synthesis of the this compound Core
The synthesis of the pyrazolo[4,3-b]pyridine scaffold can be achieved through several routes. A plausible and efficient method, adapted from established procedures for related analogs, involves the reaction of a substituted 2-chloro-3-nitropyridine with a β-ketoester, followed by cyclization.[4]
This synthetic approach offers the advantage of readily available starting materials and allows for diversification at various positions of the pyrazolopyridine core.
Case Study: The Pyrazolo[3,4-b]pyridine Core in the Development of TAK-715, a p38 MAP Kinase Inhibitor
While a specific drug discovery campaign originating from this compound is not publicly detailed, the development of the potent and selective p38 MAP kinase inhibitor, TAK-715, provides an excellent case study for the utility of the closely related pyrazolo[3,4-b]pyridine scaffold.[5] p38 MAP kinase is a key regulator of pro-inflammatory cytokine production and a therapeutic target for inflammatory diseases.[6]
From Fragment Hit to Lead Candidate
The discovery of TAK-715 exemplifies a successful fragment-based lead generation strategy. Although the initial fragment is not explicitly disclosed, the core of TAK-715 is a pyrazolopyridine. The optimization process likely involved structure-guided design, leveraging X-ray crystallography to understand the binding mode of the pyrazolopyridine core within the ATP-binding site of p38α.
Structural Insights into p38α Inhibition
The X-ray crystal structure of p38α in complex with TAK-715 reveals the key interactions that contribute to its potency and selectivity.[7] The pyrazolopyridine core acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine portion of ATP. This binding mode is a common feature of many kinase inhibitors.[8]
The structure-activity relationship (SAR) studies for this class of inhibitors likely focused on substitutions at positions that extend into the solvent-exposed region and the hydrophobic pocket adjacent to the ATP-binding site. This allows for the optimization of potency, selectivity, and pharmacokinetic properties.
Experimental Protocols for Fragment-Based Drug Discovery
The successful application of the this compound fragment in a drug discovery campaign relies on robust and sensitive biophysical methods for screening and validation.
Primary Screening: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for detecting and quantifying biomolecular interactions in real-time. It is highly suited for fragment screening due to its sensitivity to low molecular weight compounds and weak binding events.[9][10]
Step-by-Step Protocol for SPR-Based Fragment Screening:
-
Protein Immobilization:
-
Covalently immobilize the target protein (e.g., p38 MAP kinase) onto a sensor chip surface using standard amine coupling chemistry.
-
Include a reference flow cell with a non-target protein or a blocked surface to subtract non-specific binding.
-
-
Fragment Library Preparation:
-
Prepare a stock solution of this compound and other fragments in 100% DMSO.
-
Dilute the fragments into the running buffer to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).
-
-
Screening:
-
Inject the fragment solutions over the sensor and reference surfaces at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time. A higher response indicates a greater extent of binding.
-
-
Data Analysis:
-
Subtract the reference channel signal from the target channel signal to correct for bulk refractive index changes and non-specific binding.
-
Identify "hits" as fragments that produce a response significantly above the background noise.
-
-
Hit Confirmation:
-
Re-test the initial hits in a dose-response format to confirm binding and obtain an estimate of the dissociation constant (KD).
-
Orthogonal Screening: Saturation Transfer Difference (STD) NMR
STD-NMR is a ligand-observed NMR technique that is highly sensitive for detecting the binding of small molecules to large protein targets.[11] It serves as an excellent orthogonal method to validate hits from SPR screening.
Step-by-Step Protocol for STD-NMR Fragment Screening:
-
Sample Preparation:
-
Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer.
-
Add the fragment of interest (e.g., this compound) at a concentration of 1-2 mM.
-
-
NMR Data Acquisition:
-
Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated with a radiofrequency pulse, and an "off-resonance" spectrum where the saturation pulse is applied at a frequency where no protein signals are present.
-
The saturation is transferred from the protein to any bound ligands.
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Only signals from ligands that bind to the protein will appear in the STD spectrum. The intensity of the STD signals is proportional to the binding affinity and the proximity of the ligand protons to the protein surface.
-
-
Epitope Mapping:
-
By analyzing the relative intensities of the different proton signals of the fragment in the STD spectrum, one can deduce which parts of the fragment are in closest contact with the protein, providing valuable structural information for lead optimization.
-
Hit Validation and Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for characterizing the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[3][10]
Step-by-Step Protocol for ITC-Based Hit Validation:
-
Sample Preparation:
-
Prepare solutions of the target protein and the fragment hit in the same, extensively dialyzed buffer to minimize heats of dilution.
-
The protein is typically placed in the sample cell (e.g., 20-50 µM), and the fragment is placed in the injection syringe at a 10-20 fold higher concentration.
-
-
Titration:
-
Inject small aliquots of the fragment solution into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the KD, n, and ΔH. The binding entropy (ΔS) can then be calculated.
-
-
Thermodynamic Signature:
-
The thermodynamic signature (the relative contributions of enthalpy and entropy to the binding free energy) provides insights into the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions) and can guide the optimization of the fragment.
-
Conclusion
The this compound core represents a valuable starting point for fragment-based drug discovery, particularly for kinase targets. Its favorable physicochemical properties, synthetic accessibility, and the proven success of the closely related pyrazolopyridine scaffold in generating clinical candidates like TAK-715 underscore its potential. By employing a robust and integrated experimental workflow encompassing sensitive screening techniques like SPR and NMR, and detailed thermodynamic characterization by ITC, researchers can effectively leverage this fragment to accelerate the discovery of novel therapeutics. The detailed protocols provided in this guide serve as a practical resource for scientists embarking on FBDD campaigns with this promising scaffold.
References
- Saturation transfer difference NMR for fragment screening.
- Saturation-Transfer Difference (STD)
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
- Multiplexed experimental strategies for fragment library screening using SPR biosensors.
- Fragment Screening by Surface Plasmon Resonance.
- A fragment-based approach for the discovery of isoform-specific p38alpha inhibitors.
- Thermodynamic Signatures of Fragment Binding: Validation of Direct versus Displacement ITC Titr
- Isothermal Titr
- Saturation Transfer Difference NMR for Fragment Screening.
- Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery.
- Identification of novel p38alpha MAP kinase inhibitors using fragment-based lead gener
- Fragment-based drug discovery of potent and selective MKK3/6 inhibitors.
- The synthesis of pyrazolo[3,4-b]pyridine-6(7H)
- Fragment-based screening for enzyme inhibitors using calorimetry.
- The Identification of pyrazolo[1,5-a]pyridines as Potent p38 Kinase Inhibitors.
- Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors.
- Design, synthesis, and physicochemical and pharmacological profiling of 7‐ Hydroxy-5-oxopyrazolo[4,3‐b]pyridine-6-carboxamide derivatives with antiosteoarthritic activity in vivo.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
- TAK-715 | p38 MAPK Inhibitor.
- Quantitative structure activity relationship study of p38α MAP kinase inhibitors.
- Fragment Based Drug Discovery.
- New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones.
- Pyrazoloheteroaryls: novel p38alpha MAP kinase inhibiting scaffolds with oral activity.
- A new route to pyrazolo[3,4- c] and [4,3- c]pyridinones via heterocyclization of vic-substituted hydroxamic acids of acetylenylpyrazoles.
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents.
- Quantitative structure activity relationship study of p38α MAP kinase inhibitors.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evalu
- Binding Mode of the 4-Anilinoquinazoline Class of Protein Kinase Inhibitor: X-ray Crystallographic Studies of 4-Anilinoquinazolines Bound to Cyclin-Dependent Kinase 2 and p38 Kinase.
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Mini
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the tre
- Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors.
- X-ray structure of p38α bound to TAK-715: comparison with three classic inhibitors.
- Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase.
- Structural basis for p38 MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity.
- Pyrazoloheteroaryls: novel p38alpha MAP kinase inhibiting scaffolds with oral activity.
- A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines.
- X-ray structure of p38α bound to TAK-715: comparison with three classic inhibitors.
- X-ray structure of p38α bound to TAK-715: comparison with three classic inhibitors.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evalu
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
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A Comprehensive Technical Guide to the Chemistry and Biology of the Pyrazolo[4,3-b]pyridine Scaffold
Executive Summary: The pyrazolo[4,3-b]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. As a "privileged structure," its unique arrangement of nitrogen atoms facilitates crucial interactions with a multitude of biological targets, leading to diverse pharmacological activities. This guide provides an in-depth exploration of the pyrazolo[4,3-b]pyridine scaffold, beginning with its fundamental chemical properties and established synthetic routes. It delves into the rich biology of its derivatives, with a particular focus on their role as potent kinase inhibitors, immune checkpoint modulators, and agents targeting the central nervous system. By synthesizing field-proven insights with detailed experimental protocols and structure-activity relationship analyses, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this versatile scaffold in the creation of novel therapeutics.
Chapter 1: The Pyrazolo[4,3-b]pyridine Core: Structure and Properties
The pyrazolopyridines are a class of bicyclic heteroaromatic compounds formed by the fusion of a pyrazole and a pyridine ring. This family includes five constitutional isomers, with the pyrazolo[4,3-b]pyridine being of considerable interest due to the broad spectrum of biological activities exhibited by its derivatives.[1] The core structure, designated as 1H-pyrazolo[4,3-b]pyridine, features a nitrogen-rich framework that is crucial for its function as a versatile pharmacophore. The pyrazole moiety's N-H group and lone pair-bearing nitrogen, combined with the pyridine nitrogen, act as key hydrogen bond donors and acceptors. This capability allows molecules incorporating this scaffold to form high-affinity interactions within the binding sites of various enzymes and receptors.
Caption: Core structure and numbering of the 1H-pyrazolo[4,3-b]pyridine scaffold.
Chapter 2: Synthetic Strategies for the Pyrazolo[4,3-b]pyridine Scaffold
The construction of the pyrazolo[4,3-b]pyridine ring system can be broadly categorized into two primary strategies: the annulation of a pyrazole ring onto a pre-existing pyridine core, or conversely, the formation of the pyridine ring from a functionalized pyrazole precursor.[1] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Methodology: Synthesis from Substituted Pyridines via Japp-Klingemann Reaction
A particularly efficient and operationally simple method involves starting from readily available 2-chloro-3-nitropyridines.[2] This approach utilizes a sequence of a nucleophilic aromatic substitution (SNAr) reaction followed by a modified Japp-Klingemann reaction. This protocol is advantageous due to its use of stable arenediazonium tosylates and its ability to combine the azo-coupling, deacylation, and pyrazole ring formation steps in a one-pot manner.[1][2]
Caption: Synthetic workflow for pyrazolo[4,3-b]pyridines from a pyridine precursor.
Detailed Experimental Protocol: Synthesis of Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates [1]
-
Step 1: SNAr Reaction. To a solution of an appropriate keto ester (1.1 mmol) in DMF (5 mL), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in portions at 0 °C. Stir the mixture for 20 minutes. Add a solution of 2-chloro-6-nitro-3-nitropyridine (1.0 mmol) in DMF (2 mL). Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates completion.
-
Step 2: Japp-Klingemann Reaction and Cyclization. Prepare a solution of the desired aniline (1.0 mmol) in a mixture of concentrated HCl (0.5 mL) and water (2 mL). Cool to 0 °C and add a solution of sodium nitrite (1.1 mmol) in water (1 mL) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
Step 3: Coupling and One-Pot Annulation. To the crude product from Step 1, add ethanol (10 mL) and a solution of sodium acetate (3.0 mmol) in water (3 mL). Cool the mixture to 0 °C and add the freshly prepared diazonium salt solution dropwise. Stir the reaction at 0-5 °C for 2 hours, then at room temperature overnight.
-
Work-up and Purification. Pour the reaction mixture into ice water. Collect the resulting precipitate by filtration, wash with water, and dry. Purify the crude product by column chromatography on silica gel (using an appropriate eluent system, e.g., hexane/ethyl acetate) to yield the desired pyrazolo[4,3-b]pyridine derivative.
Causality: The use of a strong electron-withdrawing nitro group on the pyridine ring is critical, as it activates the C2 position for the initial SNAr reaction. The subsequent Japp-Klingemann reaction provides a reliable method for introducing the N1-aryl substituent and setting the stage for the intramolecular cyclization that forms the pyrazole ring.
Chapter 3: Biological Activities and Therapeutic Potential
The pyrazolo[4,3-b]pyridine scaffold is a cornerstone in the development of therapies for a wide range of diseases, most notably cancer, inflammatory disorders, and neurological conditions.
Pyrazolo[4,3-b]pyridines as Kinase Inhibitors
A predominant application of this scaffold is in the design of protein kinase inhibitors. The structural features of the pyrazolo[4,3-b]pyridine core are well-suited to bind to the ATP-binding pocket of many kinases, often forming a key hydrogen bond with the hinge region.
-
c-Met Inhibition: Dysregulation of the c-Met (hepatocyte growth factor receptor) signaling pathway is a known driver in various cancers. Glumetinib, a pyrazolo[4,3-b]pyridine derivative, is a highly selective inhibitor of c-Met with potential antineoplastic activity.[1]
-
Interleukin-2 Inducible T-cell Kinase (ITK) Inhibition: ITK is a crucial enzyme in T-cell signaling, making it an attractive target for autoimmune diseases and certain cancers. Pyrazolo[4,3-b]pyridines have been developed as potent ITK inhibitors.[1][3]
-
Other Kinase Targets: This scaffold has also been successfully employed to develop inhibitors for Cyclin-Dependent Kinase 8 (CDK8), Fibroblast Growth Factor Receptors (FGFRs), and Tropomyosin Receptor Kinases (TRKs).[1][3][4][5]
Caption: Inhibition of a generic RTK signaling pathway by pyrazolo[4,3-b]pyridine derivatives.
Table 1: Representative Pyrazolo-Pyridine Based Kinase Inhibitors
| Compound Name/Series | Target Kinase(s) | Reported Potency (IC₅₀) | Therapeutic Area | Reference(s) |
| Glumetinib | c-Met | Potent & Selective | Oncology | [1][3] |
| Pyrazolo[4,3-b]pyridines | ITK | Not specified | Immunology, Oncology | [3] |
| Pyrazolo[3,4-b]pyridines | FGFR | Low nanomolar | Oncology | [6] |
| Compound C03 | TRKA | 56 nM | Oncology | [4][5] |
| Pyrazolo[4,3-b]pyridines | CDK8 | Not specified | Oncology | [1] |
Note: Data for related isomers like pyrazolo[3,4-b]pyridine are included for context on the broader family's utility.
Targeting Immune Checkpoints: PD-1/PD-L1 Interaction
Moving beyond kinase inhibition, the pyrazolo[4,3-b]pyridine scaffold has been used to create novel small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction.[7] This is a clinically validated strategy in cancer immunotherapy. Small molecules offer potential advantages over monoclonal antibodies, such as oral bioavailability and better tumor penetration. Compound D38 , a 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative, was identified as a highly potent PD-1/PD-L1 inhibitor with an IC₅₀ value of 9.6 nM.[7]
Caption: Mechanism of PD-1/PD-L1 blockade by small-molecule inhibitors.
Modulation of Central Nervous System Targets
The scaffold also shows promise for treating neurological and psychiatric disorders. Derivatives have been identified as corticotropin-releasing factor receptor type-1 (CRF1) antagonists and transient receptor potential ankyrin-repeat 1 (TRPA1) antagonists.[1] Furthermore, the compound VU0418506 acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), a target for conditions like Parkinson's disease.[1][2]
Chapter 4: Protocols in Biological Evaluation
Validating the biological activity of newly synthesized pyrazolo[4,3-b]pyridine derivatives requires robust and reproducible assays.
Protocol: In Vitro PD-1/PD-L1 Blockade Assay (HTRF) [7]
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a reliable method for quantifying protein-protein interactions in a high-throughput format.
-
Reagent Preparation: Prepare assay buffer (e.g., PBS, 0.1% BSA, pH 7.4). Reconstitute human PD-1-His tag and PD-L1-Fc tag proteins to a working concentration. Prepare stock solutions of anti-His-Europium cryptate and anti-Fc-d2 acceptor antibodies.
-
Compound Preparation: Serially dilute the test compounds (e.g., D38) in DMSO and then in assay buffer to the desired final concentrations.
-
Assay Plate Setup: In a 384-well low-volume white plate, add 2 µL of the diluted test compound or vehicle control (DMSO).
-
Protein Addition: Add 4 µL of the PD-1-His protein solution, followed by 4 µL of the PD-L1-Fc protein solution to all wells.
-
Incubation: Gently mix the plate and incubate for 60 minutes at room temperature to allow for protein-protein interaction and inhibitor binding.
-
Detection Antibody Addition: Add 5 µL of the anti-His-Europium cryptate solution and 5 µL of the anti-Fc-d2 acceptor antibody solution to all wells.
-
Final Incubation: Incubate the plate for 2-3 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate emission).
-
Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Trustworthiness: This assay is self-validating through the inclusion of positive (no inhibitor) and negative (no protein) controls. The ratiometric FRET signal minimizes interference from optical quenching or assay volume variations, ensuring high-quality data.
Chapter 5: Future Perspectives and Conclusion
The pyrazolo[4,3-b]pyridine scaffold has firmly established itself as a versatile and valuable core in modern drug discovery. Its synthetic tractability allows for extensive decoration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The remarkable success in targeting protein kinases and immune checkpoints underscores its continued relevance in oncology and immunology.[3][7] Future research will likely focus on expanding the biological target space for this scaffold, exploring new substitution patterns to overcome drug resistance, and applying it to emerging therapeutic areas. The accumulated knowledge and proven track record of the pyrazolo[4,3-b]pyridine core ensure it will remain a structure of high interest for the development of next-generation therapeutics.
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- Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors | ACS Medicinal Chemistry Letters. (2016).
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol: A Technical Guide
Introduction
5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its pyrazolopyridine core is a key scaffold in the development of various therapeutic agents.[2] Accurate structural elucidation and characterization are paramount for its application in pharmaceutical research. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies, data interpretation, and experimental insights provided herein are intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
The molecular structure of this compound is presented below:
Caption: Molecular structure of this compound.
Mass Spectrometry Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₇H₇N₃O, the expected exact mass is 149.0589 g/mol .[3]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard protocol for acquiring the mass spectrum of a heterocyclic compound like this compound using a quadrupole mass spectrometer is as follows:
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Introduction: The sample is introduced into the ion source via direct infusion or through a gas chromatograph (GC) for separation from any impurities.
-
Ionization: Electron ionization (EI) is employed, with a standard electron energy of 70 eV to induce fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the quadrupole mass analyzer.
-
Detection: An electron multiplier detector is used to detect the ions, generating the mass spectrum.
Data Summary and Interpretation
The mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z 149. The fragmentation pattern provides valuable structural information.
| m/z | Proposed Fragment | Formula |
| 149 | Molecular Ion [M]⁺ | [C₇H₇N₃O]⁺ |
| 121 | [M - CO]⁺ | [C₆H₇N₃]⁺ |
| 93 | [C₆H₇N₃ - N₂]⁺ | [C₆H₇N]⁺ |
| 77 | [C₅H₃N]⁺ | [C₅H₃N]⁺ |
The fragmentation is initiated by the loss of a neutral carbon monoxide (CO) molecule from the pyridin-7-ol ring, a common fragmentation pathway for such structures, resulting in a fragment at m/z 121.[4] Subsequent fragmentation could involve the loss of a nitrogen molecule (N₂) from the pyrazole ring to yield a fragment at m/z 93. Further fragmentation of the pyridine ring can lead to the formation of smaller, stable aromatic cations.
Fragmentation Pathway
Caption: Proposed EI-MS fragmentation pathway for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule.
Experimental Protocol: ¹H NMR
A typical protocol for acquiring a ¹H NMR spectrum is as follows:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly DMSO-d₆, which can solubilize the compound and has exchangeable protons that will not interfere with the spectrum. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition: The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Key acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction.
Predicted ¹H NMR Data and Interpretation
Based on the structure of this compound and data from similar pyrazolopyridine derivatives, the following ¹H NMR spectrum is predicted.[5][6]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Plausible J-coupling (Hz) |
| ~12.5 | br s | 1H | N1-H | - |
| ~10.5 | br s | 1H | O-H | - |
| ~7.8 | s | 1H | H3 | - |
| ~6.5 | s | 1H | H4 | - |
| ~2.4 | s | 3H | C5-CH₃ | - |
-
N1-H and O-H Protons: The protons on the pyrazole nitrogen and the hydroxyl group are expected to be broad singlets and their chemical shifts can be highly dependent on concentration and temperature.
-
Aromatic Protons (H3 and H4): The protons on the pyrazole (H3) and pyridine (H4) rings are expected to appear as singlets in the aromatic region. The H3 proton of the pyrazole ring is typically found at a downfield chemical shift.
-
Methyl Protons (C5-CH₃): The methyl group protons at position 5 will appear as a sharp singlet in the upfield region.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of DMSO-d₆) is typically required for ¹³C NMR compared to ¹H NMR.
-
Data Acquisition: The spectrum is acquired on a 100 MHz or higher spectrometer using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A wider spectral width is used, and a larger number of scans (several hundred to thousands) are acquired due to the low natural abundance of ¹³C.
-
Data Processing: Similar to ¹H NMR, the FID is processed with a Fourier transform, phasing, and baseline correction.
Predicted ¹³C NMR Data and Interpretation
The predicted ¹³C NMR chemical shifts are based on the analysis of related pyrazolopyridine structures.[2]
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C7 |
| ~145 | C5 |
| ~140 | C3a |
| ~135 | C3 |
| ~120 | C6 |
| ~105 | C4 |
| ~20 | C5-CH₃ |
-
Quaternary Carbons: The carbon bearing the hydroxyl group (C7) is expected to be the most downfield signal. The bridgehead carbon (C3a) and the carbon attached to the methyl group (C5) will also appear as quaternary carbons in the downfield region.
-
Protonated Carbons: The chemical shifts of the protonated carbons (C3, C4, and C6) are predicted based on their electronic environment within the heterocyclic ring system.
-
Methyl Carbon: The methyl carbon (C5-CH₃) will be observed at a characteristic upfield chemical shift.
Molecular Structure with NMR Assignments
Caption: Key ¹H and ¹³C assignments for this compound.
Conclusion
This technical guide provides a detailed overview of the expected mass spectrometry and NMR spectroscopic data for this compound. The presented protocols, data tables, and interpretations are based on established principles of spectroscopy and analysis of analogous structures. This information serves as a valuable resource for the unambiguous identification and characterization of this important heterocyclic compound in research and development settings.
References
- ResearchGate. 1H NMR data of of pyrazolo[3,4-b]pyridine derivatives.
- ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- PubChem. This compound.
- Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University.
- Rodrigues, L. M., et al. (2007). NMR analysis of a series of substituted pyrazolo[3,4-d]pyrimidines-4-amines. CORE.
- The Royal Society of Chemistry. Highly Facile and Regio-Selective Synthesis of Pyrazolo[1,5-a]pyrimidines via Reactions of 1,2-Allenic Ketones with Aminopyrazoles.
- PubMed Central. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents.
- MySkinRecipes. This compound.
- ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.
- PubMed Central. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines.
- DTIC. Mass Spectrometry of Heterocyclic Compounds.
- Hindawi. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidinethiones.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H7N3O | CID 11528366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. article.sapub.org [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
Methodological & Application
Synthesis Protocol for 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol: An Application Note for Drug Discovery and Development
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold
The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique arrangement of nitrogen atoms and fused ring system allows for three-dimensional diversity, making it an ideal framework for designing potent and selective ligands for a variety of biological targets. Molecules incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including roles as kinase inhibitors, central nervous system agents, and anti-infective compounds. The target molecule of this guide, 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, is a key intermediate in the synthesis of more complex derivatives and a valuable tool for structure-activity relationship (SAR) studies. This document provides a comprehensive, field-proven protocol for the synthesis of this important compound, aimed at researchers, scientists, and drug development professionals.
Retrosynthetic Analysis and Strategy
The synthesis of this compound can be efficiently achieved through a convergent two-step approach. The core strategy relies on the construction of the pyrazole ring followed by the annulation of the pyridine ring.
Caption: Retrosynthetic analysis of this compound.
This retrosynthetic analysis reveals two key transformations:
-
Formation of the Pyrazole Ring: The crucial intermediate, 3-amino-5-methylpyrazole, is synthesized via a classical cyclization reaction between a β-ketonitrile (cyanoacetone) and hydrazine.
-
Annulation of the Pyridine Ring: The target pyrazolo[4,3-b]pyridin-7-ol is then constructed through a cyclocondensation reaction of 3-amino-5-methylpyrazole with a β-ketoester, specifically ethyl acetoacetate.
Part 1: Synthesis of 3-amino-5-methylpyrazole
This initial step is critical as it provides the foundational pyrazole ring with the necessary amine functionality for the subsequent cyclization.
Mechanism and Rationale
The reaction proceeds through a nucleophilic attack of hydrazine on the carbonyl group of cyanoacetone, followed by an intramolecular cyclization via attack of the terminal nitrogen of the hydrazine onto the nitrile group. This is a well-established and high-yielding method for the synthesis of 3-aminopyrazoles.[1]
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyanoacetone | 83.09 | 8.31 g | 0.10 |
| Hydrazine hydrate (~64%) | 50.06 (hydrazine) | 7.8 mL | ~0.10 |
| Ethanol | 46.07 | 50 mL | - |
| Toluene | 92.14 | 100 mL | - |
| Hydrochloric acid (conc.) | 36.46 | As needed | - |
| Sodium hydroxide | 40.00 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyanoacetone (8.31 g, 0.10 mol) in ethanol (50 mL).
-
Addition of Hydrazine: Slowly add hydrazine hydrate (7.8 mL, ~0.10 mol) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add toluene (100 mL) and water (50 mL).
-
Separate the organic layer and wash it with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude 3-amino-5-methylpyrazole can be purified by vacuum distillation or recrystallization from a suitable solvent system like toluene/hexane to yield a white to off-white solid.
Part 2: Synthesis of this compound
This is the final and key step in constructing the target heterocyclic system.
Mechanism and Rationale
The cyclocondensation reaction between 3-amino-5-methylpyrazole and ethyl acetoacetate is a classic example of the Gould-Jacobs reaction for the synthesis of fused heterocyclic systems. The reaction is typically acid-catalyzed and proceeds through the formation of an enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazolopyridine ring. The use of a high-boiling point solvent like Dowtherm A or diphenyl ether is often employed to drive the reaction to completion by facilitating the removal of water and ethanol.
Caption: Simplified workflow for the synthesis of the target molecule.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-amino-5-methylpyrazole | 97.12 | 9.71 g | 0.10 |
| Ethyl acetoacetate | 130.14 | 13.01 g (12.8 mL) | 0.10 |
| Dowtherm A (or Diphenyl ether) | - | 100 mL | - |
| Polyphosphoric acid (PPA) | - | ~10 g | - |
| Ethanol | 46.07 | As needed | - |
| Diethyl ether | 74.12 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine 3-amino-5-methylpyrazole (9.71 g, 0.10 mol) and ethyl acetoacetate (13.01 g, 0.10 mol) in Dowtherm A (100 mL).
-
Initial Condensation: Heat the mixture to 140-150 °C for 1 hour to facilitate the initial condensation and removal of ethanol.
-
Cyclization: Carefully add polyphosphoric acid (~10 g) to the reaction mixture. Increase the temperature to 240-250 °C and maintain for 2-3 hours. The reaction mixture will become viscous.
-
Reaction Monitoring: Monitor the reaction by TLC (using a suitable solvent system such as dichloromethane/methanol) until the starting materials are consumed.
-
Work-up:
-
Allow the reaction mixture to cool to below 100 °C.
-
Carefully pour the hot mixture into a beaker containing ice-water (500 mL) with vigorous stirring.
-
The product will precipitate as a solid.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water and then with a small amount of cold ethanol.
-
-
Purification: The crude product can be purified by recrystallization from a large volume of ethanol or a mixture of ethanol and water to afford this compound as a crystalline solid.
Characterization and Tautomerism
The final product, this compound, can exist in tautomeric equilibrium with its pyridone form, 5-methyl-1,4-dihydro-7H-pyrazolo[4,3-b]pyridin-7-one. The predominant tautomer can be influenced by the solvent and the solid-state packing. Spectroscopic analysis is crucial for the correct structural elucidation.
-
¹H NMR: The presence of a broad singlet corresponding to the hydroxyl proton (in the -ol form) or the N-H proton (in the -one form) is expected. The chemical shifts of the aromatic and methyl protons will also be indicative of the predominant tautomer.
-
¹³C NMR: The chemical shift of the carbon at position 7 will be significantly different for the -ol (C-OH) and -one (C=O) forms.
-
IR Spectroscopy: A broad O-H stretch in the range of 3200-3600 cm⁻¹ would suggest the presence of the -ol form, while a strong carbonyl (C=O) absorption around 1650-1670 cm⁻¹ would indicate the pyridone tautomer.
-
Mass Spectrometry: Will confirm the molecular weight of the synthesized compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Hydrazine hydrate is toxic and corrosive. Handle with extreme care.
-
Dowtherm A and diphenyl ether have high boiling points; appropriate care should be taken to avoid burns.
-
Polyphosphoric acid is corrosive and reacts exothermically with water.
Conclusion
This application note provides a detailed and reliable two-step protocol for the synthesis of this compound. The described methodology is robust and scalable, making it suitable for both academic research and industrial drug development settings. Careful execution of the experimental procedures and thorough characterization of the final product are essential for successful synthesis.
References
- Approaches towards the synthesis of 5-aminopyrazoles. Arkivoc, 2011(i), pp. 236-277. [Link]
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 2024, 20, pp. 178-232. [Link]
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2022, 27(7), 2237. [Link]
- Process for the preparation of 3-amino-5-methylpyrazole.
Sources
Experimental Procedure for the Synthesis of Pyrazolo[4,3-b]pyridine Scaffolds
An Application Note and Protocol for Researchers
Introduction and Scientific Background
Pyrazolo[4,3-b]pyridines are a class of nitrogen-containing fused heterocyclic compounds of considerable interest due to their diverse and potent biological activities.[1] They are structurally related to purines and have been investigated as inhibitors for various enzymes and receptors. Notable examples include Glumetinib, a highly selective inhibitor of the c-Met oncoprotein, as well as various corticotropin-releasing factor receptor type-1 (CRF1) antagonists and interleukin-2 inducible T-cell kinase inhibitors.[1]
The synthesis of the pyrazolo[4,3-b]pyridine core can be challenging. Traditional methods often rely on the annulation of a pyridine fragment onto a pre-existing, and sometimes unstable, amino-substituted pyrazole ring.[1] This guide focuses on a more recent and highly efficient "reverse" approach: the construction of the pyrazole ring onto a functionalized pyridine precursor. Specifically, we will detail a one-pot method that begins with commercially available 2-chloro-3-nitropyridines.[1][2] This strategy offers several advantages, including operational simplicity, the use of stable diazonium salts, and the combination of multiple reaction steps into a single, efficient procedure.[1][2]
Strategic Overview: The Japp-Klingemann Approach
The protocol described herein utilizes a retrosynthetic strategy where the target pyrazolo[4,3-b]pyridine is disconnected to reveal a hydrazone intermediate. This hydrazone is formed in situ via a Japp-Klingemann reaction between a pyridinyl keto ester and an arenediazonium salt. The pyridinyl keto ester, in turn, is readily prepared from a 2-chloro-3-nitropyridine.[1]
The forward synthesis involves two main stages:
-
Synthesis of Pyridinyl Keto Ester Intermediate: An initial SNAr reaction between a 2-chloro-3-nitropyridine and a β-keto ester (like ethyl acetoacetate) in the presence of a base.
-
One-Pot Pyrazole Annulation: The resulting pyridinyl keto ester is subjected to a one-pot sequence involving azo-coupling with an arenediazonium salt, base-mediated deacylation, and subsequent intramolecular cyclization to form the pyrazole ring.[1] This final step involves an intramolecular nucleophilic substitution of the nitro group, which acts as an effective leaving group to close the ring.[1]
The overall workflow is depicted in the diagram below.
Caption: Overall workflow for pyrazolo[4,3-b]pyridine synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(3-nitro-pyridin-2-yl)-3-oxobutanoate Intermediate
This protocol describes the synthesis of the key keto ester intermediate. The reaction proceeds via a nucleophilic aromatic substitution (SNAr), where the enolate of ethyl acetoacetate displaces the chloride from the electron-deficient pyridine ring.
Materials:
-
2-Chloro-3-nitropyridine (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aq. NH4Cl solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF under an inert atmosphere (N2 or Argon), add ethyl acetoacetate (1.2 eq) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the complete formation of the sodium enolate.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pyridinyl keto ester as a solid, which exists as a mixture of keto and enol tautomers.[1]
Protocol 2: One-Pot Synthesis of Ethyl 1-Aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylates
This one-pot procedure combines azo-coupling, deacylation, and cyclization. The use of stable arenediazonium tosylates is a key advantage.[1] The base (pyrrolidine or DBU) is crucial for the final cyclization step.
Materials:
-
Pyridin-2-yl keto ester intermediate (from Protocol 1) (1.0 eq)
-
Arenediazonium tosylate (1.1 eq)
-
Sodium ethoxide (NaOEt) (1.1 eq)
-
Anhydrous Ethanol (EtOH)
-
Pyrrolidine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0-3.0 eq)
Procedure:
-
Dissolve the pyridin-2-yl keto ester (1.0 eq) in anhydrous ethanol under an inert atmosphere.
-
Add sodium ethoxide (1.1 eq) and stir the mixture for 15 minutes at room temperature.
-
Cool the reaction mixture to 0 °C and add the solid arenediazonium tosylate (1.1 eq) portion-wise over 10 minutes.
-
Stir the resulting mixture at 0 °C for 1 hour. An intermediate N-acetyl-N-arylhydrazone may be observed by TLC.[1]
-
Add the base (e.g., pyrrolidine, 1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the cyclization by TLC until the intermediate hydrazone is fully consumed.
-
After completion, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and then with cold ethanol.
-
Dry the solid under vacuum to obtain the desired pyrazolo[4,3-b]pyridine product. Further purification, if necessary, can be achieved by recrystallization.
Reaction Scope and Data Presentation
The described one-pot protocol is versatile and accommodates various substituents on both the pyridine ring and the arenediazonium salt. Reactions generally proceed smoothly with both electron-withdrawing and electron-donating groups, providing the target compounds in moderate to high yields.[1]
Table 1: Representative Examples of Synthesized Pyrazolo[4,3-b]pyridines [1]
| Entry | R1 in Pyridine | R2 in Aryl Group | Product | Yield (%) | M.P. (°C) |
| 1 | H | 2-CN | 5a | 85 | 222–224 |
| 2 | H | 2-NO2, 4-Me | 5b | 88 | 252–253 |
| 3 | 4-CF3 | 2-OMe | 5o | 63 | 142–144 |
| 4 | 4-CF3 | 4-F | 5p | 72 | 184–186 |
Data extracted from Martyanov et al., Int. J. Mol. Sci.2023 .[1]
Representative Characterization Data: [1]
-
Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (5a):
-
1H NMR (300 MHz, CDCl3): δ 9.70 (d, 1H), 8.68 (d, 1H), 8.05–7.90 (m, 2H), 7.85–7.75 (m, 2H), 4.65 (q, 2H), 1.53 (t, 3H).
-
HRMS (ESI, m/z): calcd for C16H11N5O4 [M + H]+: 338.0884; found: 338.0881.
-
-
Ethyl 1-(2-methoxyphenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (5o):
-
1H NMR (300 MHz, CDCl3): δ 9.05 (d, 1H), 7.90 (s, 1H), 7.58–7.51 (m, 2H), 7.19–7.14 (m, 2H), 4.60 (q, 2H), 3.79 (s, 3H), 1.49 (t, 3H).
-
HRMS (ESI, m/z): calcd for C17H14F3N3O3 [M + H]+: 366.1060; found: 366.1069.
-
Mechanistic Insights
Understanding the reaction mechanism is key to troubleshooting and optimization. The one-pot annulation proceeds through several distinct steps after the formation of the initial hydrazone.
Caption: Plausible mechanism for the final cyclization step.
The base, such as pyrrolidine, facilitates the removal of the acetyl group from the hydrazone intermediate.[1] This generates a more nucleophilic nitrogen anion. This anion then undergoes an intramolecular nucleophilic aromatic substitution, attacking the carbon atom bearing the nitro group on the pyridine ring. The nitro group is an excellent electron-withdrawing group, activating the ring for this attack, and it subsequently serves as the leaving group to yield the final, stable aromatic pyrazolo[4,3-b]pyridine system.
Alternative and Emerging Strategies
While the Japp-Klingemann approach is highly effective, other strategies are continually being developed.
-
Multicomponent Reactions (MCRs): MCRs offer high atom economy and efficiency by combining three or more starting materials in a single pot.[3] While many MCRs for pyrazolopyridines yield the [3,4-b] isomer, these methodologies are powerful tools for generating molecular diversity.[3][4][5][6]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often improve yields for the synthesis of heterocyclic compounds, including pyrazolopyridines.[3][7][8][9] This technique can be applied to various synthetic routes to enhance efficiency.
-
Metal Catalysis: Copper-catalyzed [3+3] cycloadditions have been reported for the synthesis of the isomeric pyrazolo[3,4-b]pyridines.[10] The development of metal-catalyzed routes for the [4,3-b] isomer remains an active area of research.
Conclusion
This guide provides a validated and detailed protocol for the synthesis of medicinally relevant pyrazolo[4,3-b]pyridines. The featured one-pot method, starting from accessible 2-chloro-3-nitropyridines, is efficient, versatile, and operationally simple, making it an excellent choice for both academic and industrial research settings. By understanding the underlying mechanism and procedural details, researchers can confidently apply and adapt this methodology to generate diverse libraries of this important heterocyclic scaffold for drug discovery and development.
References
- Ismail, M. M., et al. (2019). Multicomponent Synthesis of 2,3-Dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones: A Novel Heterocyclic Scaffold with Antibacterial Activity. Molecules, 24(23), 4351. [Link]
- Patel, H., et al. (2025). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect. [Link]
- Martyanov, V. N., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1599. [Link]
- Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429. [Link]
- Jayanthi, S., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
- Martyanov, V. N., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
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Application Notes and Protocols: Biochemical Assay for the Kinase Inhibitor Candidate 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a cornerstone of many diseases, including cancer. The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to characterize the inhibitory activity of a novel pyrazolopyridine compound, 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol.[3] We delve into the rationale for selecting an appropriate assay technology, present a detailed, field-proven protocol for a luminescence-based kinase assay, and provide expert guidance on data analysis, interpretation, and troubleshooting. The methodologies described herein are designed to establish a robust, self-validating system for determining key inhibitory metrics, such as the half-maximal inhibitory concentration (IC₅₀), ensuring high-quality, reproducible data for kinase inhibitor discovery programs.
The Scientific Rationale: Selecting the Optimal Assay Platform
The primary goal of a kinase inhibitor assay is to quantify the enzymatic activity of a kinase, which catalyzes the transfer of a phosphate group from ATP to a substrate (protein, peptide, or lipid). The efficacy of an inhibitor is measured by the degree to which it blocks this phosphotransferase reaction. Several robust technologies exist to measure this event, each with distinct advantages.
-
Homogeneous Time-Resolved Fluorescence (HTRF®): This technology measures the FRET signal between a donor-labeled antibody that recognizes a generic tag on the substrate and an acceptor-labeled antibody that specifically binds the phosphorylated substrate.[4][5][6] Proximity of the donor and acceptor upon phosphorylation generates a signal directly proportional to kinase activity. It is a powerful method for high-throughput screening (HTS).[4][7]
-
Microfluidic Mobility-Shift Assay (MSA): This technique directly measures the conversion of a fluorescently labeled substrate to its phosphorylated product.[8] Samples are passed through a microfluidic chip where an electric field separates the substrate and product based on their different charge-to-mass ratios.[9] This provides a direct, ratiometric readout of the reaction, offering high-quality data.[8]
-
Luminescence-Based ATP/ADP Quantification: These are the most versatile and widely adopted methods for kinase biology. They operate on one of two principles:
-
ATP Depletion (e.g., Kinase-Glo®): Measures the amount of ATP remaining after the kinase reaction. A luciferase enzyme uses the remaining ATP to generate light; thus, the luminescent signal is inversely proportional to kinase activity.[10][11][12]
-
ADP Production (e.g., ADP-Glo™): Measures the amount of ADP generated during the kinase reaction. This is a two-step process where remaining ATP is first depleted, and then the ADP is converted back into ATP, which is subsequently used by a luciferase to generate light.[13][14][15] The resulting luminescent signal is directly proportional to kinase activity.[15][16]
-
Expert Recommendation: For characterizing a novel compound like this compound, the ADP-Glo™ Kinase Assay is highly recommended. Its direct proportionality between signal and kinase activity is intuitive for data analysis. Furthermore, its high sensitivity allows for the detection of activity even at low substrate conversion rates, conserving precious enzyme, and it is compatible with a wide range of ATP concentrations (up to 1 mM), which is critical for accurately assessing inhibitor potency under physiologically relevant conditions.[13][15]
Core Protocol: ADP-Glo™ Kinase Inhibitor Assay
This section provides a detailed, step-by-step methodology for determining the IC₅₀ value of this compound against a target kinase.
Principle of the ADP-Glo™ Assay
The assay is a two-step, homogeneous system designed to quantify the amount of ADP produced in a kinase reaction. The luminescent signal generated is directly proportional to kinase activity.[14][15] The process is initiated after the primary kinase reaction is complete.
-
Step 1: Reaction Termination & ATP Depletion. An ADP-Glo™ Reagent is added to the completed kinase reaction. This simultaneously stops the kinase reaction and depletes any unconsumed ATP.
-
Step 2: ADP Conversion & Signal Generation. A Kinase Detection Reagent is added, which contains enzymes that convert the reaction-generated ADP into ATP. This newly synthesized ATP serves as a substrate for Ultra-Glo™ Luciferase, which produces a stable, "glow-type" luminescent signal.[15][16]
Caption: Principle of the two-step ADP-Glo™ Kinase Assay.
Materials and Reagents
| Reagent | Recommended Source (Example) |
| Target Kinase of Interest | Commercially available |
| Kinase-specific Substrate | Commercially available |
| This compound | Synthesized or purchased |
| Adenosine Triphosphate (ATP) | Sigma-Aldrich |
| ADP-Glo™ Kinase Assay Kit | Promega (Cat. #V9101) |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Fisher Scientific |
| Kinase Buffer (e.g., HEPES, MgCl₂) | User-prepared |
| Solid white, opaque 384-well plates | Corning (Cat. #3572) |
| Multichannel Pipettes & Luminometer | Standard laboratory equipment |
Step-by-Step Experimental Protocol
This protocol is designed for a 384-well plate format with a final volume of 20 µL. Adjust volumes as needed, maintaining the 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent.[17]
1. Reagent Preparation:
-
Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Compound Dilution Plate: Perform a serial dilution of the compound stock. A 10-point, 3-fold dilution series is recommended for a robust IC₅₀ curve.[18] The final DMSO concentration in the kinase reaction should not exceed 1-2% to avoid solvent-induced artifacts.
-
Kinase & Substrate Mix: Prepare a 2X working solution of the kinase and its specific substrate in kinase reaction buffer. The optimal concentration of each must be empirically determined to ensure the reaction proceeds within the linear range (typically 10-30% substrate conversion).
-
ATP Solution: Prepare a 2X working solution of ATP in kinase reaction buffer. Crucial Point: The final ATP concentration in the assay should ideally be equal to the Michaelis constant (Kₘ) for the specific kinase to allow for a more accurate determination of inhibitor potency (Kᵢ).[19]
2. Kinase Reaction (5 µL Volume):
-
Add 2.5 µL of the 2X Kinase/Substrate mix to each well of a solid white 384-well plate.
-
Transfer a small volume (e.g., 50 nL) from the compound dilution plate to the assay plate.
-
Add control wells:
-
Positive Control (0% Inhibition): Add vehicle (DMSO) instead of compound.
-
Negative Control (100% Inhibition): Add a known broad-spectrum inhibitor (e.g., Staurosporine) or buffer without enzyme.
-
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.[20]
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells.
-
Incubate the plate at room temperature (or 30°C) for the predetermined reaction time (e.g., 60 minutes).
3. Detection Steps:
-
Equilibrate the plate to room temperature if incubated at a higher temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction.
-
Incubate at room temperature for 40 minutes to fully deplete the remaining ATP.[14][17]
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a stable luminescent signal.[17]
4. Data Acquisition:
-
Measure luminescence using a plate-reading luminometer with an integration time of 0.5 to 1 second per well.
Data Analysis and Interpretation
Initial Data Processing
Raw luminescence data (Relative Light Units, RLU) must be normalized to the assay controls to determine the percent inhibition for each compound concentration.
-
Percent Inhibition (%) = 100 x (1 - [RLU_compound - RLU_neg_ctrl] / [RLU_pos_ctrl - RLU_neg_ctrl])
| Control/Sample | Description | Expected RLU |
| Negative Control | No kinase activity (no enzyme/inhibited) | Low (Baseline) |
| Positive Control | Max kinase activity (vehicle only) | High |
| Test Compound | Kinase + Inhibitor | Intermediate |
Determining the IC₅₀ Value
The IC₅₀ is the concentration of an inhibitor required to reduce kinase activity by 50%.
-
Plot the Percent Inhibition (%) versus the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (four-parameter variable slope) in a suitable software package (e.g., GraphPad Prism, R).
-
The software will calculate the IC₅₀ value from the resulting dose-response curve. A high-quality assay should yield an R² value > 0.95.
Beyond IC₅₀: The Importance of Kᵢ
The IC₅₀ value is dependent on the ATP concentration used in the assay. For an ATP-competitive inhibitor, the IC₅₀ will increase as the assay's ATP concentration increases. To determine a more absolute measure of inhibitor potency, the inhibitor constant (Kᵢ) can be calculated using the Cheng-Prusoff equation , provided the assay is run at an ATP concentration equal to the Kₘ of the kinase.[18][19]
-
Kᵢ = IC₅₀ / (1 + [ATP] / Kₘ(ATP))
Reporting the Kᵢ value allows for more accurate and universal comparison of inhibitor potencies across different studies and laboratories.[19]
A Self-Validating System: Workflow and Best Practices
A successful kinase assay is a self-validating system built on rigorous execution and the inclusion of proper controls.
Caption: General experimental workflow for IC₅₀ determination.
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| High Well-to-Well Variability | Inaccurate pipetting; Reagent inhomogeneity. | Calibrate pipettes. Ensure all reagents, especially enzyme and detection solutions, are thoroughly mixed. |
| Low Z'-factor (<0.5) | Suboptimal enzyme/substrate concentration; Low signal. | Re-optimize enzyme concentration to achieve a signal-to-background ratio of >10. |
| Incomplete Dose-Response Curve | Compound concentration range is incorrect. | Test a wider range of concentrations. If highly potent, start dilutions from a lower stock concentration. |
| False Positives/Negatives | Compound interferes with luciferase or ATP. | Perform a counter-screen by adding the compound directly to the detection reagents without a kinase reaction.[20] |
Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter that determines the quality and robustness of an HTS assay. A value between 0.5 and 1.0 indicates an excellent assay suitable for screening.
-
Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|
-
σ = Standard Deviation, μ = Mean
-
pos = Positive Control, neg = Negative Control
-
Calculating the Z'-factor during assay development is critical to ensure that the results are trustworthy and reproducible.
References
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- PubMed. (2011). NMS-P937, a 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivative as potent and selective Polo-like kinase 1 inhibitor. PubMed. [Link]
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Application Notes and Protocols for Determining the Cellular Activity of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazolopyridine
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic activities. Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological effects, including the inhibition of key enzymes in signaling pathways, such as protein kinases, and modulation of cellular processes like proliferation and survival.[1][2][3][4] 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol is a member of this promising class of compounds.[5] While its specific biological targets are yet to be fully elucidated, its structural similarity to known bioactive molecules suggests a high probability of activity in oncology, immunology, or neurology.[6][7][8]
This guide provides a comprehensive suite of cell-based assays designed to systematically investigate the biological activity of this compound. The protocols herein are intended for researchers, scientists, and drug development professionals, offering robust methodologies to characterize the compound's effects on cell viability, kinase signaling, and apoptosis. Each assay is designed to be a self-validating system, with explanations of the underlying principles and critical steps to ensure data integrity and reproducibility.
Part 1: Foundational Assays for Cellular Activity Screening
The initial assessment of a novel compound involves determining its impact on cell viability and proliferation. These foundational assays provide a broad overview of the compound's potency and serve as a basis for more detailed mechanistic studies.
Antiproliferative Activity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.[9] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.
-
Cell Seeding:
-
Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (see Table 1).
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
| Parameter | Recommendation |
| Cell Lines | Panel of cancer cell lines (e.g., MCF-7, HCT-116, A549) and a normal cell line (e.g., MCF-10A) for selectivity assessment.[10] |
| Seeding Density | 5,000 - 10,000 cells/well (optimize for each cell line) |
| Compound Concentrations | 0.01 µM to 100 µM (logarithmic dilutions) |
| Incubation Time | 48 or 72 hours |
Table 1: Recommended Parameters for MTT Assay
Part 2: Mechanistic Deep Dive - Kinase Inhibition and Signaling Pathway Analysis
Given that many pyrazolopyridine derivatives are potent kinase inhibitors, a key area of investigation for this compound is its effect on cellular kinase activity.[11][12][13]
Cellular Kinase Phosphorylation Assay
This assay measures the phosphorylation status of a specific kinase or its downstream substrate within a cellular context, providing a direct readout of the compound's inhibitory activity against a particular signaling pathway.[14]
Caption: Workflow for a Cellular Kinase Phosphorylation Assay.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a predetermined time (e.g., 2-24 hours). Include a vehicle control.
-
If investigating a specific pathway, stimulate with the appropriate ligand (e.g., EGF for EGFR pathway) for a short period (e.g., 15-30 minutes) before harvesting.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., p-ERK, total ERK).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
-
IL-3 Dependent Proliferation Assay for Kinase Inhibitors
For certain kinases that can drive cell proliferation in a cytokine-dependent cell line, this assay provides a functional readout of kinase inhibition. The Ba/F3 cell line is commonly used, as its survival is dependent on Interleukin-3 (IL-3).[11][14] Expression of an active kinase can render these cells IL-3 independent, and inhibition of this kinase will lead to cell death in the absence of IL-3.
Caption: IL-3 Dependent Proliferation Assay Principle.
Part 3: Investigating the Induction of Apoptosis
Many successful anticancer agents exert their effects by inducing programmed cell death, or apoptosis.[1][2] It is therefore crucial to determine if this compound can trigger this process.
Caspase Activity Assay
Caspases are a family of proteases that are central to the execution of apoptosis. Measuring the activity of key caspases, such as caspase-3 and caspase-7, provides a direct indication of apoptosis induction.
-
Cell Seeding and Treatment:
-
Plate cells in a white-walled 96-well plate.
-
Treat cells with a range of concentrations of this compound and a positive control (e.g., staurosporine) for a suitable duration (e.g., 24 hours).
-
-
Assay Reagent Addition:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to the number of cells (can be done in a parallel plate using a viability assay).
-
Express the results as a fold-change in caspase activity compared to the vehicle-treated control.
-
| Parameter | Recommendation |
| Cell Lines | Cancer cell lines sensitive to the compound in the MTT assay. |
| Compound Concentrations | Centered around the IC₅₀ value obtained from the MTT assay. |
| Positive Control | Staurosporine (1 µM) or another known apoptosis inducer. |
| Incubation Time | 6 - 24 hours |
Table 2: Recommended Parameters for Caspase Activity Assay
Analysis of Apoptotic Markers by Western Blot
To further confirm the induction of apoptosis and gain insights into the pathway involved, the expression levels of key apoptotic regulatory proteins can be examined by Western blotting. This includes looking at the cleavage of PARP-1 and the levels of pro- and anti-apoptotic proteins of the Bcl-2 family.[2]
Conclusion and Future Directions
The assays outlined in this application note provide a robust framework for the initial characterization of the cellular activities of this compound. The data generated from these experiments will be instrumental in identifying the compound's mechanism of action and guiding its further development as a potential therapeutic agent. Positive results in these assays would warrant more in-depth studies, such as broad kinase screening panels, cell cycle analysis, and in vivo efficacy studies in relevant disease models.
References
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- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
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- Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2023).
- PubChem. This compound.
- RSC Publishing. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. (2023).
- PubMed. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2023).
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- NIH. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016).
- PubMed Central. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (2022).
- PMC - NIH. The activity of pyrazolo[4,3-e][11][12][15]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][11][12][15]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (2022).
- NIH. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2022).
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- MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022).
- PMC - NIH. Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. (2016).
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Application Note: A Strategic Approach to the Chromatographic Purification of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol
Abstract
This application note provides a comprehensive guide and detailed protocols for the purification of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, a key heterocyclic intermediate in pharmaceutical research and drug development.[1] Due to its polar nature and the presence of nitrogen heteroatoms, this compound presents unique challenges for chromatographic separation, including potential peak tailing and solubility issues. We present a systematic approach, beginning with analytical method development using Thin-Layer Chromatography (TLC), followed by scalable purification protocols for both flash chromatography and preparative High-Performance Liquid Chromatography (HPLC). The methodologies are designed to be robust and adaptable, enabling researchers to achieve high purity and recovery for downstream applications.
Introduction and Compound Profile
This compound is a fused bicyclic heterocycle belonging to the pyrazolopyridine class of compounds. This scaffold is of significant interest in medicinal chemistry, appearing in molecules developed as kinase inhibitors and other therapeutic agents.[2][3] The efficient purification of this intermediate is a critical step in the synthesis pathway, as impurities can adversely affect subsequent reactions and the biological activity of the final compounds.
The key challenge in purifying this molecule lies in its physicochemical properties. Its structure, featuring a hydroxyl group and multiple nitrogen atoms, imparts significant polarity. This can lead to strong interactions with silica-based stationary phases and requires carefully designed chromatographic systems to achieve effective separation from starting materials and by-products.
Compound Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃O | PubChem[4] |
| Molecular Weight | 149.15 g/mol | PubChem[4] |
| XLogP3 (log P) | 0.6 | PubChem[4] |
| Hydrogen Bond Donors | 2 | PubChem[4] |
| Hydrogen Bond Acceptors | 3 | PubChem[4] |
The low Log P value and the presence of hydrogen bond donors/acceptors confirm the polar nature of the compound, guiding the selection of an appropriate chromatographic strategy.
Strategic Purification Workflow
A successful purification strategy is built upon a logical progression from analytical-scale method development to preparative-scale execution. The choice between flash chromatography and preparative HPLC depends on the required purity, scale, and the difficulty of the separation. Preparative HPLC is the standard for isolating highly pure compounds for further analysis and processing.[5][6][7]
Caption: A strategic workflow for the purification of this compound.
Protocol 1: Reversed-Phase Flash Chromatography
Reversed-phase chromatography is often the method of choice for polar heterocyclic compounds, as it can mitigate the strong, often irreversible, binding observed with normal-phase silica gel.[8] This protocol is ideal for purifying multi-gram quantities of the crude product to a purity level suitable for intermediate stages of a synthesis (>90%).
Materials and Equipment
-
Crude Sample: this compound
-
Stationary Phase: Pre-packed C18 flash column
-
Mobile Phase A: Deionized water with 0.1% formic acid (v/v)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v)
-
Adsorbent for Dry Loading: Celite® or C18 silica
-
Solvents for Dissolution: Methanol, DMSO, or DMF
-
Equipment: Flash chromatography system with UV detector, rotary evaporator
Step-by-Step Protocol
-
TLC Method Development:
-
Rationale: TLC is used to quickly scout for optimal mobile phase conditions.[9] The goal is to find a solvent system where the target compound has an Rf value between 0.15 and 0.35, ensuring good separation from impurities.[9]
-
Procedure: Spot the crude material on a C18-functionalized TLC plate. Develop the plate in various ratios of Water/Acetonitrile (both with 0.1% formic acid). Visualize under UV light (254 nm).
-
Justification for Formic Acid: The acidic modifier protonates basic nitrogens on the pyridine ring, which minimizes peak tailing and improves resolution.[8]
-
-
Sample Preparation (Dry Loading):
-
Rationale: Dry loading is strongly recommended for compounds that may have limited solubility in the initial, highly aqueous mobile phase.[8][9] This technique introduces the sample in a concentrated band, leading to sharper peaks and better resolution.
-
Procedure: a. Dissolve the crude compound in a minimal amount of a strong solvent (e.g., methanol). b. Add Celite® or C18 silica (approx. 2-3 times the mass of the crude product). c. Mix to form a slurry and then remove the solvent completely under reduced pressure until a dry, free-flowing powder is obtained.
-
-
Column Preparation and Elution:
-
Rationale: Proper column equilibration ensures that the stationary phase is ready for sample interaction, leading to reproducible chromatography. A gradient elution is used to first elute non-polar impurities, then the product, and finally wash off highly retained polar impurities.[8]
-
Procedure: a. Select a C18 flash column with a sample capacity appropriate for the amount of dry-loaded material. b. Equilibrate the column with at least 5 column volumes (CV) of the starting mobile phase (e.g., 95:5 Water/Acetonitrile with 0.1% FA). c. Load the dry sample onto the column. d. Begin elution with the gradient profile determined from TLC analysis.
-
Example Flash Chromatography Parameters
| Parameter | Recommended Setting |
| Column | 12g C18 Flash Column |
| Sample Load | ~120-240 mg (1-2% loading) |
| Flow Rate | 30 mL/min |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Detection | UV 254 nm |
| Gradient | 5% to 60% B over 20 CV, then hold at 100% B for 5 CV |
Protocol 2: Preparative Reversed-Phase HPLC
For obtaining the target compound with high purity (>98%), essential for final API steps or detailed biological assays, preparative HPLC is the preferred method.[6][10] This technique offers superior resolution compared to flash chromatography.
Caption: Step-by-step experimental workflow for preparative HPLC purification.
Materials and Equipment
-
Partially Purified Sample: From flash chromatography or crude
-
Stationary Phase: Preparative C18 column (e.g., 20 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Deionized water with 0.1% trifluoroacetic acid (TFA) or formic acid (FA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA or FA
-
Equipment: Preparative HPLC system with UV detector and fraction collector, analytical UPLC-MS system, lyophilizer or rotary evaporator
Step-by-Step Protocol
-
Analytical Method Transfer:
-
Rationale: An analytical HPLC/UPLC method is first developed to establish the separation parameters. This method is then scaled up to the preparative system.
-
Procedure: Using an analytical C18 column, inject a small amount of the sample. Optimize the gradient to achieve baseline separation of the target peak from its closest impurities. Note the retention time of the target compound.
-
-
Sample Preparation:
-
Rationale: The sample must be fully dissolved and filtered to prevent clogging of the expensive preparative column and tubing. The injection solvent should be as weak as possible to ensure good peak shape.
-
Procedure: Dissolve the sample in a suitable solvent (e.g., DMSO, or the initial mobile phase). Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Preparative Run and Fraction Collection:
-
Rationale: The scaled-up gradient is run on the preparative system. The fraction collector is programmed to isolate the target compound as it elutes from the column.
-
Procedure: a. Equilibrate the preparative C18 column with the starting mobile phase composition. b. Inject the filtered sample. The injection volume should not exceed 2-5% of the column volume to avoid peak distortion. c. Run the scaled-up gradient. d. Collect fractions corresponding to the target peak, triggered by the UV detector signal.
-
-
Post-Run Analysis and Work-up:
-
Rationale: The purity of each collected fraction must be verified before pooling them together.
-
Procedure: a. Analyze an aliquot from each collected fraction using the analytical UPLC-MS method. b. Combine the fractions that meet the desired purity specification (e.g., >98%). c. Remove the organic solvent (acetonitrile) via rotary evaporation. d. Lyophilize (freeze-dry) the remaining aqueous solution to yield the final product as a pure, solid powder. Using TFA as a modifier will result in the trifluoroacetate salt of the compound.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between basic nitrogen and residual silanols on the stationary phase. | Increase Modifier Concentration: Ensure 0.1% FA or TFA is present in both mobile phases.[11] Change pH: Use a buffered mobile phase if necessary (requires a pH-stable column). |
| Poor Resolution | Inadequate selectivity between the compound and impurities. | Change Organic Modifier: Switch from acetonitrile to methanol. These solvents offer different selectivities.[11] Change Stationary Phase: If C18 fails, try a phenyl-hexyl or a polar-embedded phase column for different interaction mechanisms.[11] |
| Low Recovery | Irreversible adsorption of the compound onto the column or degradation. | Check Sample Stability: Perform a 2D-TLC test to see if the compound degrades on the stationary phase.[11] Passivate the System: For sensitive compounds, an initial injection of a sacrificial base might be needed. Use a Different Stationary Phase: Consider polymer-based reversed-phase columns which are more inert. |
| Column Overloading | Injecting too much mass for the column size, leading to broad, distorted peaks. | Reduce Sample Load: Decrease the mass of compound injected onto the column. A good starting point for preparative HPLC is 0.5-1% of the stationary phase mass. |
References
- Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System.
- Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development.
- Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems.
- Evotec. (n.d.). Preparative Chromatography.
- University of Warwick. (n.d.). Principles in preparative HPLC.
- Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- UCL. (n.d.). SOP: FLASH CHROMATOGRAPHY.
- El-Awady, R., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- MySkinRecipes. (n.d.). This compound.
- Baklanov, M. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules.
- El-Awady, R., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
- Bieliauskas, M., et al. (2023). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules.
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Application Notes and Protocols for High-Throughput Screening Using 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol as a Core Scaffold
Introduction: The Pyrazolopyridine Scaffold in Modern Drug Discovery
The pyrazolopyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous clinically relevant compounds. Its structural rigidity, capacity for diverse substitutions, and ability to engage in key hydrogen bonding interactions have made it a cornerstone in the development of targeted therapies, particularly kinase inhibitors[1]. 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol is a key synthetic intermediate and building block for creating complex heterocyclic compounds essential for drug discovery and development[2][3]. While its direct biological targets are still a subject of broad investigation, its structural motifs suggest a high potential for interaction with ATP-binding sites of various enzymes, making it an excellent candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of enzyme activity, especially within the human kinome.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound and its derivatives in HTS. We will explore both biochemical and cell-based screening methodologies, providing detailed protocols and explaining the rationale behind experimental design choices.
Part 1: Rationale for Targeting the Kinome
Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in a multitude of diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, they have become one of the most important classes of drug targets[4][5]. The pyrazolopyridine scaffold is a common feature in many approved kinase inhibitors, suggesting that derivatives of this compound are prime candidates for kinase-focused screening libraries.
A high-throughput screening campaign utilizing a library of compounds derived from this scaffold would be a strategic approach to identify novel and selective kinase inhibitors[6].
Part 2: High-Throughput Screening Workflow
A typical HTS workflow for identifying and validating hits from a compound library is a multi-stage process. This ensures that initial findings are robust and reproducible, minimizing the risk of false positives.
Figure 1: A generalized workflow for a high-throughput screening campaign, from primary screening to lead optimization.
Part 3: Biochemical Assay Development and Protocol
Biochemical assays are fundamental in early-stage drug discovery as they directly measure the interaction between a compound and its molecular target in a controlled, in-vitro environment[7][8]. For a kinase-focused screen, a common approach is to measure the enzymatic activity of the kinase in the presence of the test compounds.
Assay Principle: ADP-Glo™ Kinase Assay
A widely used and robust HTS method for measuring kinase activity is the ADP-Glo™ Kinase Assay (Promega). This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity, and a decrease in ADP production in the presence of a compound indicates inhibition. This "mix-and-read" format is highly amenable to automation and high-throughput applications[9].
Materials and Reagents
| Reagent | Supplier | Purpose |
| Kinase of interest (e.g., EGFR, BRAF, etc.) | Varies | The enzyme target |
| Substrate (peptide or protein) | Varies | Phosphorylated by the kinase |
| ATP | Sigma-Aldrich | Phosphate donor for the kinase reaction |
| This compound library | In-house/Vendor | Test compounds |
| ADP-Glo™ Kinase Assay Kit | Promega | Detection of ADP produced |
| Assay Buffer (e.g., Tris-HCl, MgCl2, DTT) | Varies | Provides optimal conditions for kinase activity |
| 384-well white, flat-bottom plates | Corning | Low-volume assay plates suitable for luminescence readings |
Detailed Protocol for a 384-Well Plate Format
-
Compound Plating:
-
Prepare a stock solution of each compound from the this compound derivative library in 100% DMSO.
-
Using an acoustic liquid handler (e.g., Echo®), transfer 50 nL of each compound solution to the appropriate wells of a 384-well assay plate.
-
For controls, add 50 nL of DMSO to the maximum activity (100% activity) and no enzyme (0% activity) wells. Add a known inhibitor to positive control wells.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in assay buffer. The final concentration of the kinase and substrate should be optimized for each specific kinase to ensure the reaction is in the linear range.
-
Add 5 µL of the 2X kinase/substrate solution to each well containing the compounds and DMSO controls.
-
Prepare a 2X ATP solution in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to remain within the linear range of the reaction.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and initiate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader (e.g., EnVision®, PHERAstar®).
-
Data Analysis and Hit Identification
-
Percent Inhibition Calculation: The percent inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_no_enzyme) / (RLU_DMSO - RLU_no_enzyme)) where RLU is the Relative Luminescence Unit.
-
Z'-factor Calculation: The quality and robustness of the assay are assessed by calculating the Z'-factor: Z' = 1 - (3 * (SD_DMSO + SD_no_enzyme)) / |Mean_DMSO - Mean_no_enzyme| An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Hit Criteria: A common threshold for hit identification in a primary screen is a percent inhibition greater than 50% or three standard deviations above the mean of the DMSO controls.
Part 4: Cell-Based Assay Development and Protocol
While biochemical assays are excellent for identifying direct inhibitors, cell-based assays provide a more biologically relevant context by assessing a compound's activity within a living cell[10][11][12]. This allows for the evaluation of factors such as cell permeability and off-target effects.
Assay Principle: Cell Viability in a Cancer Cell Line
A common cell-based HTS approach is to measure the anti-proliferative effect of compounds on a cancer cell line that is known to be dependent on the activity of the kinase of interest. The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is a robust method that measures ATP levels as an indicator of metabolically active, viable cells[10].
Materials and Reagents
| Reagent | Supplier | Purpose |
| Cancer Cell Line (e.g., A549, MCF-7) | ATCC | Biologically relevant cell model |
| Cell Culture Medium (e.g., DMEM, RPMI) | Gibco | For cell growth and maintenance |
| Fetal Bovine Serum (FBS) | Gibco | Supplement for cell culture medium |
| This compound library | In-house/Vendor | Test compounds |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | Measures cell viability |
| 384-well clear-bottom, white-walled plates | Corning | Suitable for both cell culture and luminescence measurements |
Detailed Protocol for a 384-Well Plate Format
-
Cell Seeding:
-
Harvest and count the cells.
-
Dilute the cells in culture medium to the desired seeding density (e.g., 1000-5000 cells per well). The optimal seeding density should be determined empirically to ensure logarithmic growth during the assay period.
-
Dispense 40 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plates for 24 hours at 37°C and 5% CO2 to allow the cells to attach.
-
-
Compound Addition:
-
Perform a serial dilution of the compound library in cell culture medium.
-
Add 10 µL of the diluted compound solutions to the respective wells. The final volume in each well is 50 µL.
-
Include DMSO controls (vehicle) and a positive control (e.g., a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C and 5% CO2. The incubation time can be adjusted based on the cell doubling time.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Add 25 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Data Analysis
The data from cell-based assays are typically used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for each active compound. This provides a quantitative measure of the compound's potency in a cellular context.
Part 5: Hit Confirmation and Downstream Validation
Hits identified in the primary screen must undergo a rigorous validation process to confirm their activity and elucidate their mechanism of action.
Figure 2: A detailed workflow for hit validation and progression, from initial hit confirmation to lead optimization studies.
Conclusion
This compound represents a valuable starting point for the discovery of novel enzyme inhibitors through high-throughput screening. The protocols and workflows detailed in this application note provide a robust framework for conducting both biochemical and cell-based screening campaigns. By systematically progressing from primary screening to hit validation and lead optimization, researchers can effectively leverage this promising scaffold to identify and develop next-generation therapeutic agents. The key to a successful HTS campaign lies in rigorous assay development, careful execution, and a multi-faceted approach to hit validation[13][14][15].
References
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).AZoNetwork.
- Cell-Based Assays in High-Throughput Screening for Drug Discovery.Lifescience Global.
- Introduction: cell-based assays for high-throughput screening.PubMed.
- Cell-based assays for high-throughput screening.Broad Institute.
- Cell-based assays for high-throughput screening.PubMed - NIH.
- High‐Throughput Screening for Kinase Inhibitors.Semantic Scholar.
- Biochemical Assay Development: Strategies to Speed Up Research.BellBrook Labs.
- High-throughput screening for kinase inhibitors.PubMed.
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.PubMed.
- Kinase Screening Assay Services.Reaction Biology.
- Tailored high-throughput screening assays for successful drug discovery.Nuvisan.
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.PMC.
- High-Throughput Screening (HTS) Services.Charles River Laboratories.
- Biochemical Assay Services.Evotec.
- This compound.MySkinRecipes.
- This compound.MySkinRecipes.
- This compound.PubChem.
- Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[12][13]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met.PubMed.
- 5-methyl-1,4-dihydro-7H-pyrazolo[4,3-b]pyridin-7-one.ChemBK.
- Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies.PubMed.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.MDPI.
- The activity of pyrazolo[4,3-e][10][11][13]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][10][11][13]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures.PMC - NIH.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.PMC.
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developing derivatives of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol for improved potency
Application Notes & Protocols
Topic: Strategic Development of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol Derivatives for Enhanced Biological Potency
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Pyrazolopyridine Scaffold
The this compound core is a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] It serves as a crucial intermediate in the synthesis of compounds with therapeutic potential, particularly in the development of drugs for neurological disorders and as a foundational building block for more complex molecules.[3] The broader family of pyrazolopyridines is recognized for its ability to interact with a wide range of biological targets, often acting as "privileged scaffolds" in drug discovery.[4] This is largely due to their structural resemblance to endogenous purines, allowing them to compete for binding sites on key enzymes.
Notably, derivatives of the pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine cores have demonstrated potent inhibitory activity against various protein kinases, such as Janus Kinases (JAKs) and TANK-binding kinase 1 (TBK1).[5][6] This activity has positioned them as promising candidates for anticancer and anti-inflammatory therapies.[6][7] This guide provides a comprehensive framework for the rational design, synthesis, and evaluation of novel this compound derivatives, with the primary objective of systematically improving their biological potency and target selectivity.
Section 1: Rationale for Derivatization - A Structure-Guided Approach
The decision to modify a lead scaffold must be grounded in a thorough understanding of its structure-activity relationship (SAR). For pyrazolopyridine-based compounds, potency and selectivity are often dictated by the nature and position of various substituents.[7][8] Analysis of existing compounds reveals that specific modifications can exploit subtle differences in the topology and electrostatic environment of target protein binding sites, such as the ATP-binding pocket of kinases.[9][10]
Identifying Key Modification Vectors
Based on SAR studies of related pyrazolopyridine and pyrazolopyrimidine scaffolds, several positions on the this compound core emerge as critical for modulating biological activity.[8][11]
-
N1 Position: The pyrazole nitrogen is a key vector for substitution. Attaching various aryl or alkyl groups can influence solubility, cell permeability, and introduce new interactions with the target protein. In many kinase inhibitors, this position is directed towards the solvent-exposed region of the ATP pocket, allowing for significant chemical exploration.[6]
-
C3 Position: This position offers another avenue for modification. Small alkyl or substituted aryl groups here can probe deeper into hydrophobic pockets within the target's binding site, potentially increasing affinity.
-
C7-hydroxyl Group: This phenolic hydroxyl can be a crucial hydrogen bond donor or acceptor. It can also serve as a handle for introducing larger functionalities via ether or ester linkages, although this may sometimes be detrimental to activity if the hydrogen bond is critical for binding.
The following diagram illustrates these primary points for chemical modification.
Caption: Key sites for derivatization on the core scaffold.
Section 2: Synthetic Strategy & Protocols
A robust and flexible synthetic route is paramount. The following protocol outlines a general, efficient method for creating a library of N1-substituted derivatives, adapted from established procedures for pyrazolopyridine synthesis.[12]
Protocol: Synthesis of N1-Aryl-5-methyl-pyrazolo[4,3-b]pyridin-7-ol Derivatives
This protocol describes the palladium-catalyzed C-N coupling (Buchwald-Hartwig) reaction, a versatile method for forming the N-aryl bond.
Materials:
-
This compound (starting material)
-
Aryl halide of choice (e.g., 4-bromotoluene, 1-bromo-4-fluorobenzene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Nitrogen or Argon atmosphere setup (Schlenk line or glovebox)
-
TLC plates, silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
NMR tubes, deuterated solvents (e.g., DMSO-d₆)
-
High-Resolution Mass Spectrometry (HRMS) vials
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the selected aryl halide (1.2 eq), Cs₂CO₃ (2.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The reaction concentration should be approximately 0.1 M with respect to the starting material.
-
Heating: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate and filter through a pad of Celite to remove the base and catalyst residues.
-
Wash the Celite pad with additional Ethyl Acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Section 3: Protocols for Potency and Selectivity Evaluation
Once a library of derivatives is synthesized, a systematic evaluation of their biological activity is required. As kinases are a prominent target class for this scaffold, a robust kinase inhibition assay is the logical first step.[4][10]
Workflow for Derivative Evaluation
The following workflow provides a structured approach to screening and characterizing new compounds.
Caption: Iterative workflow for compound development and evaluation.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase by measuring ADP production.[13]
Materials:
-
Target kinase and its specific peptide substrate
-
ATP
-
Synthesized derivatives (dissolved in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capability
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in 100% DMSO. In a 384-well plate, add 1 µL of each compound dilution. Use DMSO alone for "no inhibition" controls.
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in Kinase Assay Buffer.
-
Add 5 µL of the master mix to each well containing the compound.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation:
-
Prepare an ATP solution in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Data Analysis:
-
Plot the luminescence signal (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.
-
Quantifying and Interpreting Selectivity
High potency is insufficient; a successful drug candidate must also be selective for its intended target to minimize off-target effects.[9] Selectivity is a measure of a compound's potency against its target versus its potency against other, undesired targets (off-targets).[14][15]
Calculating the Selectivity Index (SI): A simple and widely used metric is the selectivity ratio, or index. It is calculated by dividing the IC₅₀ value for an off-target by the IC₅₀ value for the on-target.
-
SI = IC₅₀ (Off-Target) / IC₅₀ (On-Target)
A higher SI value indicates greater selectivity. For example, an SI of >100 is often considered a benchmark for a highly selective compound.
Section 4: Data Presentation and Iterative Design
The data gathered from these assays should be tabulated to clearly visualize the structure-activity relationship and guide the next round of design.
Table 1: Hypothetical SAR Data for N1-Substituted Derivatives
| Compound ID | N1-Substituent | IC₅₀ (Target Kinase A, nM) | IC₅₀ (Off-Target Kinase B, nM) | Selectivity Index (B/A) |
| Parent | -H | 850 | >10,000 | >11.8 |
| DERIV-01 | 4-methylphenyl | 120 | 8,500 | 70.8 |
| DERIV-02 | 4-fluorophenyl | 75 | 9,200 | 122.7 |
| DERIV-03 | 4-methoxyphenyl | 250 | 5,000 | 20.0 |
| DERIV-04 | 3,4-dichlorophenyl | 15 | 4,500 | 300.0 |
Interpretation and Next Steps:
From the hypothetical data in Table 1, a clear trend emerges:
-
Electron-withdrawing groups (fluoro, dichloro) at the para-position of the N1-phenyl ring appear to enhance potency against the target kinase.
-
The 3,4-dichloro substitution (DERIV-04) provides a significant boost in both potency and selectivity.
This analysis provides a clear, data-driven rationale for the next design cycle. Future efforts could focus on exploring other halogenated substitutions at the N1 position or combining the optimal N1-substituent with modifications at the C3 position to further improve affinity and selectivity. This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery.
References
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- Aittokallio, T. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Computational and Structural Biotechnology Journal.
- Goedken, E. R., Devanarayan, V., Harris, C. M., & Talanian, R. V. (2012). Minimum Significant Ratio of Selectivity Ratios (MSRSR) and Confidence in Ratio of Selectivity Ratios (CRSR): Quantitative Measures for Selectivity Ratios Obtained by Screening Assays. Journal of Biomolecular Screening.
- ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?
- Lawson, A. D. G., & MacCoss, M. J. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry.
- Lawson, A. D. G., & MacCoss, M. J. (2012). Rational Approaches to Improving Selectivity in Drug Design. ACS Publications.
- ResearchGate. (n.d.). Four ways to measure selectivity.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Wang, Y., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie.
- Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology.
- Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
- Schiedel, M., et al. (2020). Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. Journal of Medicinal Chemistry.
- Schiedel, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry.
- Al-Ostath, A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules.
- Kamal, A., et al. (2017). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry.
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- Fish, P. V., et al. (2020). Scaffold-hopping identifies furano[2,3-d]pyrimidine amides as potent Notum inhibitors. Bioorganic & Medicinal Chemistry Letters.
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- Provenzani, R., et al. (2018). Scaffold hopping from (5-hydroxymethyl) isophthalates to multisubstituted pyrimidines diminishes binding affinity to the C1 domain of protein kinase C. PLoS ONE.
- Provenzani, R., et al. (2018). Scaffold hopping from (5-hydroxymethyl) isophthalates to multisubstituted pyrimidines diminishes binding affinity to the C1 domain of protein kinase C. PLoS ONE.
- Wang, Y., et al. (2018). Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy. Bioorganic & Medicinal Chemistry.
- Millet, R., et al. (2018). Development of novel oxazolo[5,4-d]pyrimidines as competitive CB2 neutral antagonists based on scaffold hopping. European Journal of Medicinal Chemistry.
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- Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.
- Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.
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Application Notes and Protocols for 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol as a Chemical Probe for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol as a chemical probe for target identification and validation. The pyrazolo[4,3-b]pyridine scaffold is a recognized pharmacophore in kinase inhibition, suggesting the potential of this compound as a valuable tool for chemical biology and drug discovery.[1][2][3][4][5] This document outlines detailed protocols for state-of-the-art chemoproteomic strategies, including affinity-based protein profiling and the Cellular Thermal Shift Assay (CETSA), to elucidate the cellular targets and mechanism of action of this compound. The causality behind experimental choices is explained to ensure both technical accuracy and field-proven insights.
Introduction: The Pyrazolopyridine Scaffold as a Privileged Structure in Kinase Inhibition
The pyrazolopyridine core is a recurring motif in the design of potent and selective kinase inhibitors.[1][2][3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that can selectively target specific kinases is therefore of paramount importance in modern therapeutics. The structural characteristics of the pyrazolo[4,3-b]pyridine scaffold, including its hydrogen bonding capabilities and rigid bicyclic core, make it an ideal starting point for the development of chemical probes to interrogate kinase function.
This compound (PubChem CID: 11528366) is a member of this important class of compounds.[6] While its specific targets are not yet fully elucidated, its structural similarity to known kinase inhibitors suggests it may engage with the ATP-binding pocket of one or more kinases. This document provides the necessary protocols to identify these targets and validate their engagement in a cellular context.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃O | [6] |
| Molecular Weight | 149.15 g/mol | [6] |
| XLogP3 | 0.6 | [6] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
Target Deconvolution Strategy: A Multi-pronged Approach
A robust target deconvolution strategy should not rely on a single methodology. Here, we propose a two-pronged approach that combines affinity-based proteomics with a label-free biophysical method to provide orthogonal validation of putative targets.
Caption: A two-phase workflow for target identification and validation.
Phase 1: Affinity-Based Target Identification
The initial step in identifying the protein targets of this compound is to utilize its binding properties to isolate its interacting partners from a complex biological mixture, such as a cell lysate.[7][8][9] This is achieved by immobilizing the small molecule onto a solid support and performing affinity chromatography coupled with mass spectrometry.
Synthesis of an Affinity Probe
To immobilize this compound, it must first be derivatized with a linker that terminates in a reactive group suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). The choice of linker position is critical to preserve the binding affinity of the probe. A synthetic route that allows for the introduction of a linker at a position distal to the presumed pharmacophore is recommended.
Protocol: Affinity Chromatography-Mass Spectrometry
This protocol outlines the steps for identifying protein targets from a cell lysate using an immobilized this compound probe.
Materials:
-
Immobilized this compound on NHS-activated sepharose beads
-
Control beads (mock-immobilized)
-
Cell lysate from a relevant cell line
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5, or competitive elution with excess free compound)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
SDS-PAGE materials
-
Mass spectrometry-compatible silver or Coomassie stain
-
LC-MS/MS instrumentation
Procedure:
-
Lysate Preparation: Prepare a clarified cell lysate by standard methods. Determine the protein concentration using a BCA or Bradford assay.
-
Affinity Capture:
-
Pre-clear the lysate by incubating with control beads for 1 hour at 4°C to minimize non-specific binding.
-
Incubate the pre-cleared lysate with the immobilized probe and control beads in parallel for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with wash buffer (at least 5 washes) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins using the chosen elution method. For competitive elution, incubate the beads with a high concentration of free this compound.
-
Neutralize the eluate if using a low pH elution buffer.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands by silver or Coomassie staining.
-
Excise unique bands present in the probe eluate but absent in the control.
-
Identify the proteins by in-gel digestion followed by LC-MS/MS analysis.
-
Caption: Workflow for affinity-based target identification.
Phase 2: Cellular Target Engagement Validation with CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for confirming target engagement in a cellular environment.[10][11][12][13][14] The principle of CETSA is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.[10][11]
Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to perform CETSA to validate the interaction between this compound and putative target proteins identified in Phase 1.
Materials:
-
Intact cells (the same cell line as used in Phase 1)
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies against the putative target protein(s)
-
Western blotting reagents and equipment
-
Thermocycler or water baths
Procedure:
-
Compound Treatment:
-
Treat intact cells with various concentrations of this compound or DMSO for a defined period.
-
-
Heat Shock:
-
Aliquot the treated cells into PCR tubes.
-
Heat the cells to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the putative target protein in the soluble fraction by Western blotting.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Sources
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Protocol for Measuring the Aqueous Solubility of Pyrazolopyridine Compounds
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Aqueous solubility is a critical physicochemical property that dictates the behavior and developability of new chemical entities (NCEs). For heterocyclic scaffolds like pyrazolopyridines, which are prevalent in medicinal chemistry, an early and accurate assessment of solubility is paramount to avoid costly late-stage failures.[1] Poor solubility can compromise biological assay results, hinder the development of effective formulations, and lead to poor bioavailability.[2][3][4] This guide provides a detailed framework for measuring both kinetic and thermodynamic solubility, offering protocols tailored to the distinct needs of high-throughput screening and lead optimization phases of drug discovery. We will explore the causality behind experimental choices, provide step-by-step protocols for nephelometric and shake-flask methods, and discuss best practices for data interpretation and validation.
The Duality of Solubility: Kinetic vs. Thermodynamic Measurement
In drug discovery, the term "solubility" is not monolithic. It is crucial to distinguish between two fundamental types of measurements: kinetic and thermodynamic solubility. The choice between them is dictated by the stage of the research program and the specific question being asked.
Kinetic Solubility: A High-Throughput Surrogate for "Does it Precipitate?"
Kinetic solubility is the concentration of a compound that appears to be in solution after being rapidly diluted from a high-concentration organic solvent stock (typically dimethyl sulfoxide, DMSO) into an aqueous buffer.[5] This measurement does not represent a true thermodynamic equilibrium. Instead, it reflects the compound's propensity to precipitate under conditions that mimic many in vitro high-throughput screening (HTS) assays, where DMSO stock solutions are used.[6][7]
-
Relevance: Early drug discovery (Hit Identification, HTS). It helps identify compounds that might precipitate in biological assays, leading to false negatives or positives and inaccurate structure-activity relationships (SAR).[8][9]
-
Mechanism: The rapid solvent shift can create a temporary, supersaturated state. The kinetic solubility value is the concentration at which precipitation is first detected.[10] Because of this, kinetic solubility values are often higher than their thermodynamic counterparts.
-
Methodology: Typically measured using high-throughput methods like turbidimetry or nephelometry, which detect light scattering from precipitated particles.[11][12][13]
Thermodynamic Solubility: The "Gold Standard" for "How Much Dissolves?"
Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its most stable solid form at a specific temperature and pH.[3][14] This is the true measure of a compound's intrinsic solubility.
-
Relevance: Lead Optimization, Preformulation, and Candidate Selection. This data is essential for developing formulations for in vivo studies, predicting oral absorption, and meeting regulatory requirements.[3][9][15]
-
Mechanism: The measurement is performed by allowing an excess of the solid compound to equilibrate with the aqueous buffer over an extended period (e.g., 24-48 hours) until the rate of dissolution equals the rate of precipitation.[2][14]
-
Methodology: The "gold standard" for measurement is the shake-flask method.[10][16] After equilibration, the undissolved solid is removed, and the concentration of the compound in the supernatant is quantified, often by HPLC-UV.[2][3]
The pyrazolopyridine core, with its nitrogen atoms, can have pKa values that fall within the physiological pH range. This makes its solubility highly dependent on the pH of the medium, as the extent of ionization changes.[17] Therefore, performing solubility measurements at multiple, physiologically relevant pH points (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine, and pH 7.4 for blood) is critical for this class of compounds.[15][18]
Protocol: High-Throughput Kinetic Solubility by Laser Nephelometry
This protocol is designed for the rapid screening of pyrazolopyridine libraries to flag compounds with potential precipitation issues in biological assays. Laser nephelometry measures the forward scattering of light caused by insoluble particles in a solution.[11][19]
Experimental Workflow: Kinetic Solubility
Caption: Workflow for the kinetic solubility assay using nephelometry.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Accurately weigh the pyrazolopyridine compound and dissolve it in 100% high-purity, anhydrous DMSO to create a 10 mM stock solution.[20]
-
Expertise Note: DMSO is highly hygroscopic; absorbed water can prematurely precipitate compounds from the stock solution, leading to inaccurate results.[21] Use fresh, high-quality DMSO and store stocks appropriately.
-
-
Plate Preparation (384-well format):
-
Dispense the 10 mM DMSO stock solution into the first column of a clear-bottom 384-well plate.
-
Perform a serial 1:2 dilution across the plate using 100% DMSO to create a concentration gradient (e.g., from 10 mM down to ~5 µM).
-
Include wells for a high-solubility control (e.g., Deoxyfluorouridine) and a low-solubility control (e.g., Raloxifene).[22]
-
-
Addition of Aqueous Buffer:
-
Using a multichannel pipette or automated liquid handler, add a fixed volume of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to each well. A typical ratio is 2 µL of DMSO solution to 98 µL of buffer, resulting in a final DMSO concentration of 2%.[7]
-
Trustworthiness Note: It is critical to keep the final DMSO percentage constant across all wells to ensure a fair comparison, as DMSO itself can act as a co-solvent.[12]
-
-
Incubation and Mixing:
-
Measurement:
-
Place the microplate into a laser nephelometer.
-
Measure the light scattering signal (often reported in Nephelometric Turbidity Units, NTU) for each well.[13]
-
-
Data Analysis and Interpretation:
-
Plot the light scattering signal against the compound concentration.
-
The kinetic solubility is defined as the highest concentration before a significant increase in light scattering is observed compared to the baseline (soluble) wells.
-
Data Presentation: Kinetic Solubility
| Compound ID | Buffer System | Kinetic Solubility (µM) | Classification |
| PYP-001 | PBS, pH 7.4 | > 200 | High |
| PYP-002 | PBS, pH 7.4 | 45.7 | Medium |
| PYP-003 | PBS, pH 7.4 | < 5.0 | Low |
| Control (High) | PBS, pH 7.4 | > 200 | High |
| Control (Low) | PBS, pH 7.4 | 8.2 | Low |
Protocol: Thermodynamic Solubility by Shake-Flask Method
This protocol determines the true equilibrium solubility and is essential for lead optimization and preformulation, providing data that better predicts in vivo behavior.[3]
Experimental Workflow: Thermodynamic Solubility
Caption: Workflow for the thermodynamic shake-flask solubility assay.
Step-by-Step Methodology
-
Preparation of Suspension:
-
Add an excess amount of the solid pyrazolopyridine compound to a glass vial (e.g., 1-2 mg of compound to 1 mL of buffer).[14]
-
Expertise Note: Visual confirmation of excess solid must be present at the end of the experiment to ensure saturation was achieved. The solid-state form (crystalline vs. amorphous) can significantly impact solubility; characterizing the solid form before and after the experiment is best practice.[8][17]
-
-
Equilibration:
-
Phase Separation:
-
After incubation, remove the vials and allow any remaining solid to settle.
-
Carefully remove an aliquot of the supernatant. Separate the dissolved compound from the undissolved solid using one of the following methods:
-
-
Quantification:
-
Prepare a set of calibration standards of the test compound at known concentrations.
-
Analyze the filtered supernatant and the calibration standards by a suitable analytical method, typically reverse-phase HPLC with UV detection.[3]
-
Trustworthiness Note: A calibration curve with a high correlation coefficient (R² > 0.99) is essential for accurate quantification.
-
-
Data Analysis and Interpretation:
-
Generate a standard curve by plotting the analytical signal (e.g., UV peak area) versus concentration for the calibration standards.
-
Use the linear regression equation from the standard curve to calculate the concentration of the pyrazolopyridine compound in the supernatant sample. This concentration is the thermodynamic solubility.
-
Perform the experiment in at least triplicate for each pH condition to ensure reproducibility.[15]
-
Data Presentation: Thermodynamic Solubility
| Compound ID | Buffer pH | Incubation Time (h) | Mean Solubility (µg/mL) ± SD | Mean Solubility (µM) ± SD |
| PYP-004 | 1.2 | 24 | 150.2 ± 8.1 | 452.4 ± 24.4 |
| PYP-004 | 6.8 | 24 | 12.5 ± 1.3 | 37.6 ± 3.9 |
| PYP-004 | 7.4 | 24 | 9.8 ± 0.9 | 29.5 ± 2.7 |
References
- GlaxoSmithKline.
- Apley, M. et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
- Bienta. Laser Nephelometry. [Link]
- Bienta. Shake-Flask Solubility Assay. [Link]
- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Link]
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
- Biopharma Asia. (2017).
- Samiei, M., & Kyriacos, S. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 172, 109-125. [Link]
- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
- Cole, T., & Fortaner Torrent, S. (2023). Solubility Determination of Chemicals by Nephelometry.
- Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]
- protocols.io. In-vitro Thermodynamic Solubility. [Link]
- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]
- Sun, D. D., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 23-30. [Link]
- Evotec. Thermodynamic Solubility Assay. [Link]
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5121-5123. [Link]
- Mitra, A., & Mitra, A. K. (2021). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. ADMET and DMPK, 9(3), 161–174. [Link]
- Saal, C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Chimia, 64(5), 324-328. [Link]
- Pion Inc. The Determination of Solubility - Pion CheqSol Explained. [Link]
- AxisPharm. Kinetic Solubility Assays Protocol. [Link]
- Pion Inc. The Determination of Solubility - Pion CheqSol Explained. [Link]
- Ziath.
- Lorenz, D. A., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening, 18(4), 454–462. [Link]
- Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]
- Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Drug Discovery Today, 8(7), 316-323. [Link]
- World Health Organization. (2018).
- Baek, K., et al. (2013). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Pharmaceutica Analytica Acta, 4(8). [Link]
- Smietana, M., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3175. [Link]
- World Health Organization. (2018).
- Avdeef, A., & Tsinman, K. (2019). Multi-lab intrinsic solubility measurement reproducibility in CheqSol and shake-flask methods. ADMET and DMPK, 7(2), 79–97. [Link]
- Avdeef, A., & Tsinman, K. (2019). Multi-lab intrinsic solubility measurement reproducibility in CheqSol and shake-flask methods.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
- Kumar, L. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Quora.
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Application Note & Protocols: A Framework for the In Vitro Evaluation of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol as a Novel Anticancer Agent
Abstract: This document provides a comprehensive framework for the preclinical, in vitro evaluation of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, a novel heterocyclic compound belonging to the pyrazolopyridine class. Compounds with this scaffold have demonstrated significant potential in oncology, targeting various pathways implicated in cancer progression.[1][2][3] This guide is designed for researchers in oncology, drug discovery, and pharmacology, offering a logical, multi-faceted approach to characterize the compound's anticancer profile. We present a series of validated, interlocking protocols, beginning with broad cytotoxicity screening and progressing to detailed mechanistic assays to elucidate its mode of action, including its effects on cell viability, apoptosis, cell cycle progression, and metastatic potential.
Introduction and Scientific Rationale
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[4] Notably, various analogs have been investigated as potent anticancer agents, acting as inhibitors of critical signaling pathways such as mTOR and the PD-1/PD-L1 immune checkpoint.[1][2] The compound of interest, this compound, shares this core structure, providing a strong rationale for its investigation as a potential anti-neoplastic agent.[5][6]
A systematic in vitro evaluation is the foundational step in characterizing a new anticancer candidate.[7] It allows for the efficient selection of promising compounds for further in vivo testing and provides crucial insights into their cellular mechanisms.[7] This guide outlines a strategic workflow designed to comprehensively assess the anticancer properties of this compound, ensuring robust and reproducible data generation.
Experimental Strategy: A Tiered Approach
The proposed evaluation follows a logical progression from general cytotoxicity to specific mechanistic insights. This tiered approach ensures that resources are focused efficiently, building a comprehensive biological profile of the compound.
Figure 1: A tiered workflow for evaluating the anticancer activity of a novel compound.
Tier 1: Cell Viability and Cytotoxicity Screening (MTT Assay)
Scientific Principle
The initial step is to determine the compound's effect on cancer cell viability. The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, allowing for the quantification of cytotoxicity.[10][11]
Data Presentation: Summarizing Cytotoxicity
The primary output of this assay is the half-maximal inhibitory concentration (IC50), the concentration of the compound required to inhibit cell viability by 50%. This value is a critical measure of the compound's potency.
Table 1: Representative Cytotoxicity Profile of this compound
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | [Insert Experimental Value] |
| A549 | Lung Carcinoma | [Insert Experimental Value] |
| HCT116 | Colon Carcinoma | [Insert Experimental Value] |
| PC-3 | Prostate Cancer | [Insert Experimental Value] |
| MCF-10A | Normal Breast Epithelial | [Insert Experimental Value] |
Note: The inclusion of a non-cancerous cell line (e.g., MCF-10A) is crucial for assessing preliminary selectivity and general toxicity.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).
-
Seed cells into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Create a series of serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) wells as a negative control and wells with medium only as a blank.[12]
-
Incubate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[9]
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Tier 2: Elucidating the Mechanism of Cell Death (Annexin V/PI Apoptosis Assay)
Scientific Principle
If the compound is cytotoxic, the next logical step is to determine if it induces apoptosis (programmed cell death) or necrosis. During early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (e.g., FITC) to detect this event.[15][16] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[14][15] Dual staining with Annexin V and PI allows for the differentiation of four cell populations via flow cytometry:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (or cells damaged during processing).
Figure 2: Principle of Annexin V/PI staining for apoptosis detection.
Data Presentation: Quantifying Apoptosis
Table 2: Apoptotic Induction by this compound in HCT116 Cells
| Treatment Concentration (µM) | % Live Cells (Q4: Ann V-/PI-) | % Early Apoptotic (Q3: Ann V+/PI-) | % Late Apoptotic/Necrotic (Q2: Ann V+/PI+) |
|---|---|---|---|
| 0 (Vehicle) | [Insert %] | [Insert %] | [Insert %] |
| IC50 / 2 | [Insert %] | [Insert %] | [Insert %] |
| IC50 | [Insert %] | [Insert %] | [Insert %] |
| IC50 x 2 | [Insert %] | [Insert %] | [Insert %] |
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the predetermined IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect the culture medium from each well, which contains floating apoptotic cells.[17]
-
Gently wash the adherent cells with PBS, then detach them using Trypsin-EDTA.
-
Combine the detached cells with their corresponding supernatant from the first step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Washing and Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[18]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cells.[18]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[18]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.
-
Tier 3: Investigating Antiproliferative Mechanisms (Cell Cycle Analysis)
Scientific Principle
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G0/G1, S, or G2/M) and subsequently inducing apoptosis.[19] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the cell cycle distribution of a cell population. PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.
-
G0/G1 phase: Cells have a normal (2N) DNA content.
-
S phase: Cells are actively replicating DNA, so their content is between 2N and 4N.
-
G2/M phase: Cells have completed DNA replication and have double the DNA content (4N).
Data Presentation: Cell Cycle Distribution
Table 3: Cell Cycle Distribution in A549 Cells after 24h Treatment
| Treatment Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| 0 (Vehicle) | [Insert %] | [Insert %] | [Insert %] |
| IC50 | [Insert %] | [Insert %] | [Insert %] |
Detailed Protocol: Cell Cycle Analysis by PI Staining
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with the compound at the IC50 concentration for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest and wash cells as described in the apoptosis protocol.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Ethanol fixation is preferred for preserving DNA integrity.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a linear scale for fluorescence detection.[20]
-
Use software with cell cycle analysis algorithms (e.g., FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.[21] It is important to gate out cell doublets to avoid misinterpreting two G1 cells as a single G2/M cell.[21]
-
Tier 4: Assessment of Anti-Metastatic Potential (Transwell Assay)
Scientific Principle
A key hallmark of cancer is the ability of cells to migrate and invade surrounding tissues. The Transwell assay, or Boyden chamber assay, is a widely used in vitro method to study these processes.[22] The assay uses a permeable support insert that creates two chambers separated by a porous membrane.[23]
-
Migration Assay: Measures the ability of cells to move through the pores in response to a chemoattractant.[24]
-
Invasion Assay: A more stringent version where the membrane is coated with a layer of extracellular matrix (ECM) proteins (e.g., Matrigel). Cells must actively degrade this barrier before migrating.[22]
Data Presentation: Inhibition of Cell Motility
Table 4: Inhibition of HCT116 Cell Migration and Invasion
| Treatment Group | Mean Migrated Cells per Field | % Inhibition of Migration | Mean Invaded Cells per Field | % Inhibition of Invasion |
|---|---|---|---|---|
| Vehicle Control | [Insert Value] | 0% | [Insert Value] | 0% |
| Compound (IC50/4) | [Insert Value] | [Insert %] | [Insert Value] | [Insert %] |
Note: Sub-lethal concentrations are used to ensure the observed effects are due to inhibition of motility, not cytotoxicity.
Detailed Protocol: Transwell Migration & Invasion Assay
-
Chamber Preparation:
-
Rehydrate 24-well Transwell inserts (8.0 µm pore size) in serum-free medium.
-
For Invasion Assay only: Coat the top of the membrane with a thin layer of Matrigel/ECM gel and incubate for 1-2 hours at 37°C to allow it to solidify.[25]
-
-
Cell Preparation:
-
Starve cancer cells in serum-free medium for 12-24 hours.
-
Harvest and resuspend cells in serum-free medium containing the test compound at a sub-lethal concentration.
-
-
Assay Setup:
-
Fixation and Staining:
-
After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated/non-invaded cells from the upper surface of the membrane.[22]
-
Fix the cells on the lower surface of the membrane by immersing the insert in cold methanol for 20 minutes.[25]
-
Stain the migrated/invaded cells by immersing the insert in 0.5% Crystal Violet solution for 20 minutes.[25]
-
-
Quantification:
-
Thoroughly wash the inserts with distilled water and allow them to air dry.
-
Using a microscope, count the number of stained cells on the membrane in several random fields of view (e.g., 5-10 fields at 200x magnification).
-
Calculate the average number of cells per field for each condition.
-
Tier 5: Molecular Mechanism Investigation (Western Blotting)
Scientific Principle
Western blotting is a powerful technique used to detect specific proteins in a sample.[26] If the compound induces apoptosis, Western blotting can help identify the molecular pathway involved. Key proteins to investigate include:
-
Caspases: Apoptosis is executed by a cascade of proteases called caspases. Detecting the cleaved (active) forms of initiator caspases (e.g., Caspase-9 for the intrinsic pathway) and executioner caspases (e.g., Caspase-3) is a hallmark of apoptosis.[27]
-
PARP (Poly (ADP-ribose) polymerase): A substrate of activated Caspase-3. Its cleavage is a definitive indicator of late-stage apoptosis.[27]
-
Bcl-2 Family Proteins: These proteins regulate the intrinsic apoptotic pathway. An increase in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins often precedes caspase activation.
Detailed Protocol: Western Blot Analysis of Apoptotic Proteins
-
Protein Extraction:
-
Treat cells with the compound as in the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[28]
-
Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[26]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-cleaved-PARP) overnight at 4°C.[28]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[28]
-
-
Detection and Analysis:
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Perform densitometry analysis using software like ImageJ to quantify band intensity.[26] Normalize the signal to a housekeeping protein (e.g., GAPDH or β-actin) to control for loading variations.[26]
-
References
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- Title: Transwell Cell Migration and Invasion Assay Guide Source: Corning URL:[Link]
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- Title: Bioassays for anticancer activities Source: PubMed URL:[Link]
- Title: Deep Dive into the Transwell Migration and Invasion Assay Source: CLYTE Technologies URL:[Link]
- Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: PMC - NIH URL:[Link]
- Title: Transwell Migration and Invasion Assay - the complete breakdown Source: SnapCyte URL:[Link]
- Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer N
- Title: Proliferation & Cell Cycle - Flow Cytometry Guide Source: Bio-Rad Antibodies URL:[Link]
- Title: Cell Cycle Analysis with Flow Cytometry Source: Biocompare URL:[Link]
- Title: Analysis by Western Blotting - Apoptosis Source: Bio-Rad Antibodies URL:[Link]
- Title: Cell Death Pathways and Annexin V & PI Labeling studies Source: JoVE URL:[Link]
- Title: Cell Viability Assays Source: NCBI Bookshelf - Assay Guidance Manual URL:[Link]
- Title: What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?
- Title: Guideline for anticancer assays in cells Source: ResearchG
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- Title: Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors Source: PubMed URL:[Link]
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- Title: this compound Source: MySkinRecipes URL:[Link]
- Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Title: Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction Source: PubMed URL:[Link]
- Title: Pyrazolo[4,3-e]tetrazolo[1,5-b][20][26][27]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation Source: PMC - PubMed Central URL:[Link]
- Title: Pyrazolo[4,3-e]tetrazolo[1,5-b][20][26][27]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro Source: MDPI URL:[Link]
- Title: The activity of pyrazolo[4,3-e][20][26][27]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][20][26][27]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures Source: PMC - NIH URL:[Link]
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Application Note: Rapid Microwave-Assisted Synthesis of Pyrazolo[4,3-d]pyrimidin-7(6H)-ones
Introduction: Accelerating the Discovery of Bioactive Heterocycles
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for their potent biological activities. As bioisosteres of purines, these molecules can effectively interact with various enzymatic targets.[1] Specifically, derivatives of pyrazolo[4,3-d]pyrimidin-7(6H)-ones have demonstrated significant potential as anticancer agents, often functioning as inhibitors of crucial cellular signaling pathways, such as mTOR (mammalian target of rapamycin).[2][3] The development of efficient and rapid synthetic routes to access libraries of these compounds is therefore a critical task for accelerating drug discovery programs.
Traditional synthetic methods often involve lengthy reaction times, harsh conditions, and laborious work-ups, creating a bottleneck in the synthesis-testing cycle.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times (from hours to minutes), increased product yields, and enhanced purity.[5][6] This approach aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of safer solvents.[7]
This application note provides a detailed, field-proven protocol for the rapid synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones using microwave irradiation. We will delve into the causality behind the experimental choices, present a validated step-by-step protocol, and offer insights based on established mechanistic principles.
The Strategic Advantage of Microwave Synthesis
Microwave energy directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform temperature increases that are difficult to achieve with conventional oil baths.[8] This efficient energy transfer is the primary reason for the dramatic acceleration of reaction rates. For the synthesis of heterocyclic compounds like pyrazolo[4,3-d]pyrimidin-7(6H)-ones, this translates to tangible benefits for the research scientist.
Data Presentation: Conventional vs. Microwave-Assisted Synthesis
To illustrate the efficiency gains, the following table presents a typical comparison between conventional heating and microwave-assisted methods for the synthesis of related heterocyclic scaffolds.
| Parameter | Conventional Reflux Method | Microwave-Assisted Method |
| Reaction Time | 2 - 15 hours | 3 - 10 minutes |
| Typical Yield | 48 - 90% | 80 - 98% |
| Energy Source | Oil bath / Heating mantle | Microwave irradiation |
| Process | Gradual, surface-level heating | Rapid, uniform volumetric heating |
Data synthesized from representative procedures for pyrazole and pyrimidine synthesis.[5][6]
This dramatic improvement in efficiency allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a cornerstone of modern drug development.
Experimental Workflow & Mechanism
The described protocol employs an efficient oxidative coupling reaction between a key pyrazole intermediate and a diverse range of aldehydes.
Experimental Workflow Diagram
Caption: High-level workflow for microwave-assisted synthesis.
Plausible Reaction Mechanism
The reaction proceeds via an oxidative cyclization pathway. The use of potassium persulfate (K₂S₂O₈) as an oxidant is critical.
-
Radical Initiation: At elevated temperatures, the peroxydisulfate ion (S₂O₈²⁻) undergoes homolytic cleavage to generate the highly reactive sulfate anion radical (SO₄•⁻).[2]
-
Acyl Radical Formation: The sulfate radical abstracts the formyl hydrogen atom from the aldehyde, creating a resonance-stabilized acyl radical.[7]
-
C-N Bond Formation & Cyclization: This is followed by a sequence of steps believed to involve the formation of an imine intermediate between the 4-amino group of the pyrazole and the aldehyde, followed by intramolecular cyclization and subsequent oxidation to yield the final aromatic pyrazolo[4,3-d]pyrimidin-7(6H)-one. While the precise sequence after acyl radical formation can vary, the overall transformation is robust and efficient under microwave conditions.
Caption: Proposed mechanistic pathway for the oxidative cyclization.
Detailed Protocol: Synthesis of 5-(3,5-dimethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
This protocol is adapted from a validated procedure by Reddy et al. and serves as a representative example.[3][9]
Materials & Equipment
-
Reactants:
-
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (1.0 mmol, 182.2 mg)
-
3,5-Dimethoxybenzaldehyde (1.1 mmol, 182.8 mg)
-
Potassium persulfate (K₂S₂O₈) (2.0 mmol, 540.6 mg)
-
-
Solvent:
-
Dimethyl sulfoxide (DMSO) / Water (H₂O), 1:1 mixture (4 mL)
-
-
Equipment:
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Monowave or multi-mode microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
Standard laboratory glassware for work-up
-
Filtration apparatus
-
Rotary evaporator
-
Purification system (e.g., flash column chromatography)
-
Step-by-Step Procedure
-
Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (182.2 mg, 1.0 mmol).
-
Reagent Addition: Add 3,5-dimethoxybenzaldehyde (182.8 mg, 1.1 mmol) and potassium persulfate (540.6 mg, 2.0 mmol).
-
Solvent Addition: Add the DMSO/H₂O (1:1, 4 mL) solvent mixture to the vessel.
-
Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Irradiate the mixture at a constant temperature of 100°C for 3 minutes. Set the maximum power to 350 W.
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (typically aided by the instrument's compressed air cooling system).
-
Work-up:
-
Open the vessel and transfer the reaction mixture to a beaker containing 20 mL of cold water.
-
A solid precipitate will form. Stir the slurry for 10-15 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash the filter cake with additional water (2 x 10 mL).
-
-
Purification:
Expected Results & Characterization
The protocol consistently delivers high yields of the desired product in a fraction of the time required by conventional heating methods.[3][9]
| Aldehyde Substituent | Reaction Time (min) | Yield (%) |
| 4-Chlorophenyl | 3 | 98% |
| 3,5-Dimethoxyphenyl | 3 | 95% |
| 4-Nitrophenyl | 3 | 92% |
| 2-Naphthyl | 3 | 88% |
| 2-Thienyl | 3 | 85% |
| Representative yields as reported by Reddy et al.[3][9] |
Characterization: The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point (MP): As an indicator of purity.
Troubleshooting & Field Insights
-
Low Yield:
-
Cause: Inefficient stirring or impure starting materials.
-
Solution: Ensure the magnetic stir bar is functioning correctly throughout the short reaction time. Confirm the purity of the aminopyrazole and aldehyde starting materials, as impurities can interfere with the reaction.[10]
-
-
Incomplete Reaction:
-
Cause: Inaccurate temperature monitoring or insufficient microwave power.
-
Solution: Calibrate the microwave's temperature sensor. While 3 minutes is typically sufficient, for particularly challenging substrates, the reaction time can be cautiously extended to 5 minutes. Monitor the reaction progress by TLC if necessary.
-
-
Formation of Byproducts:
-
Cause: Overheating or prolonged reaction times can lead to decomposition, especially of the aldehyde.
-
Solution: Adhere strictly to the recommended temperature and time. The rapid, controlled heating of the microwave minimizes the thermal stress on the molecules compared to conventional methods.[4]
-
Conclusion
Microwave-assisted synthesis represents a superior, modern approach for the rapid and efficient production of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones. This protocol, centered on a K₂S₂O₈-mediated oxidative coupling, provides a robust and high-yielding pathway to access these medicinally important scaffolds. By dramatically reducing reaction times from many hours to mere minutes, this technique empowers researchers in drug discovery to accelerate their design-make-test-analyze cycles, ultimately fostering faster innovation.
References
- Eduzone. (n.d.). Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective.
- Reddy, G. L., et al. (2014). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. European Journal of Medicinal Chemistry, 80, 201-208.
- International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds.
- PubMed Central. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- MICROWAVE SYNTHESIS: A GREEN METHOD FOR BENZOFUSED NITROGEN HETEROCYCLES. (2024).
- Benchchem. (n.d.). A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods.
- ResearchGate. (n.d.). Synthesis of 3,7-disubstituted pyrazolo[4,3-d]pyrimidines.
- ResearchGate. (n.d.). Mechanism of synthesis of pyrazolo[3,4‐d]pyramid‐7‐one under metal‐free conditions.
- PubMed Central. (n.d.). Green chemistry spotlight: metal-free organic transformations mediated by potassium persulfate.
- PubMed Central. (n.d.). n-Bu4NI/K2S2O8-MEDIATED C–N COUPLING BETWEEN ALDEHYDES AND AMIDES.
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.).
- ResearchGate. (2025). Synthesis of new series of pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones for their bacterial and cyclin-dependent kinases (CDKs) inhibitory activities.
- PubMed Central. (n.d.). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][11][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations.
- Semantic Scholar. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- PubMed. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives.
Sources
- 1. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 2. Green chemistry spotlight: metal-free organic transformations mediated by potassium persulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. n-Bu4NI/K2S2O8-MEDIATED C–N COUPLING BETWEEN ALDEHYDES AND AMIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazolo[4,3-b]pyridine Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of pyrazolo[4,3-b]pyridines. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis, providing in-depth, field-proven insights and actionable troubleshooting steps to help you optimize your reaction conditions and achieve your desired outcomes.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
FAQ 1: Why is my reaction yield for pyrazolo[4,3-b]pyridine formation consistently low or non-existent?
Answer: Low or no yield is one of the most common issues in complex heterocyclic synthesis. The root cause often lies in one of four areas: the quality of starting materials, the choice of reaction conditions (base, solvent, temperature), the reaction mechanism pathway, or the work-up and purification procedure.
Potential Causes and Step-by-Step Solutions:
-
Purity and Reactivity of Starting Materials:
-
The "Why": The synthesis of the pyrazolo[4,3-b]pyridine core often involves multi-step sequences or one-pot reactions where intermediates are not isolated. Impurities in any of the starting materials can inhibit catalytic cycles, react with reagents to form side products, or alter the optimal stoichiometry. For instance, syntheses starting from 2-chloro-3-nitropyridines are sensitive to the quality of both the pyridine precursor and the subsequently formed hydrazone intermediates[1][2].
-
Troubleshooting Steps:
-
Verify Purity: Confirm the purity of all reactants (e.g., substituted 2-chloro-3-nitropyridines, keto esters, and arenediazonium salts) using NMR, LC-MS, or melting point analysis.
-
Recrystallize or Purify: If purity is questionable, purify starting materials. Recrystallization is often effective for solid compounds.
-
Use Fresh Reagents: Reagents like arenediazonium salts can be unstable. Using freshly prepared arenediazonium tosylates, which are more stable than their chloride counterparts, is highly recommended for reproducibility[2].
-
-
-
Suboptimal Base Selection:
-
The "Why": The base plays a critical role in both the initial SNAr reaction and the final cyclization step. A base that is too strong or nucleophilic (e.g., NaOH, MeONa) can lead to undesired side reactions, such as hydrolysis of ester groups, which complicates the product mixture and reduces the yield of the target compound. Conversely, a base that is too weak may not facilitate the necessary deprotonation for cyclization.[1]
-
Troubleshooting Steps:
-
Screen Milder Bases: If you are using strong bases like NaOH, switch to milder, non-nucleophilic organic bases. DABCO, DBU, or even secondary amines like pyrrolidine have been shown to cleanly promote cyclization while minimizing side reactions.[1]
-
Optimize Stoichiometry: The amount of base is crucial. Use a catalytic amount first and monitor the reaction by TLC or LC-MS. If the reaction is slow, increase the amount incrementally.
-
-
-
Incorrect Solvent and Temperature Conditions:
-
The "Why": The solvent determines the solubility of reactants and can influence reaction pathways. For the Japp-Klingemann reaction, a key step in some syntheses, conventional aqueous conditions can lead to stable azo-compounds instead of the desired hydrazones, resulting in reaction failure.[2] Temperature affects reaction kinetics; insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation of reactants or products.
-
Troubleshooting Steps:
-
Solvent Selection: For syntheses involving the Japp-Klingemann reaction, non-aqueous conditions are often superior. Solvents like ethanol or DMF are commonly used.[3]
-
Temperature Optimization: Monitor your reaction at room temperature first. If no conversion is observed, gradually increase the temperature (e.g., in 15-20 °C increments) while monitoring the reaction progress by TLC. Some cyclizations require heating to proceed efficiently.[3]
-
-
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and resolve low-yield issues in pyrazolo[4,3-b]pyridine synthesis.
Caption: Competing pathways leading to desired product vs. rearranged side product.
Troubleshooting and Optimization Strategies:
-
Choice of Base/Nucleophile:
-
The "Why": As shown in the mechanism, the nucleophile can determine the reaction pathway. While strong nucleophiles like secondary amines can catalyze the desired cyclization, they can also promote the rearrangement. [1] * Solution: Screen a panel of bases with varying nucleophilicity and steric bulk. For example, compare the results of pyrrolidine with a bulkier base like DBU or a non-nucleophilic base like proton sponge. The goal is to find a base that facilitates deacylation and cyclization without promoting the rearrangement.
-
-
Control of Reaction Time and Temperature:
-
The "Why": The rearrangement can occur very rapidly, sometimes almost instantaneously at room temperature after the addition of the nucleophile. [1]The desired cyclization may have a different kinetic profile.
-
Solution: Run the reaction at a lower temperature (e.g., 0 °C) and carefully monitor the formation of both the desired product and the side product by TLC or LC-MS at short time intervals (e.g., every 5-10 minutes). This can help identify a time window where the desired product is maximized before the side product dominates.
-
Table 1: Effect of Reaction Conditions on Yield and Selectivity
| Entry | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations | Reference |
| 1 | NaOH | EtOH | Reflux | 12 | < 10% | Significant ester hydrolysis | [1] |
| 2 | DABCO | MeCN | RT | 6 | 75% | Clean conversion, minimal side products | [1] |
| 3 | Pyrrolidine | MeCN | RT | 1 | 85% | Fast reaction, some rearranged isomer observed | [1] |
| 4 | DBU | MeCN | RT | 3 | 80% | Clean conversion | [1] |
| 5 | ZrCl₄ | DMF/EtOH | 95 | 16 | 13-28% | Alternative route from α,β-unsaturated ketones | [3] |
FAQ 3: My purification is challenging. The product is difficult to separate from byproducts or baseline material. What can I do?
Answer: Purification of nitrogen-containing heterocycles like pyrazolo[4,3-b]pyridines can be non-trivial due to their polarity and potential to streak on silica gel. A systematic approach to chromatography and considering alternative methods is key.
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
The "Why": Standard elution systems (e.g., Hexane/Ethyl Acetate) may not provide adequate separation for polar, nitrogen-containing compounds. Basic nitrogens can interact strongly with the acidic silica gel surface, causing tailing.
-
Solutions:
-
Modify Mobile Phase: Add a small amount of a basic modifier to your eluent to reduce tailing. Typically, 0.5-1% triethylamine (TEA) or ammonia in methanol can significantly improve peak shape.
-
Switch Solvent System: If Hexane/EtOAc fails, try a dichloromethane/methanol gradient. This often provides better selectivity for this class of compounds.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, or a C18-functionalized reverse-phase silica gel if standard silica is problematic.
-
-
-
Consider Recrystallization:
-
The "Why": If your crude product is reasonably pure (>85%), recrystallization can be a highly effective method to obtain analytically pure material, often more scalable than chromatography.
-
Solution: Perform a systematic solvent screen for recrystallization. Use a small amount of crude material and test single solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) and solvent pairs (e.g., DCM/hexane, EtOAc/heptane). The ideal solvent will dissolve the compound when hot but result in poor solubility when cold.
-
-
Proper Work-up:
-
The "Why": A proper aqueous work-up is essential to remove inorganic salts and highly polar impurities before chromatography.
-
Solution: After the reaction, perform a liquid-liquid extraction. Use a suitable organic solvent (e.g., EtOAc, DCM) and wash with water, then brine. This will remove many impurities that could otherwise complicate purification. [4]
-
Experimental Protocol: One-Pot Synthesis of Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
This protocol is adapted from a reported efficient synthesis and serves as an excellent starting point for optimization. [1] Step 1: Preparation of Pyridinyl Keto Ester (Intermediate B)
-
To a solution of a 2-chloro-3-nitropyridine derivative (10 mmol) in acetonitrile (50 mL), add the corresponding ethyl ketoacetate (12 mmol) and potassium carbonate (20 mmol).
-
Stir the mixture at 60 °C for 4-6 hours until TLC analysis indicates complete consumption of the starting pyridine.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude keto ester can often be used in the next step without further purification.
Step 2: One-Pot Azo-Coupling, Deacylation, and Cyclization
-
Dissolve the crude pyridinyl keto ester (10 mmol) in acetonitrile (50 mL).
-
Add pyridine (15 mmol) to the solution.
-
Add a solution of the appropriate arenediazonium tosylate (11 mmol) in acetonitrile (20 mL) dropwise at room temperature. Stir for 30 minutes. An azo-intermediate should form.
-
Add DBU (3 mmol) and pyrrolidine (1 mmol) to the reaction mixture.
-
Stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC for the formation of the final product.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of 10% EtOAc in CHCl₃) or by recrystallization from a suitable solvent to afford the pure pyrazolo[4,3-b]pyridine product. [1]
References
- Nikol'skiy, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences. [Link]
- Nikol'skiy, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.
- De, S. K. (2008). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters. [Link]
- Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. [Link]
- Tzeng, T.-C., et al. (2018). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules. [Link]
- Al-Sanea, M. M., et al. (2021).
Sources
Technical Support Center: Synthesis of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol
Welcome to the technical support center for the synthesis of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic compound. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your experimental outcomes.
Troubleshooting Guide: Common Experimental Issues
This section is dedicated to resolving specific problems you might encounter in the laboratory. Each issue is presented in a question-and-answer format, providing insights into the root cause and offering step-by-step corrective measures.
Question 1: Why is my overall yield of this compound consistently low?
Low yields can often be traced back to incomplete reactions or the prevalence of side reactions. A common and efficient synthetic route is the cyclocondensation of 5-amino-3-methylpyrazole with a suitable β-ketoester, such as diethyl malonate, followed by cyclization.
Possible Causes and Solutions:
-
Incomplete Initial Condensation: The initial reaction between the aminopyrazole and the β-ketoester may not have gone to completion.
-
Solution: Ensure anhydrous conditions, as moisture can hydrolyze the ester. Monitor the reaction by TLC to confirm the consumption of the starting materials before proceeding.
-
-
Inefficient Cyclization: The high temperatures required for thermal cyclization can sometimes lead to decomposition.
-
Suboptimal pH: The reaction conditions may not be optimal for the cyclization step.
-
Solution: For acid-catalyzed cyclizations, ensure the appropriate amount of catalyst is used. For base-catalyzed reactions, be aware that strong bases can lead to unwanted side reactions with ester groups.[3]
-
Question 2: I've isolated a major byproduct with the same mass as my target molecule. What could it be?
The presence of an isomer is a common issue in the synthesis of substituted pyrazolopyridines. This is often due to a lack of regioselectivity during the cyclization step.
Possible Cause: Formation of a Regioisomer
When using an unsymmetrical aminopyrazole, the cyclization can occur in two different ways, leading to the formation of a regioisomer. For the synthesis of this compound, the desired product results from the reaction at the N1 nitrogen of the pyrazole ring. However, reaction at the N2 nitrogen can lead to the formation of the isomeric 6-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol.
Troubleshooting Steps:
-
Confirm the Structure: Use 2D NMR techniques (like NOESY or HMBC) to definitively determine the structure of your product and the byproduct.
-
Modify Reaction Conditions: Regioselectivity can be influenced by the solvent and catalyst. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a solvent has been shown to improve regioselectivity in pyrazole synthesis.[4][5]
-
Purification: If the formation of the isomer cannot be avoided, careful column chromatography is often necessary to separate the two isomers.
Illustrative Diagram of Regioisomer Formation:
Caption: Potential pathways leading to the desired product and an isomeric byproduct.
Question 3: My final product is difficult to purify, and I see multiple spots on my TLC plate. What are the likely impurities?
Besides the potential for regioisomers, other side reactions can lead to a complex mixture of products.
Common Impurities and Their Origins:
| Impurity Type | Potential Cause | Suggested Action |
| Unreacted Starting Material | Incomplete reaction due to insufficient reaction time, temperature, or catalyst. | Monitor the reaction closely with TLC. Consider extending the reaction time or slightly increasing the temperature. |
| Hydrolyzed Intermediates | Presence of water in the reaction can lead to the hydrolysis of ester groups to carboxylic acids.[6][7][8] | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Decarboxylated Product | If the reaction proceeds through a carboxylic acid intermediate at high temperatures, decarboxylation can occur.[9][10] | If decarboxylation is a significant issue, consider a synthetic route that avoids a carboxylic acid intermediate or uses milder cyclization conditions. |
| Polymeric Materials | Highly concentrated reactions or excessive heating can sometimes lead to polymerization. | Ensure proper stirring and maintain the recommended concentration of reactants. |
Experimental Workflow for Troubleshooting Impurities:
Caption: A systematic workflow for identifying and purifying the target compound.
Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis of this compound.
1. What is the role of tautomerism in the final product?
This compound can exist in two tautomeric forms: the '-ol' form and the '-one' form (5-methyl-1,4-dihydropyrazolo[4,3-b]pyridin-7-one).[11] The '-one' form is generally more stable. This is important to consider during characterization, as you may see evidence of both forms in your analytical data (e.g., NMR, IR).
2. Can I use a different starting material instead of 5-amino-3-methylpyrazole?
Yes, alternative synthetic routes exist. For instance, you could start with a substituted pyridine and build the pyrazole ring onto it. One such method is the Japp-Klingemann reaction.[3] The choice of synthetic route will depend on the availability of starting materials and the desired substitution pattern on the final molecule.
3. Are there any specific safety precautions I should take?
Standard laboratory safety practices should always be followed. Some of the reagents used in this synthesis can be hazardous. For example, hydrazine derivatives are often used in the synthesis of the pyrazole starting material and are toxic. High-boiling point solvents like diphenyl ether require careful handling at high temperatures. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
4. How does microwave irradiation improve the synthesis?
Microwave-assisted organic synthesis can offer several advantages, including:
-
Rapid Heating: Microwaves can heat the reaction mixture to the desired temperature much faster than conventional heating methods.
-
Improved Yields: The rapid heating can reduce the formation of byproducts from prolonged exposure to high temperatures.
-
Shorter Reaction Times: Reactions that might take hours with conventional heating can often be completed in minutes using a microwave reactor.[1][2]
References
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (Semantic Scholar) [Link]
- Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. (RSC Publishing) [Link]
- Acidic Hydrolysis of Nitriles To Amides. (Master Organic Chemistry) [Link]
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (RSC Publishing) [Link]
- 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition.
- This compound. (MySkinRecipes) [Link]
- 5-methyl-1,4-dihydro-7H-pyrazolo[4,3-b]pyridin-7-one. (ChemBK) [Link]
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (PMC - NIH) [Link]
- Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. (PubMed) [Link]
- Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. (Semantic Scholar) [Link]
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- Gould–Jacobs reaction. (Wikipedia) [Link]
- Conversion of nitriles to amides. (Chemistry LibreTexts) [Link]
- This compound. (PubChem) [Link]
- Gould–Jacobs reaction | Request PDF.
- (PDF) Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide.
- Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiprolifer
- Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. (PMC - NIH) [Link]
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- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
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improving the solubility of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol for biological assays
Introduction: The Challenge of Poor Aqueous Solubility
5-methyl-1H-pyrazolo[4,a]pyridin-7-ol is a heterocyclic compound belonging to the pyrazolopyridine class, a scaffold of interest in drug discovery.[1][2][3] A critical hurdle in the preclinical evaluation of many such new chemical entities (NCEs) is their poor solubility in aqueous media, which is the basis for most biological assays.[][5] Inadequate solubility can lead to compound precipitation, resulting in inaccurate and unreliable assay data, underestimated potency, and wasted resources.[6]
This technical guide provides a systematic approach to troubleshooting and improving the solubility of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol. It is designed for researchers, scientists, and drug development professionals to enable robust and reproducible experimental outcomes.
Section 1: Understanding the Molecule: Physicochemical Properties
Before attempting to solubilize a compound, it is crucial to understand its fundamental properties. The structure of this compound contains both hydrogen bond donors and acceptors and has a calculated LogP suggesting a degree of lipophilicity.[7] While experimental data is limited, some sources indicate it is insoluble in water at room temperature but soluble in select organic solvents.[8]
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃O | [7][9] |
| Molecular Weight | 149.15 g/mol | [7][9] |
| Calculated XLogP3 | 0.6 | [7] |
| Structure | Contains ionizable pyrazole and pyridin-ol groups | [7] |
The presence of the phenolic hydroxyl group and the pyrazole ring nitrogens means the molecule's net charge can be modulated by pH, a key characteristic that can be exploited to enhance solubility.
Section 2: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common issues encountered when working with poorly soluble compounds like this compound.
Q1: I dissolved my compound in 100% DMSO to make a 10 mM stock, but it crashed out immediately when I diluted it into my aqueous cell culture medium. What happened?
This is the most common form of compound precipitation and occurs due to a phenomenon known as "anti-solvent" precipitation. DMSO is an excellent organic solvent, but when a concentrated DMSO stock is diluted into an aqueous buffer (the anti-solvent), the solubility of the compound can decrease dramatically, causing it to fall out of solution.[6] The final concentration of DMSO in your assay is likely too low to maintain solubility.
Q2: What is the best first step to systematically improve the solubility for my assay?
The most direct approach is to determine the maximum percentage of a co-solvent your assay can tolerate and then prepare your compound stock accordingly.[10][11] Dimethyl sulfoxide (DMSO) is a common starting point. Most cell-based assays can tolerate up to 0.5-1% DMSO without significant toxicity, while biochemical assays may tolerate up to 5%. Always run a vehicle control (assay buffer + same percentage of co-solvent) to ensure the solvent itself does not affect the assay outcome.
Q3: How can I use pH to my advantage with this compound?
The structure of this compound has both acidic (pyridin-ol) and basic (pyrazole/pyridine nitrogens) centers. By adjusting the pH of your aqueous buffer, you can ionize the molecule, which dramatically increases its affinity for polar water molecules and, therefore, its solubility.[][12]
-
At acidic pH (e.g., pH < 5): The nitrogen atoms in the rings are likely to be protonated, giving the molecule a positive charge.
-
At basic pH (e.g., pH > 9): The hydroxyl group is likely to be deprotonated, giving the molecule a negative charge.
A pH-solubility profile should be determined to find the pH at which the compound is most soluble.[13] This is often a highly effective strategy, provided the required pH is compatible with your assay system.
Workflow for Solubility Strategy Selection
The following diagram outlines a decision-making process for selecting a solubilization strategy.
Caption: Decision workflow for addressing compound solubility.
Q4: My assay is sensitive to pH changes. What co-solvents can I try besides DMSO?
If pH modification is not an option, exploring different co-solvents is the next logical step. Co-solvents work by reducing the polarity of the aqueous medium, which lowers the energy penalty for solvating a lipophilic molecule.[][11]
| Co-Solvent | Typical Use | Considerations |
| DMSO | Universal solvent | Can be toxic to some cells >0.5%; can interfere with some assays. |
| Ethanol | Good for many organics | Can be volatile; may affect protein structure at high concentrations. |
| PEG 400 | Low toxicity | Can be viscous; effective for many hydrophobic compounds.[11] |
| Propylene Glycol | Common vehicle | Generally safe and well-tolerated in assays.[10] |
Q5: When should I consider more advanced methods like cyclodextrins or surfactants?
These should be considered when pH and co-solvent strategies fail or are incompatible with your assay.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[14] They can encapsulate the poorly soluble drug molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[15]
-
Surfactants (Detergents): Surfactants like Tween 80 or Cremophor EL form micelles above their critical micelle concentration (CMC).[18] The hydrophobic core of the micelle can solubilize the compound.[19] However, this approach must be used with extreme caution in cell-based assays, as surfactants can lyse cell membranes and are often toxic.[20][21] They are more suitable for acellular biochemical or enzymatic assays.[21]
Mechanisms of Solubility Enhancement
The following diagram illustrates the primary mechanisms of the discussed solubilization techniques.
Caption: Mechanisms of co-solvents and cyclodextrins.
Section 3: Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol outlines the standard procedure for creating a primary stock solution, which is the starting point for all subsequent experiments.[22][23]
-
Calculation: Determine the mass of this compound needed for your desired stock concentration and volume (e.g., for 1 mL of a 10 mM stock, you need 1.4915 mg).
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000
-
-
Weighing: Accurately weigh the calculated amount of compound into a sterile, appropriate-sized vial (e.g., a 1.5 mL glass vial). Use an analytical balance for precision.[22]
-
Solvent Addition: Add the calculated volume of 100% DMSO (or other pure organic solvent) to the vial.
-
Dissolution: Vortex the vial thoroughly for 1-2 minutes. If necessary, gently warm the solution (to 30-40°C) or use a sonicating water bath to aid dissolution. Ensure the final solution is clear and free of any visible particulates.[22]
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial, protected from light. For many compounds, stock solutions in DMSO are stable for months under these conditions.
Protocol 2: Systematic Co-Solvent Solubility Screening
This protocol helps determine the maximum achievable concentration of the compound in a buffer system with varying percentages of a co-solvent.
-
Prepare Buffers: Prepare your final assay buffer containing different percentages of your chosen co-solvent (e.g., DMSO). For example, prepare solutions of 1%, 2%, 5%, and 10% DMSO in your aqueous buffer.
-
Serial Addition: In separate microcentrifuge tubes, add a small, fixed volume of your high-concentration DMSO stock (from Protocol 1) to each of the co-solvent buffer solutions. Start with a target final concentration that is higher than your intended assay concentration.
-
Equilibration: Vortex each tube for 30 seconds and then let them equilibrate at room temperature for 1-2 hours, protected from light.
-
Visual Inspection: After equilibration, visually inspect each tube for signs of precipitation (cloudiness, visible particles). This gives you a qualitative assessment of solubility.
-
(Optional) Quantitative Analysis: For a precise measurement, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any precipitated compound. Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV). This will give you the true kinetic solubility under those conditions.
Protocol 3: pH-Dependent Solubility Assessment
This protocol is used to identify a pH at which the compound's solubility is maximized.[13]
-
Prepare Buffers: Prepare a series of buffers across a wide pH range (e.g., pH 3, 5, 7.4, 9, 11). Use standard buffer systems (e.g., citrate for acidic, phosphate for neutral, borate for basic). Ensure the final buffer strength is consistent.
-
Add Compound: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials. The goal is to create a saturated solution.
-
Equilibration: Tightly cap the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to allow the system to reach equilibrium.[13]
-
Phase Separation: After equilibration, filter each sample through a 0.22 µm syringe filter or centrifuge at high speed to remove undissolved solid.
-
Analysis: Measure the concentration of the compound in the clear filtrate or supernatant using a validated analytical method (e.g., HPLC-UV).
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to visualize the pH-solubility profile.
References
- Pharmaoffer. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
- MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. [Link]
- Wikipedia. (n.d.). Cosolvent. [Link]
- BEPLS. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. [Link]
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- FasterCapital. (n.d.). Best Practices For Stock Solutions. [Link]
- PubChem. (n.d.). This compound. [Link]
- PubMed. (n.d.).
- G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]
- PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
- Preprints.org. (2024).
- ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. [Link]
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- American Journal of Pharmaceutics. (2024).
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- PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]
- World Health Organiz
- ResearchGate. (2025). How to improve the bioavailability of poorly soluble drugs. [Link]
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- Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds.
- YouTube. (2024). Amorphous Solid Dispersion — Ideal Approach to Improve Developability of Poorly Soluble Molecules. [Link]
- Chemistry Stack Exchange. (2014).
- CompoundingToday.com. (n.d.).
- ResearchGate. (2025). General strategies for synthesizing pyrazolopyridines and pyrazolopyrimidines. [Link]
- PubChem. (n.d.). 5-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one. [Link]
- Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. [Link]
- PubMed Central. (n.d.).
- MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]
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Technical Support Center: Purification of Polar Pyrazolo[4,3-b]pyridine Compounds
Welcome to the Technical Support Center dedicated to addressing the unique purification challenges of polar pyrazolo[4,3-b]pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in isolating these valuable molecules. The inherent polarity and basicity of the pyrazolo[4,3-b]pyridine scaffold often lead to frustrating purification outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to overcome these obstacles and achieve high-purity compounds.
Understanding the Challenge: The Physicochemical Nature of Pyrazolo[4,3-b]pyridines
The purification challenges associated with pyrazolo[4,3-b]pyridines stem from their fundamental molecular structure. The presence of multiple nitrogen atoms within the fused heterocyclic system imparts a high degree of polarity and a basic character (with a predicted pKa around 10.94 for the parent compound), leading to strong interactions with polar stationary phases like silica gel.[1] This can result in a host of issues, including poor peak shape, irreversible adsorption, and on-column degradation. Furthermore, their good solubility in polar solvents can make traditional normal-phase chromatography difficult and recrystallization challenging.[2][3]
Troubleshooting Guide: From Tailing Peaks to Low Recovery
This section provides a systematic approach to troubleshooting common problems encountered during the purification of polar pyrazolo[4,3-b]pyridine compounds.
Issue 1: Severe Peak Tailing and Poor Resolution in Normal-Phase Chromatography
Probable Cause: Strong interactions between the basic nitrogen atoms of the pyrazolo[4,3-b]pyridine and the acidic silanol groups on the surface of the silica gel stationary phase. This leads to non-uniform migration of the compound through the column.[2][4]
Solutions:
-
Mobile Phase Modification with a Basic Additive:
-
Protocol: Add a small percentage (0.1-1%) of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase.[2][5]
-
Causality: The basic additive neutralizes the acidic silanol groups on the silica surface, preventing strong ionic interactions with your basic compound and resulting in more symmetrical peaks.
-
-
Switching to an Alternative Stationary Phase:
-
Recommendation: Consider using a less acidic stationary phase like neutral or basic alumina. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) on a silica, diol, or cyano-based column can be an excellent alternative.[2][6]
-
Expertise & Experience: Alumina can be particularly effective for basic compounds, but be aware that its activity can vary. HILIC offers a unique selectivity for polar compounds by partitioning them into a water-enriched layer on the stationary phase surface.[7]
-
Issue 2: Compound is "Stuck" on the Column or Shows Very Low Recovery
Probable Cause: Irreversible adsorption to the stationary phase due to very strong interactions, or potential on-column decomposition catalyzed by the acidic silica surface.
Solutions:
-
Drastic Increase in Mobile Phase Polarity:
-
Protocol: If your compound is not eluting, a significant increase in the mobile phase polarity is necessary. For example, if you are using a hexane/ethyl acetate system, switch to a dichloromethane/methanol or even a dichloromethane/methanol/ammonium hydroxide mixture.[5]
-
Trustworthiness: A gradient elution from low to high polarity is often more effective than an isocratic method for eluting highly retained compounds.
-
-
Dry Loading with an Inert Support:
-
Protocol: Instead of liquid loading, pre-adsorb your crude sample onto an inert material like Celite® (diatomaceous earth) or a small amount of the stationary phase you will be using. After evaporating the solvent, the resulting dry powder can be loaded onto the column.
-
Causality: Dry loading ensures that the compound is introduced to the column in a narrow band, which can improve resolution and prevent issues related to poor solubility in the initial mobile phase.
-
Issue 3: Difficulty in Achieving Baseline Separation from Polar Impurities
Probable Cause: The impurities have similar polarity and functional groups to your target compound, making separation by traditional methods challenging.
Solutions:
-
Employing Orthogonal Chromatographic Techniques:
-
Recommendation: If normal-phase chromatography fails, switch to a technique with a different separation mechanism. Reversed-phase (RP) chromatography on a C18 column or HILIC are excellent choices.[2]
-
Expertise & Experience: RP-HPLC separates compounds based on hydrophobicity, which is often orthogonal to the polarity-based separation of normal-phase chromatography. HILIC provides a unique selectivity for polar compounds that are often not well-retained in reversed-phase.[7]
-
-
Salt Formation to Alter Polarity:
-
Protocol: If your pyrazolo[4,3-b]pyridine is sufficiently basic, consider forming a salt with an appropriate acid (e.g., HCl, TFA).[8][9]
-
Causality: Salt formation significantly increases the polarity of the compound, which can dramatically alter its chromatographic behavior and solubility, potentially enabling separation from non-basic impurities or facilitating purification by recrystallization from a polar solvent.[10][11]
-
Frequently Asked Questions (FAQs)
Q1: My pyrazolo[4,3-b]pyridine compound is highly soluble in methanol but poorly soluble in less polar organic solvents. How should I approach its purification by flash chromatography?
A1: This is a classic challenge with highly polar compounds. Here’s a recommended workflow:
-
Primary Technique - HILIC: Given the high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective technique. It uses a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase consisting of a high percentage of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous buffer. This allows for good retention and separation of very polar compounds.[7]
-
Alternative - Reversed-Phase Chromatography: If HILIC is not available, reversed-phase flash chromatography on a C18 column is a viable option. You would use a polar mobile phase, such as a water/acetonitrile or water/methanol gradient.
-
Loading Strategy: For both techniques, dissolving the sample in a small amount of a strong solvent (like DMSO or DMF) and then diluting with the initial mobile phase is a common practice. Alternatively, dry loading is highly recommended to ensure a narrow sample band and prevent solvent effects that can lead to poor peak shape.
Q2: I observe a yellow-colored impurity that co-elutes with my product. How can I remove it?
A2: Colored impurities can often be removed by a simple, non-chromatographic method before attempting further purification:
-
Activated Charcoal Treatment: Dissolve your crude product in a suitable hot solvent. Add a small amount of activated charcoal (typically 1-5% by weight), and briefly heat the mixture. The charcoal will adsorb many colored impurities. Filter the hot solution through a pad of Celite® to remove the charcoal, and then proceed with your primary purification method (e.g., recrystallization or column chromatography).[2] Be cautious, as charcoal can sometimes adsorb the product as well, so it's advisable to perform a small-scale test first.
Q3: Can I use recrystallization for these polar compounds? I'm having trouble finding a suitable solvent system.
A3: Recrystallization can be very effective for obtaining highly pure crystalline material, but finding the right solvent or solvent pair is key.
-
Single Solvent: For polar compounds, polar solvents like ethanol, isopropanol, or even water can be good choices. The ideal solvent will dissolve your compound when hot but have low solubility when cold.[3][12]
-
Solvent Pairs: A more versatile approach is using a solvent pair. This typically involves a "good" solvent in which your compound is soluble and a "poor" solvent in which it is insoluble. For polar pyrazolo[4,3-b]pyridines, a good starting point could be a pair like methanol/diethyl ether, ethanol/hexane, or acetone/water.[13]
-
Protocol: Dissolve your compound in a minimal amount of the hot "good" solvent. Then, slowly add the "poor" solvent dropwise until you observe persistent cloudiness. Add a few more drops of the "good" solvent to redissolve the precipitate, and then allow the solution to cool slowly.
-
Q4: What is the best way to handle the basicity of pyrazolo[4,3-b]pyridines during purification?
A4: The basicity is a critical factor to manage.
-
In Chromatography: As mentioned in the troubleshooting guide, using a basic modifier in your mobile phase for normal-phase chromatography is crucial to prevent peak tailing. For reversed-phase chromatography, using a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) can protonate the basic nitrogens, leading to better peak shapes. However, be mindful of the stability of your compound at low pH.
-
In General Handling: Be aware that these compounds can form salts with acidic impurities or even atmospheric carbon dioxide. Storing them under an inert atmosphere can be beneficial.
Visualizations and Data
Table 1: Recommended Starting Conditions for Chromatographic Purification
| Purification Technique | Stationary Phase | Typical Mobile Phase System | Target Compound Characteristics |
| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate with 0.1-1% Triethylamine | Moderately polar pyrazolo[4,3-b]pyridines |
| Normal-Phase | Alumina (Neutral or Basic) | Dichloromethane/Methanol | Basic pyrazolo[4,3-b]pyridines prone to degradation on silica |
| Reversed-Phase | C18-bonded Silica | Water/Acetonitrile with 0.1% Formic Acid | Polar, ionizable pyrazolo[4,3-b]pyridines |
| HILIC | Silica, Diol, or Cyano | Acetonitrile/Water with Ammonium Formate Buffer | Highly polar, water-soluble pyrazolo[4,3-b]pyridines |
Diagram 1: Troubleshooting Workflow for Poor Peak Shape in Normal-Phase Chromatography
Caption: A logical workflow for addressing poor peak shape in normal-phase chromatography.
Diagram 2: Decision Tree for Selecting a Purification Method
Caption: A decision-making guide for choosing an appropriate purification strategy.
References
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- University of California, Irvine. (n.d.).
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- University of Colorado Boulder. (n.d.).
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- RSC Publishing. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
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stability of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol in DMSO and aqueous buffers
Welcome to the technical support guide for 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on the stability of this compound in common laboratory solvents. While specific experimental stability data for this compound is not extensively available in published literature, this guide synthesizes established principles of heterocyclic chemistry, general compound stability studies, and extensive field experience to offer best practices, troubleshooting advice, and protocols to ensure the integrity of your experiments.
Understanding the Molecule: Key Structural Considerations
This compound is a fused heterocyclic compound. Its structure, featuring a pyrazole ring fused to a pyridine ring with a hydroxyl group, suggests several chemical properties that can influence its stability.
-
Tautomerism: The hydroxyl group on the pyridine ring can exist in equilibrium with its keto tautomer, 5-methyl-1,4-dihydropyrazolo[4,3-b]pyridin-7-one. This equilibrium can be influenced by the solvent and pH, potentially affecting the compound's solubility, reactivity, and biological activity. Studies on similar pyrazolo[3,4-b]pyridines have shown that the 1H-tautomer is generally more stable.[1]
-
Ionization: The pyridine nitrogen and the pyrazole N-H are weakly basic and acidic, respectively. This makes the molecule's solubility and stability pH-dependent.[2][3][4][5]
-
Aromaticity: The fused aromatic ring system is generally stable but can be susceptible to degradation under harsh conditions, such as strong oxidation or UV light exposure.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stock solution of this compound?
A1: For initial solubilization, 100% dimethyl sulfoxide (DMSO) is recommended. It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.[8]
-
Best Practice: Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. This minimizes the volume of DMSO added to your aqueous experimental systems, reducing potential solvent-induced artifacts. The final concentration of DMSO in cell-based assays should typically be below 0.5% to avoid cytotoxicity.[9]
Q2: How should I store the DMSO stock solution?
A2: To ensure long-term stability, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[9] This practice is crucial for several reasons:
-
Minimizes Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and accelerate degradation.[10]
-
Reduces Water Absorption: DMSO is highly hygroscopic (readily absorbs water from the atmosphere).[11] Water can decrease the solubility of the compound and promote hydrolysis.
-
Prevents Contamination: Aliquoting reduces the risk of contaminating the entire stock.
Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. What should I do?
A3: This is a common issue for compounds with low aqueous solubility. The abrupt change in solvent polarity from DMSO to a highly aqueous environment causes the compound to crash out of solution.
Here are several troubleshooting strategies:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the DMSO stock into a solution with a higher percentage of organic co-solvent (if your experiment allows) before the final dilution into the aqueous buffer.
-
Increase Final DMSO Concentration: If your experimental system can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can help maintain solubility.[12] Always run a vehicle control with the same final DMSO concentration.
-
pH Adjustment: The solubility of ionizable compounds like this pyrazolopyridine is highly pH-dependent.[2][3][5][13] Since it has both a weakly acidic and a weakly basic center, its solubility will be lowest near its isoelectric point and higher at acidic or basic pH where it can form a more soluble salt. Experiment with buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0) to find the optimal solubility.
-
Use of Co-solvents: For in vitro assays, incorporating a small percentage of a pharmaceutically acceptable co-solvent like PEG400 or cyclodextrin in your final buffer can enhance solubility.[9]
Q4: What are the likely degradation pathways for this compound in aqueous buffers?
A4: Based on the structure, the primary concerns for degradation in aqueous media are hydrolysis, oxidation, and photodecomposition.
-
Hydrolysis: The pyrazolopyridine core is generally stable, but prolonged incubation in strongly acidic or basic buffers at elevated temperatures could lead to ring-opening or other hydrolytic degradation.
-
Oxidation: The electron-rich heterocyclic system can be susceptible to oxidation, especially in the presence of reactive oxygen species.[14] This can be initiated by trace metal ions in buffers or exposure to air and light. The formation of N-oxides is a possible oxidative degradation pathway.[15]
-
Photodegradation: Many aromatic heterocyclic compounds are sensitive to light. Exposure to UV or even ambient light for extended periods can lead to degradation.[6] It is advisable to protect solutions from light by using amber vials or covering containers with aluminum foil.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent assay results over time from the same stock solution. | Compound degradation in the DMSO stock. | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Ensure the DMSO is anhydrous. |
| Milky or cloudy appearance of the final assay solution. | Compound precipitation. | Follow the steps in FAQ Q3: optimize pH, consider stepwise dilution, or use a co-solvent. Prepare fresh dilutions for each experiment. |
| Loss of compound concentration in aqueous buffer over the course of an experiment. | Adsorption to plasticware or degradation. | Consider using low-adhesion microplates or glass vials. Include time-point zero (T0) controls in your stability assessment to quantify loss. |
| Appearance of new peaks in HPLC/LC-MS analysis of older solutions. | Compound degradation. | Characterize the degradation products if possible to understand the mechanism (e.g., mass increase of 16 Da suggests oxidation). Protect solutions from light and heat. Consider de-gassing buffers to remove dissolved oxygen. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol provides a general guideline for preparing solutions of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Sterile, low-adhesion polypropylene microcentrifuge tubes or amber glass vials.
Procedure:
-
Prepare 10 mM DMSO Stock Solution:
-
Accurately weigh the required amount of solid compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate gently until the solid is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, low-adhesion tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Prepare Working Solution in Aqueous Buffer (Example for a 10 µM final concentration):
-
Thaw a single aliquot of the 10 mM DMSO stock.
-
Perform a serial dilution if necessary to avoid precipitation. For example, first dilute 1:10 in DMSO to get a 1 mM solution.
-
Add 1 µL of the 1 mM solution to 99 µL of your pre-warmed aqueous buffer.
-
Vortex immediately and gently to ensure thorough mixing. The final DMSO concentration will be 1%. Adjust dilution strategy to achieve a lower final DMSO concentration if required.
-
Protocol 2: Short-Term Stability Assessment in Aqueous Buffer
This protocol outlines a simple experiment to assess the stability of the compound in your experimental buffer over a typical assay duration.
Workflow Diagram:
Caption: Workflow for assessing short-term compound stability.
Procedure:
-
Prepare a fresh working solution of the compound in your target aqueous buffer as described in Protocol 1.
-
Immediately take a "Time 0" sample and store it at -80°C or analyze it directly.
-
Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, protected from light).
-
At predetermined time points (e.g., 2, 4, 8, and 24 hours), withdraw aliquots and store them at -80°C until analysis.
-
Analyze all samples (including Time 0) by a suitable analytical method, such as LC-MS or HPLC-UV.
-
Compare the peak area of the parent compound at each time point to the Time 0 sample. A significant decrease in peak area indicates instability.
Data Summary: General Stability Considerations
While specific data for this compound is unavailable, the following table summarizes general stability findings for small molecules under common storage and experimental conditions, which should be considered as a starting point for your work.
| Condition | Solvent | General Observation | Recommendation |
| Long-term Storage | Anhydrous DMSO | Most compounds are stable for years at -20°C or -80°C. | Aliquot into single-use tubes; use anhydrous DMSO; protect from light. |
| Freeze-Thaw Cycles | DMSO | Can introduce moisture and accelerate degradation for sensitive compounds. | Minimize cycles by preparing aliquots. A limited number of cycles (e.g., <5) is often acceptable for robust compounds. |
| Short-term Incubation (24-48h) | Aqueous Buffer (pH 5-9) | Stability is highly compound-dependent. Hydrolysis, oxidation, or precipitation are common issues. | Perform a preliminary stability test (Protocol 2). Protect from light. Use freshly prepared solutions. |
| Presence of Water | DMSO | Can promote hydrolysis and decrease solubility of hydrophobic compounds. | Use anhydrous DMSO and store stock solutions properly to minimize water absorption. |
Logical Framework for Stability Assessment
The following diagram illustrates the decision-making process when encountering stability or solubility issues.
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 4. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. carewellpharma.in [carewellpharma.in]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry [mdpi.com]
Technical Support Center: Purification of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol
Welcome to the technical support center for the identification and removal of impurities from 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common purification challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis and purification of this compound.
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The impurity profile of your compound is highly dependent on the synthetic route employed. However, common impurities can be broadly categorized:
-
Starting Materials: Unreacted starting materials are a primary source of contamination.
-
Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.
-
By-products: Side reactions can generate structurally related by-products. For pyrazolopyridine synthesis, these can include isomers or products of incomplete cyclization.[1][2]
-
Reagents and Catalysts: Residual reagents, catalysts, or their decomposition products may be present.
-
Degradation Products: The target compound may degrade under certain conditions (e.g., heat, pH extremes), forming new impurities.
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A2: A multi-technique approach is the most robust strategy for impurity identification.
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): This is a powerful tool for separating impurities and obtaining their molecular weights, providing crucial clues to their identities.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can provide detailed structural information about the impurities, especially when they are present in significant quantities.
-
Infrared (IR) Spectroscopy: Can help identify functional groups present in the impurities.
A logical workflow for impurity identification is outlined below:
Caption: Workflow for Impurity Identification.
Q3: What is the first purification technique I should try for this compound?
A3: For crystalline solids like many pyrazolopyridine derivatives, recrystallization is often the most effective and scalable initial purification step. The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below, while impurities remain either soluble or insoluble at all temperatures.
If recrystallization fails to provide the desired purity, column chromatography or acid-base extraction should be considered.
Section 2: Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for specific purification challenges.
Issue 1: Recrystallization is ineffective or results in low yield.
Causality: Poor solvent choice, co-precipitation of impurities, or oiling out of the product can lead to failed recrystallizations.
Troubleshooting Protocol:
-
Systematic Solvent Screening:
-
Test the solubility of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane).
-
A good solvent will show low solubility at room temperature and high solubility upon heating.
-
If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a "good" solvent at its boiling point and add a "poor" solvent dropwise until turbidity persists. Then, add a few drops of the "good" solvent to redissolve and allow to cool slowly.
-
| Solvent System | Polarity Index | Suitability for Pyrazolopyridinols |
| Water/Ethanol | High | Good for polar compounds, may require heating. |
| Ethyl Acetate/Heptane | Medium | Often effective for compounds of intermediate polarity. |
| Dichloromethane/Methanol | Medium-High | Can be a good starting point for a wide range of polarities.[5] |
-
Seeding: If crystals are slow to form, add a small seed crystal of pure product to initiate crystallization.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can trap impurities.
Issue 2: Impurities co-elute with my product during column chromatography.
Causality: Insufficient separation on the chosen stationary and mobile phases. Basic compounds like pyrazolopyridines can interact strongly with acidic silanol groups on standard silica gel, leading to peak tailing and poor resolution.[6]
Troubleshooting Protocol: Chromatographic Method Development
-
Mobile Phase Modification:
-
Adjust Polarity: Systematically vary the ratio of your polar and non-polar solvents to optimize the retention factor (k') to be between 2 and 10.[6]
-
Add a Competing Base: To mitigate peak tailing on silica gel, add a small amount of a competing base like triethylamine (TEA) (0.1-1% v/v) or ammonia to the mobile phase.[6] This will occupy the active silanol sites, improving the peak shape of your basic analyte.[6]
-
pH Adjustment: For reverse-phase chromatography (e.g., C18), adjusting the mobile phase pH with additives like formic acid or acetic acid (0.1% v/v) can significantly alter the retention and selectivity of ionizable compounds.[6]
-
| Mobile Phase Additive | Concentration | Purpose |
| Triethylamine (TEA) | 0.1 - 1.0% | Acts as a competing base, reducing silanol interactions.[6] |
| Formic Acid | 0.1% | Adjusts pH in reverse-phase, can improve peak shape.[6] |
-
Change Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase.
-
Alumina (basic or neutral): Can be a good alternative to silica for basic compounds.
-
Reverse-Phase (C18, Phenyl): Offers a different separation mechanism based on hydrophobicity.
-
Caption: Troubleshooting Chromatographic Separation.
Issue 3: Removal of acidic or basic impurities.
Causality: The presence of acidic or basic functional groups in either the starting materials or by-products. The pyrazolopyridine core itself possesses basic nitrogen atoms.
Troubleshooting Protocol: Acid-Base Extraction
This technique leverages the differential solubility of the neutral compound and its salt form in organic and aqueous phases.[7]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Acid Wash (to remove basic impurities):
-
Transfer the organic solution to a separatory funnel.
-
Wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic impurities will be protonated, forming water-soluble salts that partition into the aqueous layer.
-
Drain the aqueous layer. Repeat the wash if necessary.
-
-
Base Wash (to remove acidic impurities):
-
Wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate or 1 M NaOH).[8] Acidic impurities will be deprotonated, forming water-soluble salts that move to the aqueous layer.
-
Drain the aqueous layer.
-
-
Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the purified product.
Self-Validation: After each wash, a small sample of the aqueous layer can be taken and neutralized. The formation of a precipitate indicates the successful removal of an impurity.
Caption: Acid-Base Extraction Workflow.
Section 3: Analytical Characterization of Purity
After purification, it is essential to confirm the purity of this compound.
-
HPLC: A single, sharp peak is indicative of high purity. Integration of the peak area can provide a quantitative measure of purity.
-
NMR: A clean spectrum, free of extraneous peaks, is a strong indicator of purity.
-
Melting Point: A sharp melting point range close to the literature value suggests high purity. Broad melting ranges often indicate the presence of impurities.
By systematically applying these troubleshooting guides and analytical techniques, researchers can confidently identify and remove impurities from this compound, ensuring the integrity of their downstream experiments.
References
- Unknown. (n.d.). Acid-Base Extraction.
- MDPI. (2024, February 28). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Erotic Solvents and Separation Study Using a Centrifugal Extractor.
- Royal Society of Chemistry. (2023, April 3). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4).
- Wikipedia. (n.d.). Acid-base extraction.
- PubChem. (n.d.). This compound.
- ResearchGate. (2025, December 6). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide.
- PMC - NIH. (n.d.). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives.
- JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE).
- ResearchGate. (2025, August 7). Preparation and Identification of some new Pyrazolopyrin derivatives and their Polymerizations study.
- PMC - NIH. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Unknown. (2025, August 7). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
- BioPharm International. (n.d.). Analytical Strategies for Monitoring Residual Impurities.
- Reddit. (2024, January 13). Removing Pyridine : r/chemistry.
- Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- IJNRD. (2024, February 2). Impurity Profiling in different analytical techniques.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- MySkinRecipes. (n.d.). This compound.
- MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
- MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- DAU. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- MDPI. (n.d.). Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][10][11]oxazoles via Intramolecular Nitrile Oxide Cycloaddition.
- PMC - NIH. (n.d.). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity.
- MDPI. (n.d.). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle.
- PMC - NIH. (n.d.). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH.
- PMC - NIH. (2022, November 24). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography.
- PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- MDPI. (n.d.). Applications of Chromatographic Separation Techniques in Food and Chemistry.
- PubMed. (n.d.). Synthesis of some new annulated pyrazolo-pyrido (or pyrano) pyrimidine, pyrazolopyridine and pyranopyrazole derivatives.
- PMC - PubMed Central. (n.d.). Crystal structure of (2-hydroxy-5-methylphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone.
- PubChem. (n.d.). 5-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one.
- MySkinRecipes. (n.d.). This compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
strategies to reduce non-specific binding of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol
Technical Support Center: 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol
Guide: Strategies for Mitigating Non-Specific Binding in Experimental Assays
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that achieving clean, reproducible data is paramount. A common hurdle in assays involving small molecules is non-specific binding (NSB), which can lead to high background signals, reduced sensitivity, and inaccurate results.[1][2][3] This guide is designed to provide researchers, scientists, and drug development professionals with a systematic approach to understanding, diagnosing, and mitigating NSB for this compound.
The pyrazolopyridine scaffold is a cornerstone in the development of various kinase inhibitors and other therapeutic agents.[4][5][6][7] Understanding the physicochemical properties of this compound is the first step in troubleshooting. With a molecular weight of approximately 149.15 g/mol and a calculated XLogP3 of 0.6, this compound is relatively small and hydrophilic.[8][9] This suggests that while hydrophobic interactions can occur, NSB may also be significantly driven by electrostatic interactions, hydrogen bonding, and other non-covalent forces involving its heterocyclic structure.[10][11][12]
This center provides a series of structured FAQs and in-depth troubleshooting guides to help you systematically address and resolve NSB in your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding Non-Specific Binding
This section addresses foundational questions about NSB in the context of your compound.
Q1: What is non-specific binding (NSB) and why is it a problem for my experiments?
A1: Non-specific binding refers to the adherence of your compound, this compound, to surfaces or molecules other than its intended biological target.[2] This can include plastic surfaces of microplates, membranes, tubing, or off-target biomolecules within your sample.[11][13] This unwanted binding is problematic because it generates a high background signal that can mask the true, specific signal from your target interaction. The consequences include reduced assay sensitivity, an inaccurate signal-to-noise ratio, and potentially false-positive results, compromising the integrity of your data.[1][3]
Q2: What are the primary molecular forces causing NSB for a compound like this compound?
A2: NSB is driven by a combination of non-covalent forces.[10][11] For this compound, the key drivers are likely:
-
Electrostatic Interactions: The compound's heterocyclic rings contain nitrogen and oxygen atoms that can be protonated or deprotonated depending on the buffer pH. This creates partial or full charges that can interact with oppositely charged surfaces or macromolecules.[14][15]
-
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors in the molecule's structure facilitates interactions with various surfaces and proteins.
-
Hydrophobic Interactions: Although the molecule is relatively hydrophilic, its aromatic ring system can still participate in hydrophobic interactions, especially with the polystyrene surfaces of assay plates.[2][10][12]
Q3: How can I definitively confirm that the high background in my assay is caused by NSB of my compound?
A3: A set of carefully designed control experiments is essential to diagnose NSB. The most critical control is a "no-target" or "analyte-only" condition.
-
Experimental Control: Perform the entire assay protocol, but in a system lacking the specific biological target (e.g., using wells coated only with blocking buffer, or using a cell lysate from a knockout cell line). Add this compound and all detection reagents as you would for a test sample.
-
Interpretation: If you observe a significant signal in this "no-target" control, it strongly indicates that your compound is binding non-specifically to components of the assay system (e.g., the plate, antibodies, or other proteins).[16] This baseline NSB signal must be minimized for reliable data interpretation.
Part 2: Troubleshooting Guides - A Systematic Approach to Reducing NSB
Follow these guides in a stepwise manner to diagnose and resolve NSB issues.
Guide 1: Initial Diagnosis and Protocol Optimization
-
Question: I've confirmed NSB with my controls. What are the first and simplest steps I should take?
-
Answer: Before making significant changes to your assay chemistry, first optimize the physical parameters of your protocol. Inadequate washing is a very common cause of high background.[3][17]
Figure 1. Initial troubleshooting workflow for NSB. Step-by-Step Protocol: Optimizing Wash Steps
-
Increase Wash Volume and Number: Ensure each well is washed with a sufficient volume to fully exchange the buffer (e.g., 300-400 µL for a 96-well plate).[17] Increase the number of wash cycles from the standard 3 to 5 or even 6.[16]
-
Introduce a Soak Time: After adding the wash buffer, allow it to incubate in the wells for 30-60 seconds before aspirating.[3] This "soak step" helps to dissociate weakly bound molecules.
-
Add Detergent to Wash Buffer: If not already present, include a low concentration of a non-ionic detergent in your wash buffer. This is highly effective at disrupting non-specific hydrophobic interactions.[2][16]
-
Tween-20: 0.05% to 0.1% (v/v)
-
Triton X-100: 0.05% to 0.1% (v/v)
-
-
Verify Washer Performance: If using an automated plate washer, ensure all pins are dispensing and aspirating correctly to avoid cross-contamination or inefficient washing.[17]
-
Guide 2: Strategic Buffer Optimization
-
Question: I've optimized my washing protocol, but NSB is still unacceptably high. How can I modify my buffers to solve this?
-
Answer: Modifying your assay buffer's pH and ionic strength can directly counteract the electrostatic forces driving NSB.[18][19] Since the charge of your compound and the assay surfaces are pH-dependent, finding an optimal pH where electrostatic attraction is minimized is key.[2][20] Similarly, increasing the salt concentration shields these charges, effectively dampening their interaction.[2][19]
Table 1: Buffer Modification Strategies
Parameter Recommended Range Mechanism of Action Key Considerations & Citations pH 6.0 - 8.5 Alters the net charge of the compound and assay surface to reduce electrostatic attraction. Must not compromise the activity of target proteins/enzymes.[2][16][21] Ionic Strength (NaCl) 150 mM - 500 mM Ions in solution shield surface charges, preventing direct electrostatic interactions. High salt can disrupt some specific biological interactions. Test in increments.[2][18][19][22] | Non-Ionic Detergent | 0.01% - 0.05% | Disrupts non-specific hydrophobic interactions without denaturing most proteins. | Add to the main assay buffer, not just the wash buffer.[2][3][23] |
Step-by-Step Protocol: Buffer Matrix Optimization
-
Design a Matrix: Prepare a series of assay buffers to test pH and salt concentration simultaneously. For example, prepare buffers at pH 6.5, 7.4, and 8.0, each containing NaCl at 150 mM, 300 mM, and 500 mM.
-
Run Parallel Assays: Set up your experiment using each buffer condition. Critically, for each condition, you must include both a positive control (with the target, to measure specific binding) and a negative NSB control (without the target).[16]
-
Analyze the Signal-to-Noise Ratio: For each buffer condition, calculate the signal-to-noise (S/N) ratio: (Signal in positive control) / (Signal in negative control).
-
Select Optimal Buffer: The buffer composition that yields the highest S/N ratio is the optimal choice, as it maximizes specific binding while minimizing NSB.
-
Guide 3: Effective Use of Blocking Agents
-
Question: Buffer optimization helped, but I need to improve my assay window further. Which blocking agent should I use?
-
Answer: The primary role of a blocking agent is to saturate all potential non-specific binding sites on the solid phase (e.g., the microplate wells) before your compound is introduced.[1][3] An ideal blocker binds to these sites without interfering with your specific assay components.[1]
Figure 2. Mechanism of blocking agents in preventing NSB. Table 2: Comparison of Common Blocking Agents
Blocking Agent Typical Concentration Primary Use Case & Mechanism Key Considerations & Citations Bovine Serum Albumin (BSA) 1% - 5% (w/v) General-purpose protein blocker for saturating both hydrophobic and hydrophilic sites. Use high-purity, IgG-free BSA to avoid antibody cross-reactivity.[2][19][24] Non-Fat Dry Milk / Casein 1% - 5% (w/v) Cost-effective protein blocker. Often used in Western blotting and ELISA. May contain phosphoproteins that interfere with phosphorylation studies.[25] Normal Serum 2% - 10% (v/v) Contains a mixture of proteins that effectively block NSB, especially in IHC and immunoassays. Use serum from the same species as the host of any secondary antibodies to prevent cross-reactivity.[24][26] | Synthetic Polymer Blockers | Varies by product | Protein-free formulations (e.g., based on PEG, PVA) that can offer more consistent, batch-to-batch performance. | Excellent alternative if protein-based blockers cause interference.[25] |
Step-by-Step Protocol: Titrating a Blocking Agent
-
Choose a Blocker: Start with a high-quality blocker like 1% BSA in your optimized buffer.
-
Prepare Dilutions: Prepare a range of concentrations, for example, 0.5%, 1%, 2%, and 5% BSA.
-
Optimize Incubation: Test different blocking incubation times (e.g., 1 hour at room temperature vs. overnight at 4°C) and temperatures.[1]
-
Run Controls: As always, run your NSB control (no target) and positive control for each blocking condition.
-
Evaluate S/N Ratio: An insufficient blocker concentration will result in high background, while an excessive concentration could potentially mask specific binding sites, reducing your positive signal.[1] Select the condition that provides the highest S/N ratio.
-
Guide 4: Advanced Strategies for High-Sensitivity Assays
-
Question: I'm performing a highly sensitive experiment like Surface Plasmon Resonance (SPR) or single-molecule imaging, and even trace amounts of NSB are confounding my results. What are my options?
-
Answer: For assays that are exquisitely sensitive to surface interactions, you may need to employ advanced surface passivation techniques. Passivation involves chemically modifying the assay surface itself to make it inherently resistant to the adsorption of molecules.[27][28][29]
Key Strategies:
-
Use Low-Binding Consumables: The simplest step is to purchase commercially available low-adsorption microplates and tubes. These are manufactured with polymers that are intrinsically less prone to binding proteins and small molecules.[11]
-
Surface Coating with Surfactants: Pluronic F127 is a triblock copolymer surfactant that can self-assemble on surfaces to create a dense, hydrophilic brush layer that sterically hinders the approach of molecules, thereby reducing NSB.[27][30] This is a simple and effective method for passivating glass or plastic surfaces.
-
Silanization (for glass surfaces): Glass surfaces can be chemically modified using organosilanes, such as those that create a polyethylene glycol (PEG) layer. This PEG layer creates a hydration shell that is highly effective at preventing molecular adsorption.[31] This is a more involved chemical process but provides a very robust and inert surface for sensitive applications.
-
References
- Blockers Practical Guide. Life Science.
- 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences.
- How to deal with high background in ELISA. Abcam.
- Elisa troubleshooting tips – High background. ARP American Research Products, Inc. Blog.
- ELISA Troubleshooting Guide: Common Questions, Tips & Tricks. R&D Systems.
- Blocking Non-specific Binding in Immunoassays. Biocompare.com.
- How to eliminate non-specific binding?
- ELISA Troubleshooting: High Background. Sino Biological.
- Non-specific yet selective interactions contribute to small molecule condens
- A guide to selecting control and blocking reagents. Jackson ImmunoResearch.
- What Causes High Background in ELISA Tests? Surmodics IVD.
- This compound. PubChem.
- Blocking reagents. Abcam.
- Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses. NIH.
- 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. [No Source Found].
- How to reduce non-specific binding of Anthopleurin C. Benchchem.
- 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. [No Source Found].
- Nonspecific Binding: Main Factors of Occurrence and Str
- Probing Electrostatic and Hydrophobic Associ
- Effect of pH and ionic strength on the binding strength of anti-PF4/polyanion antibodies. [No Source Found].
- Effects of Specific versus Nonspecific Ionic Interactions on the Structure and Lateral Organiz
- Ionic strength-sensitive and pH-insensitive interactions between C-reactive protein (CRP) and an anti-CRP antibody. PMC - NIH.
- Comparative Effects of pH and Ionic Strength on Protein-Protein Interactions, Unfolding, and Aggregation for IgG1 Antibodies.
- Competition of Electrostatic and Hydrophobic Interactions between Small Hydrophobes and Model Enclosures.
- Specific Ion and Buffer Effects on Protein–Protein Interactions of a Monoclonal Antibody.
- 268547-52-0 | this compound. AiFChem.
- 5-methyl-1,4-dihydro-7H-pyrazolo[4,3-b]pyridin-7-one. ChemBK.
- Probing Electrostatic and Hydrophobic Associative Interactions in Cells.
- Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling p
- Advanced Surface Passivation for High-Sensitivity Studies of Biomolecular Condens
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
- Anticancer activity of some known pyrazolopyridine derivatives.
- Pyrazolopyridine‐thiazole derivatives with remarkable antiproliferative activity.
- Rationale for a Small Molecule Non-Specific Binding. Sigma-Aldrich.
- The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replic
- Surface Passivation Methods for Single Molecule Imaging of Biochemical Reactions.
- Advanced surface passivation for high-sensitivity Studies of biomolecular condens
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central.
- This compound. Parchem.
- This compound. MySkinRecipes.
- Suppressing Nonspecific Binding in Biolayer Interferometry Experiments for Weak Ligand–Analyte Interactions.
- Surface Sensitization Techniques and Recognition Receptors Immobilization on Biosensors and Microarrays.
- Surface Passivation Engineering for Photoelectrochemical W
- This compound. MySkinRecipes.
- Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evalu
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optimizing crystallization of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol for X-ray analysis
From the desk of the Senior Application Scientist
Welcome to the technical support center for optimizing the crystallization of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol. As a key intermediate in pharmaceutical research, particularly for neurological disorder drug development, obtaining high-quality single crystals of this pyrazolopyridine derivative is a critical step for unambiguous structure determination via X-ray analysis.[1][2] The three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and driving rational drug design.[3]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and adapt these methodologies to your specific experimental context.
Troubleshooting Guide & FAQs
Q1: I've just synthesized and purified my this compound, but I have no idea where to start with crystallization. What's the first step?
The foundational step is always a thorough, small-scale solvent screen to understand your compound's solubility. The goal is to find a solvent that dissolves your compound when hot but in which it is sparingly soluble or insoluble when cold.[4] Alternatively, for other techniques, you'll need a "good" solvent in which the compound is quite soluble and a miscible "anti-solvent" in which it is insoluble.[5][6]
Given the heterocyclic nature of this compound, which contains both hydrogen-bond donors (-OH, -NH) and acceptors (pyridine and pyrazole nitrogens), a range of polar and non-polar solvents should be tested. Hydrogen bonding plays a crucial role in the crystallization process, often leading to more effective molecular packing.[4][7]
Recommended Starting Solvent Screen: Perform this on a ~1-2 mg scale.
-
Polar Protic: Ethanol, Methanol, Water
-
Polar Aprotic: Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF)
-
Non-Polar: Toluene, Dichloromethane (DCM), Hexanes
Observe the solubility at room temperature and then upon gentle heating. This initial screen will inform which crystallization method is most promising.
Q2: My compound "oiled out" instead of forming crystals. What does this mean and how can I fix it?
Oiling out occurs when the compound comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high for nucleation to occur properly.[8][9] Essentially, the solute forms a liquid phase instead of an ordered solid phase.
Causality & Troubleshooting Steps:
-
Supersaturation is too high or achieved too quickly: The solution is likely crashing out of the labile zone directly into an amorphous state, bypassing the metastable zone where crystal growth occurs.[4]
-
Purity Issues: Impurities can depress the melting point of a compound, making it more prone to oiling out.[4]
-
Solution: Re-purify your material. Column chromatography followed by removal of all solvent residues is critical. Even residual solvent can act as an impurity.
-
-
Solvent Choice: The solvent system may not be optimal.
-
Solution: Try a solvent in which your compound is less soluble, requiring more heating to dissolve. This increases the temperature range for slow cooling.
-
Q3: My experiment resulted in a fine powder or amorphous precipitate instead of single crystals. What went wrong?
This is a classic sign of excessively rapid nucleation.[4][7] When supersaturation is achieved too quickly, countless nucleation sites are formed simultaneously, leading to rapid precipitation of a microcrystalline powder rather than the slow, ordered growth of a few nuclei into large single crystals.[11]
Troubleshooting Steps:
-
Reduce Concentration: Start with a more dilute solution. This requires a slower path to supersaturation (e.g., longer evaporation time or slower cooling), giving molecules more time to arrange themselves into an ordered lattice.[11]
-
Slow Down the Process:
-
For Slow Evaporation: Use a vial with a smaller opening or cover it with parafilm and punch only one or two very small holes with a needle.[10][12]
-
For Cooling: Decrease the cooling rate dramatically. Let the solution cool to room temperature on the benchtop before moving it to a refrigerator, and then to a freezer.
-
For Vapor Diffusion: Use an anti-solvent with a lower vapor pressure to slow the diffusion rate.[7] Placing the setup in a colder environment can also slow diffusion.[7][13]
-
-
Change Glassware: The surface of the glass can have numerous microscopic scratches that act as nucleation sites. Using a very smooth vessel, like an NMR tube, can sometimes reduce the number of nucleation sites and promote the growth of larger crystals.[4]
Q4: I'm only getting very thin needles or plates. How can I change the crystal habit to get better-proportioned crystals for X-ray analysis?
Crystal habit (the external shape) is determined by the relative growth rates of different crystal faces. Needles or plates form when growth is much faster in one or two dimensions than in the third. The goal is to find conditions that slow the fastest growth rate.
Troubleshooting Steps:
-
Change the Solvent System: This is the most effective tool. The solvent can interact differently with various crystal faces, promoting or inhibiting growth on them.[7] Trying a completely different solvent (e.g., switching from ethyl acetate to acetonitrile or toluene) can have a dramatic effect. A mixture of solvents can also be beneficial.[7][14]
-
Slow Down the Growth Rate: Even slower crystallization (as described in Q3) can sometimes provide enough time for slower-growing faces to develop, resulting in more block-like crystals.
-
Introduce Additives: While an advanced technique, sometimes trace amounts of an "additive" (which can be a carefully chosen impurity or a different solvent) can selectively adsorb to the fastest-growing faces, inhibiting their growth and allowing other faces to catch up.
Key Experimental Protocols
Solvent Selection & Data
The choice of solvent is the most critical parameter.[15] A systematic approach is vital. The following table provides a starting point for solvents to screen for this compound.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Common Use |
| Methanol | 65 | 32.7 | Good starting solvent for polar heterocycles. |
| Ethanol | 78 | 24.5 | Similar to methanol, slightly less polar. Often yields good quality crystals.[14] |
| Acetonitrile | 82 | 37.5 | Apolar aprotic solvent, good for compounds with dipole moments. |
| Ethyl Acetate | 77 | 6.0 | Medium polarity, excellent for many organic compounds.[7] |
| Acetone | 56 | 20.7 | Highly volatile, use with caution for slow evaporation. Can be a good anti-solvent.[9] |
| Dichloromethane (DCM) | 40 | 9.1 | Volatile solvent, good for dissolving many organics. Often used in layering techniques.[16] |
| Tetrahydrofuran (THF) | 66 | 7.6 | Good solvent, but can lead to cracked crystals if incorporated and then lost.[4] |
| Toluene | 111 | 2.4 | Good for less polar compounds; its aromaticity can promote pi-pi stacking interactions.[7] |
| Hexanes / Heptane | ~69 / ~98 | ~1.9 / ~1.9 | Common anti-solvents for precipitating polar compounds from more polar solutions. |
Workflow for Crystallization Strategy
The following workflow provides a logical path for approaching your crystallization experiments.
Caption: Logical workflow for crystallization screening and optimization.
Protocol 1: Slow Evaporation
This is often the simplest method and a good starting point if your solubility screen identifies a solvent in which the compound is sparingly soluble.[10] The principle is to slowly increase the solute concentration to the point of supersaturation by allowing the solvent to evaporate.[16]
-
Preparation: Prepare a nearly saturated solution of your compound (e.g., 5-10 mg) in a suitable solvent in a small, clean vial (a 1-dram vial or smaller is ideal).
-
Filtration: Filter the solution through a 0.22 µm syringe filter into a new, clean vial to remove dust and other particulates that could cause premature nucleation.
-
Setup: Cover the vial. To control the rate of evaporation, either use a cap with a small needle hole or cover the opening with parafilm and pierce it once or twice with a fine needle.[12] A slower rate is almost always better.[4]
-
Incubation: Place the vial in a vibration-free location and leave it undisturbed. Check for crystal growth daily without agitating the vial.
Protocol 2: Vapor Diffusion (Sitting Drop)
This is a powerful technique when you have a "good" solvent in which your compound is very soluble and a miscible "anti-solvent" in which it is insoluble.[7] The more volatile anti-solvent slowly diffuses into the solution, reducing the solubility of your compound and inducing crystallization.[17][18]
Caption: Principle of a sitting drop vapor diffusion experiment.
-
Preparation: Place 0.5-1.0 mL of the anti-solvent (e.g., hexanes, diethyl ether) into a larger outer vial (e.g., a 4 mL vial).
-
Inner Vial Setup: In a much smaller inner vial (e.g., a 0.5 dram vial), dissolve 2-5 mg of your compound in a minimal amount of the "good" solvent (e.g., DCM, ethyl acetate).
-
Assembly: Carefully place the open inner vial inside the larger outer vial, ensuring the walls do not touch.[7]
-
Sealing: Tightly cap the outer vial to create a closed system. The anti-solvent must be more volatile than the good solvent.
-
Incubation: Place in a stable, vibration-free environment and await crystal growth, which can take several days to weeks.
Protocol 3: Solvent / Anti-Solvent Layering (Liquid-Liquid Diffusion)
This method is useful when you have a pair of miscible solvents with different densities. It relies on the slow diffusion across the liquid-liquid interface to induce crystallization.[19]
-
Preparation: Dissolve your compound (5-10 mg) in a small amount of the "good" solvent (the denser of the two, e.g., DCM or DMF) in a narrow tube or vial (an NMR tube works well).
-
Layering: Very carefully and slowly, add the anti-solvent (the less dense solvent, e.g., hexanes or diethyl ether) down the side of the tube using a pipette or syringe. The goal is to create a distinct layer on top of your solution with minimal mixing.
-
Sealing & Incubation: Seal the tube and let it stand undisturbed. Crystallization will often occur at the interface between the two solvent layers as they slowly mix.
Final Recommendations
-
Purity is Paramount: Crystallization is not a purification technique. Start with the highest purity material possible (>95%). Impurities can inhibit nucleation, be incorporated into the crystal lattice causing defects, or prevent crystallization altogether.[20][21][22][23]
-
Patience is Key: High-quality crystal growth is a slow process. Do not be discouraged if initial attempts fail.[15] It is an iterative process of screening and optimization.[24]
-
Keep Detailed Records: Note the solvents, concentrations, temperatures, and outcomes of every experiment. This data is invaluable for rationally designing your next set of experiments.
By systematically applying these principles and techniques, you will significantly enhance your probability of obtaining high-quality single crystals of this compound suitable for X-ray diffraction.
References
- Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. [Link]
- (n.d.).
- Rocha, F., & Martins, P. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model.
- (n.d.). Growing Crystals. MIT. [Link]
- (n.d.).
- Chemistry For Everyone. (2025, August 29). How Do Impurities Affect Crystal Structures? YouTube. [Link]
- (n.d.). Improving diffraction resolution using a new dehydration method. PMC - PubMed Central. [Link]
- (n.d.).
- (n.d.). How to Grow Crystals. [Link]
- (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. [Link]
- (n.d.).
- Alvarez, A. J., & Myerson, A. S. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm (RSC Publishing). [Link]
- (2025, October 15). (PDF) Anti-Solvent Crystallization.
- (n.d.).
- (n.d.). Crystal Growth. Biology Linac Coherent Light Source. [Link]
- (2025, April 15). Impact of impurities on crystal growth | Request PDF.
- (n.d.). Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites.
- Sommer, R. D. (2024, July 30). How to grow crystals for X-ray crystallography. IUCr Journals. [Link]
- (n.d.).
- (2025, August 9). Effect of Impurities on the Growth Kinetics of Crystals.
- (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?
- (n.d.).
- (n.d.). X-ray crystallography. Wikipedia. [Link]
- (2022, April 20).
- (2018, July 3). How to improve the diffraction quality of protein crystals?
- (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry | UZH - Universität Zürich. [Link]
- (n.d.). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. [Link]
- (n.d.). Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF.
- (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- Collazo, M., Vaezeslami, S., & Burl, S. (2014, March 28). Improving the Crystallization Process for Optimal Drug Development.
- (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester. [Link]
- (n.d.). Optimization Screening.
- (n.d.).
- Klosin, J. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography » University of Florida. [Link]
- (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
- (2015, October 13). Optimizing crystallization hits - small to large and large to small. YouTube. [Link]
- (2015, March 4). Video: Growing Crystals for X-ray Diffraction Analysis. JoVE. [Link]
- (n.d.). This compound. MySkinRecipes. [Link]
- (n.d.). This compound. MySkinRecipes. [Link]
- (n.d.). This compound. PubChem. [Link]
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Technical Support Center: Minimizing Regioisomer Formation in Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and versatile chemical properties.[1][2][3] However, the synthesis of substituted pyrazoles, particularly from unsymmetrical 1,3-dicarbonyl compounds and monosubstituted hydrazines, is often complicated by the formation of regioisomers.[1][4] These structural isomers, differing only in the position of substituents on the pyrazole ring, can exhibit vastly different pharmacological and physicochemical profiles.[5] Therefore, controlling regioselectivity to obtain a single, desired isomer is a critical challenge for chemists in both academic and industrial settings.
This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address the specific challenges of minimizing regioisomer formation in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is their control so important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[5] This issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, leading to two possible products.[4] The control of which regioisomer is formed is paramount because different regioisomers can possess significantly different biological activities, physical properties, and toxicological profiles.[5] For applications in drug discovery and material science, achieving a high yield of a single, pure regioisomer is often a necessity.
Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?
A2: The Knorr pyrazole synthesis, a classic method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by several key factors that influence which regioisomer is preferentially formed:[6][7][8]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach of the nucleophile, thereby directing the reaction towards the less crowded carbonyl group.[5][9]
-
Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups enhance the electrophilicity of a carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups reduce electrophilicity.[5][10]
-
Reaction pH: The acidity or basicity of the reaction medium can modulate the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. In acidic conditions, the more basic nitrogen atom can be protonated, diminishing its nucleophilicity and favoring attack by the other nitrogen.[5][11]
-
Solvent Choice: The solvent can have a profound impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of a specific isomer compared to reactions run in ethanol.[1] This is attributed to the non-nucleophilic nature of these fluorinated alcohols, which do not compete with the hydrazine in attacking the more reactive carbonyl group.[1]
Q3: Can the reaction be controlled by kinetics versus thermodynamics?
A3: Yes, the principles of kinetic and thermodynamic control are highly relevant in pyrazole synthesis.[12][13][14]
-
Kinetic Control: This is favored by lower reaction temperatures and shorter reaction times. The kinetic product is the one that is formed fastest, resulting from the reaction pathway with the lowest activation energy.[14]
-
Thermodynamic Control: This is achieved at higher temperatures and longer reaction times, allowing the reaction to reach equilibrium. The thermodynamic product is the most stable isomer, which may not be the one that forms the fastest.[14]
By carefully manipulating reaction conditions, it is possible to favor one control pathway over the other to selectively obtain the desired regioisomer.[13][15]
Troubleshooting Guides
Problem: Poor Regioselectivity with Unsymmetrical 1,3-Dicarbonyls
When reacting an unsymmetrical 1,3-dicarbonyl (e.g., 1-phenyl-1,3-butanedione) with a substituted hydrazine (e.g., methylhydrazine), a mixture of two regioisomers is often obtained.
Caption: Troubleshooting workflow for poor regioselectivity.
-
Modify the Solvent System:
-
Rationale: Standard solvents like ethanol can sometimes lead to poor regioselectivity.[1] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), are non-nucleophilic and can significantly enhance the regioselectivity of the hydrazine's attack on the more reactive carbonyl group.[1]
-
Action: Replace ethanol with TFE or HFIP and run the reaction at room temperature. Monitor the reaction by TLC or LC-MS to determine the regioisomeric ratio.
-
-
Adjust the Reaction Temperature:
-
Rationale: Temperature can shift the balance between kinetic and thermodynamic control.[14] Lower temperatures generally favor the kinetically controlled product, while higher temperatures favor the thermodynamically more stable product.
-
Action: Conduct the reaction at a lower temperature (e.g., 0 °C or -20 °C) to see if kinetic control favors one isomer. Conversely, running the reaction at reflux for an extended period might favor the thermodynamic product.
-
-
Control the Reaction pH:
-
Rationale: The pH of the reaction medium influences the nucleophilicity of the hydrazine nitrogens.[5] Acid catalysis is a hallmark of the Knorr synthesis.[6][7] Adding a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) can protonate the more basic nitrogen of the substituted hydrazine, leaving the less sterically hindered and less basic nitrogen to initiate the attack.
-
Action: Add a catalytic amount of a suitable acid to the reaction mixture. The choice of acid and its concentration may require optimization.
-
-
Introduce a Catalyst:
-
Rationale: Lewis acids can catalyze the reaction and influence regioselectivity.[4][16] For example, SnCl₄, BF₃·OEt₂, and TiCl₄ have been shown to effectively catalyze pyrazole formation with high efficiency and, in some cases, complete regioselectivity.[16]
-
Action: Screen various Lewis acid catalysts at different loadings to identify conditions that favor the desired regioisomer.
-
Problem: Difficulty in Separating Regioisomers
Even after optimizing reaction conditions, a mixture of regioisomers may be unavoidable. Their similar physical properties can make separation challenging.
-
Chromatographic Separation:
-
Silica Gel Column Chromatography: This is the most common method for separating isomers.[2][3]
-
Action: Experiment with different solvent systems (eluent) to maximize the difference in retention factors (Rf) between the two isomers on a TLC plate before attempting a column separation.[17] Sometimes, a very subtle change in solvent polarity can achieve separation.
-
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography can offer higher resolution.
-
Action: Develop an analytical HPLC method first to find the optimal mobile phase and column for separation before scaling up to a preparative scale.
-
-
-
Crystallization:
-
Rationale: If one regioisomer is more crystalline or has significantly different solubility in a particular solvent, fractional crystallization can be an effective separation technique.
-
Action: Attempt to crystallize the mixture from various solvents or solvent mixtures. Seeding the solution with a pure crystal of the desired isomer (if available) can sometimes induce selective crystallization.
-
Detailed Experimental Protocol: Regioselective Synthesis of a 1,5-Diarylpyrazole using Fluorinated Alcohol
This protocol is adapted from a method demonstrated to improve regioselectivity through the use of fluorinated alcohols as solvents.[1]
Objective: To synthesize 1-methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole with high regioselectivity over the 1-methyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole isomer.
Materials:
-
1-Phenyl-4,4,4-trifluorobutane-1,3-dione
-
Methylhydrazine
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Standard laboratory glassware and magnetic stirrer
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in HFIP (approximately 0.2 M concentration).
-
Stir the solution at room temperature.
-
Slowly add methylhydrazine (1.1 eq) to the solution.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, remove the HFIP under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography to remove any minor regioisomer and other impurities.
Expected Outcome: This procedure should yield the desired 1-methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole with a high regioisomeric ratio (potentially >95:5).[1]
Data Summary Table
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a 1,3-diketone and methylhydrazine, as reported in the literature.[1]
| Entry | 1,3-Diketone Substituent (R¹) | Solvent | Regioisomeric Ratio (Desired:Undesired) |
| 1 | CF₃ | EtOH | Low (undesired isomer may be major) |
| 2 | CF₃ | TFE | 85:15 |
| 3 | CF₃ | HFIP | 97:3 |
| 4 | Aryl | EtOH | ~1:1.3 |
| 5 | Aryl | TFE | >99:1 |
| 6 | Aryl | HFIP | >99:1 |
Mechanistic Overview
The generally accepted mechanism for the Knorr pyrazole synthesis involves a series of condensation and cyclization steps. The regiochemical outcome is determined by which carbonyl group of the 1,3-dicarbonyl is attacked first by the more nucleophilic nitrogen of the hydrazine.
Caption: Factors influencing pyrazole synthesis pathways.
References
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- Li, W., et al. (2011). A New Synthesis of Pyrazoles through a Lewis Acid Catalyzed Union of 3-Ethoxycyclobutanones with Monosubstituted Hydrazines. Organic Letters.
- J&K Scientific LLC. Knorr Pyrazole Synthesis.
- Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry.
- National Center for Biotechnology Information. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PubMed.
- Name-Reaction.com. Knorr pyrazole synthesis.
- National Center for Biotechnology Information. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- National Center for Biotechnology Information. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
- Organic Chemistry Portal. Pyrazole synthesis.
- Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- ACS Publications. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
- ACS Publications. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters.
- UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone.
- Slideshare. (2019). Knorr Pyrazole Synthesis (M. Pharm).
- Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- MDPI. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- ResearchGate. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor.
- UAB Divulga. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- MDPI. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- YouTube. (2019). synthesis of pyrazoles.
- National Center for Biotechnology Information. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC.
- MDPI. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- National Center for Biotechnology Information. (2021). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. PMC.
- ResearchGate. (2023). Synthesis of pyrazole under solvent free condition.
- Chem Help Asap. Knorr Pyrazole Synthesis.
- National Center for Biotechnology Information. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central.
- MDPI. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor.
- Taylor & Francis Online. (2018). Green synthesis of pyrazole systems under solvent-free conditions.
- ResearchGate. (2018). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Wikipedia. Thermodynamic and kinetic reaction control.
- Scribd. Isolation and Characterization of Regioisomers of Pyrazole-Based.
- National Institutes of Health. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines.
- Reddit. (2024). How to separate these regioisomers?.
Sources
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- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
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Technical Support Center: Enhancing the Oral Bioavailability of Pyrazolopyridine-Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is structured to address the specific experimental challenges associated with enhancing the oral bioavailability of pyrazolopyridine-based drugs. The content is presented in a practical, question-and-answer format to directly tackle issues you may encounter in the laboratory.
Introduction: The Pyrazolopyridine Challenge
The pyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] However, these compounds frequently exhibit poor oral bioavailability, which can stall or terminate promising development programs.[2][3][4] The primary obstacles are typically multifactorial, stemming from a combination of poor aqueous solubility and extensive first-pass metabolism.[3][5]
This guide provides a systematic approach to diagnosing and overcoming these hurdles, moving from fundamental characterization to advanced formulation and mechanistic studies.
PART 1: Pre-Formulation & Root Cause Analysis
Before selecting a complex formulation strategy, it is crucial to accurately diagnose the primary barrier to absorption. Misidentifying the problem leads to wasted time and resources.
Frequently Asked Questions (FAQs)
Q1: My pyrazolopyridine derivative shows low oral bioavailability. How do I determine if the primary issue is poor solubility or rapid metabolism?
A1: This is the most critical first step. A well-designed experimental plan can quickly differentiate between these two common problems.
-
Initial Physicochemical Assessment:
-
Aqueous Solubility: Determine the thermodynamic solubility in pH-buffered solutions (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal (GI) tract.[6][7] Many pyrazolopyridines are weak bases, so their solubility may be pH-dependent.
-
LogP/LogD: Calculate or measure the octanol-water partition coefficient. A high LogP (typically >3) often correlates with poor aqueous solubility but favorable membrane permeability.[8]
-
-
In Vitro Metabolism Assays:
-
Liver Microsomal Stability Assay: This is a primary screen to assess susceptibility to Phase I metabolism, mainly by cytochrome P450 (CYP) enzymes.[9][10][11] Incubate your compound with human and relevant preclinical species (e.g., mouse, rat) liver microsomes and measure the rate of parent drug depletion over time.[12][13] A short half-life (<30 minutes) suggests that metabolism is a significant clearance pathway.[2][3]
-
Hepatocyte Stability Assay: This assay provides a more comprehensive view by including both Phase I and Phase II metabolic pathways.[9][11]
-
-
Data Interpretation:
-
Scenario A: Low Solubility, High Stability. If your compound has poor aqueous solubility (<10 µg/mL) but is relatively stable in liver microsomes (e.g., t½ > 60 min), the bioavailability issue is "dissolution rate-limited." Your focus should be on solubility enhancement strategies.
-
Scenario B: Good Solubility, Low Stability. If the compound is reasonably soluble but degrades quickly in microsomes, the issue is "metabolism-limited." Here, you might consider chemical modifications (prodrugs, metabolic blockers) or formulations that reduce pre-systemic metabolism.
-
Scenario C: Low Solubility, Low Stability. This is a common and challenging scenario for pyrazolopyridines (BCS Class II or IV).[6][14] An integrated approach is required, where the formulation must simultaneously enhance solubility and potentially protect the drug from metabolic enzymes.
-
Table 1: Biopharmaceutics Classification System (BCS) Framework
| Class | Solubility | Permeability | Typical Challenge for Pyrazolopyridines |
| Class I | High | High | Well-absorbed; uncommon for this scaffold. |
| Class II | Low | High | Very Common. Absorption is limited by how fast the drug dissolves.[6][14] |
| Class III | High | Low | Absorption is limited by the rate of permeation across the gut wall. |
| Class IV | Low | Low | Common. The "brick dust" problem. Both solubility and permeability are major hurdles.[6] |
PART 2: Formulation Strategies & Troubleshooting
Once you have identified the primary barrier, you can select an appropriate formulation strategy.
Section 2.1: Amorphous Solid Dispersions (ASDs)
ASDs are a powerful technique for improving the bioavailability of poorly soluble (BCS Class II/IV) compounds by converting the crystalline drug into a higher-energy, more soluble amorphous form, stabilized within a polymer matrix.[15][16][17]
Sources
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. rjpbcs.com [rjpbcs.com]
- 15. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. contractpharma.com [contractpharma.com]
Validation & Comparative
A Comparative Guide to Validating the Inhibitory Activity of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol as a Putative Kinase Inhibitor
This guide provides a comprehensive framework for the validation of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol , a novel compound with a pyrazolopyridine scaffold. While specific biological data for this exact molecule is not extensively documented in publicly available literature[1], its core structure is a "privileged scaffold" frequently found in potent kinase inhibitors.[2][3][4] This guide, therefore, proceeds under the well-founded hypothesis that this compound is a putative inhibitor of protein kinases, a critical class of enzymes in cellular signaling and a major focus of targeted therapy.[2][3]
We will outline a rigorous, multi-tiered validation cascade to ascertain its inhibitory potential, focusing on the proto-oncogene tyrosine-protein kinase c-Src as a representative and high-value target. This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental choice.
Comparative Compounds
A robust validation requires benchmarking against established standards. For this purpose, we have selected two well-characterized kinase inhibitors:
-
Dasatinib (Sprycel®): An FDA-approved, potent, multi-targeted kinase inhibitor with strong activity against the Src family kinases (SFKs) and BCR-ABL.[5][6][7][8] It serves as our primary positive control and benchmark for high-potency, clinically relevant inhibition.
-
Staurosporine: A natural product that acts as a broad-spectrum, ATP-competitive kinase inhibitor.[9][10][11][12] While its lack of selectivity precludes clinical use, it is an invaluable research tool for inducing apoptosis and serves as a pan-kinase positive control.[10]
The Validation Workflow: From Enzyme to Cell
Our validation strategy is a logical progression from direct, biochemical interaction to complex cellular and phenotypic outcomes. This tiered approach ensures that each step builds upon the last, creating a self-validating system that confirms not only if the compound works, but how it works in a biologically relevant context.
Caption: A multi-tiered workflow for kinase inhibitor validation.
Tier 1: Biochemical Validation - Direct Enzyme Inhibition
Causality: The foundational step is to determine if this compound directly inhibits the catalytic activity of our target kinase, c-Src, in a clean, cell-free system. This isolates the interaction between the compound and the enzyme, providing a direct measure of potency (IC50). We will use a luminescence-based assay that quantifies ADP production, a universal product of kinase reactions.[13]
Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted from commercially available systems like those from Promega.[13]
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant human c-Src enzyme and its specific substrate (e.g., a poly-Glu-Tyr peptide) in kinase reaction buffer.
-
Prepare a 10 mM stock solution of this compound, Dasatinib, and Staurosporine in 100% DMSO. Create a series of 11-point, 3-fold serial dilutions in DMSO.
-
-
Kinase Reaction:
-
Add 2.5 µL of the compound dilutions (or DMSO vehicle control) to the wells of a 384-well plate.
-
Initiate the reaction by adding 2.5 µL of the 2X enzyme/substrate mix to each well.
-
Add 5 µL of ATP solution to start the reaction. The final ATP concentration should be at or near the Km for the enzyme to ensure competitive binding can be accurately assessed.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
Normalize the data to controls (0% inhibition for DMSO vehicle, 100% inhibition for no enzyme). Plot the normalized response against the log of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
-
Anticipated Data Summary
| Compound | Target Kinase | Biochemical IC50 (nM) |
| This compound | c-Src | 25.5 |
| Dasatinib | c-Src | 0.8 |
| Staurosporine | c-Src | 6.0 |
This hypothetical data suggests our compound is a potent inhibitor, though less so than the clinical benchmark Dasatinib.
Tier 2: Cellular Target Engagement - Binding in a Live Cell Context
Causality: A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability or rapid efflux. This tier addresses a critical question: Does the compound enter live cells and bind to its intended target? The NanoBRET™ Target Engagement assay provides a quantitative measure of intracellular compound affinity by measuring the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein.[14][15]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Protocol: NanoBRET™ Target Engagement Assay
This protocol is based on the Promega NanoBRET™ system.[16][17]
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding for a c-Src-NanoLuc® fusion protein.
-
After 24 hours, harvest the cells and adjust the density to 2 x 10^5 cells/mL in Opti-MEM™ I medium.
-
-
Compound and Tracer Addition:
-
Dispense 10 µL of cell suspension into each well of a white 384-well plate.
-
Prepare serial dilutions of the test compounds (this compound, Dasatinib) in Opti-MEM™.
-
Add the compound dilutions to the cells.
-
Add the NanoBRET™ fluorescent tracer specific for c-Src at its predetermined optimal concentration.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
-
-
Signal Detection:
-
Prepare the Nano-Glo® Substrate solution according to the manufacturer's protocol, including the extracellular NanoLuc® inhibitor to prevent signal from lysed cells.[16]
-
Add the substrate solution to all wells.
-
Read the plate immediately on a luminometer capable of dual-filtered luminescence measurement (Donor Emission: ~460 nm, Acceptor Emission: ~618 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data and plot the BRET ratio against the log of inhibitor concentration to determine the cellular EC50 value.
-
Anticipated Data Summary
| Compound | Target | Cellular Target Engagement EC50 (nM) |
| This compound | c-Src | 185 |
| Dasatinib | c-Src | 12 |
This hypothetical data shows the compound effectively engages its target in live cells, though at a higher concentration than in the biochemical assay, which is typical due to cellular barriers.
Tier 3: Cellular Functional Validation - Downstream Pathway Analysis
Causality: Engaging a target is necessary but not sufficient. We must confirm that this binding event translates into functional inhibition of the kinase's activity within the cell. The most direct way to measure this is to quantify the phosphorylation of a known downstream substrate. For c-Src, autophosphorylation at Tyrosine 416 (Y416) is a hallmark of its activation. A decrease in p-Src (Y416) levels upon compound treatment provides strong evidence of functional target inhibition.[18]
Protocol: Western Blot for Phospho-Src (Y416)
This is a standard protocol for detecting phosphorylated proteins.[19][20][21]
-
Cell Culture and Treatment:
-
Seed a suitable cell line with high endogenous c-Src activity (e.g., HT-29 colon cancer cells) in 6-well plates.
-
Once cells reach 70-80% confluency, treat them with serial dilutions of this compound or Dasatinib for 2 hours. Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in SDS-PAGE sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
-
Membrane Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as its phosphoprotein content (casein) can cause high background.[20]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Src (Y416).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total c-Src and a loading control like GAPDH.
-
Quantify the band intensities to determine the concentration-dependent decrease in c-Src phosphorylation.
-
Tier 4: Phenotypic Validation - Cellular Outcome
Causality: The ultimate goal of a targeted inhibitor is to elicit a desired biological response. For an anti-cancer agent targeting an oncogene like c-Src, this response is typically the inhibition of cancer cell proliferation or viability. This final tier connects target inhibition to a meaningful cellular phenotype.
Protocol: Cell Viability Assay (CellTiter-Glo®)
This luminescent assay measures ATP levels, which correlate with the number of metabolically active, viable cells.[24]
-
Cell Seeding:
-
Seed HT-29 cells in a 96-well, opaque-walled plate at a density of 5,000 cells per well. Allow cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with an 11-point serial dilution of this compound, Dasatinib, and Staurosporine. Include a DMSO vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to controls and plot the percentage of viable cells against the log of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Anticipated Data Summary
| Compound | Cell Line | Cell Viability GI50 (nM) |
| This compound | HT-29 | 450 |
| Dasatinib | HT-29 | 35 |
| Staurosporine | HT-29 | 15 |
Synthesizing the Evidence: A Final Comparison
The table below integrates our hypothetical findings, providing a holistic view of the inhibitory profile of this compound compared to established inhibitors.
| Parameter | This compound | Dasatinib | Staurosporine | Rationale |
| Biochemical IC50 | 25.5 nM | 0.8 nM | 6.0 nM | Potent direct inhibition of c-Src. |
| Cellular EC50 | 185 nM | 12 nM | N/A | Good cell permeability and target engagement. |
| Cellular GI50 | 450 nM | 35 nM | 15 nM | Inhibition of c-Src translates to anti-proliferative effects. |
The data would suggest that this compound is a potent, cell-permeable inhibitor of c-Src that effectively inhibits its target in a cellular context and leads to a reduction in cancer cell viability. While not as potent as the clinical drug Dasatinib, its nanomolar activity marks it as a promising lead compound for further optimization.
Caption: Decision tree for interpreting validation results.
References
- Halder, P., Rai, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
- RSC Publishing. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]
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comparing 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol to other kinase inhibitors
Introduction: The Prominence of the Pyrazolopyridine Scaffold in Kinase Inhibition
The relentless pursuit of targeted cancer therapies has positioned protein kinases as pivotal targets for drug discovery. Among the myriad of heterocyclic scaffolds explored, the pyrazolopyridine core has emerged as a "privileged" structure, demonstrating a remarkable versatility in binding to the ATP pocket of various kinases. This guide provides an in-depth comparison of kinase inhibitors based on the pyrazolo[4,3-b]pyridine scaffold and its close isomers, the pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines.
While 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol itself is not extensively characterized as a kinase inhibitor, its structural framework is represented in numerous potent and selective inhibitors. This guide will, therefore, leverage data from well-studied analogs to provide a comprehensive analysis for researchers, scientists, and drug development professionals. We will delve into their comparative efficacy against key oncogenic kinases, namely Cyclin-Dependent Kinases (CDKs) and Src kinase, supported by experimental data and detailed protocols.
I. In-Vitro Kinase Inhibitory Activity: A Head-to-Head Comparison
The initial assessment of any potential kinase inhibitor lies in its ability to inhibit the purified enzyme in a cell-free system. This is typically quantified by the half-maximal inhibitory concentration (IC50), a measure of the drug's potency.
Here, we compare representative compounds from the pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine series against CDK1, CDK2, and Src kinases.
Table 1: In-Vitro Inhibitory Activity of Pyrazolopyridine Analogs
| Compound ID | Scaffold | Target Kinase | IC50 (µM) | Reference |
| 1 | Pyrazolo[3,4-b]pyridine | CDK1 | >10 | [1] |
| 2 | Pyrazolo[3,4-b]pyridine | CDK1 | 0.160 | [1] |
| 3 | Pyrazolo[3,4-b]pyridine | CDK2/cyclin A2 | 0.65 | [2] |
| 4 | Pyrazolo[3,4-d]pyrimidine (SI388) | Src | 0.423 | [3] |
| 5 | Pyrazolo[3,4-d]pyrimidine (Compound 6e) | Src | 5.6 | [4] |
| 6 | Pyrazolo[3,4-d]pyrimidine (Compound 10c) | Src | 5.1 | [4] |
Expert Analysis: The data clearly illustrates the potential of the pyrazolopyridine scaffold. Notably, substitutions on the core ring system dramatically influence potency and target selectivity. For instance, compound 2 demonstrates significant potency against CDK1, a key regulator of the cell cycle, while compound 4 (SI388) shows strong inhibition of Src kinase, a non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, and metastasis.[5][6] The varied activity profiles underscore the importance of structure-activity relationship (SAR) studies in optimizing inhibitor design.
Experimental Protocol: In-Vitro Radiometric Kinase Assay
This protocol outlines a standard method for determining the in-vitro inhibitory activity of a compound against a target kinase.[7]
Objective: To measure the extent of phosphorylation of a substrate by a kinase in the presence of an inhibitor.
Materials:
-
Recombinant human kinase (e.g., CDK1/cyclin B, Src)
-
Kinase-specific substrate (e.g., Histone H1 for CDK1, cdc2 p34 substrate peptide for Src)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-33P]ATP (radiolabeled ATP)
-
Unlabeled ATP
-
Test compounds dissolved in DMSO
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction Mixture: In a microplate, combine the recombinant kinase and its specific substrate in the kinase assay buffer.
-
Inhibitor Addition: Add the diluted test compounds or DMSO (vehicle control) to the reaction mixture.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid) and transfer the mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-33P]ATP.
-
Detection: Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
II. Cellular Activity: Assessing Anti-Proliferative Effects
While in-vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to evaluate a compound's ability to penetrate cell membranes, engage its target in a physiological context, and exert a biological effect, such as inhibiting cancer cell proliferation.
Table 2: Anti-Proliferative Activity of Pyrazolopyrimidine Analogs in Cancer Cell Lines
| Compound ID | Scaffold | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2 | Pyrazolo[3,4-b]pyridine | A2780 | Ovarian Carcinoma | 1.0 | [8] |
| 3 | Pyrazolo[3,4-b]pyridine | HCT-116 | Colorectal Carcinoma | 31.3 | [2] |
| 3 | Pyrazolo[3,4-b]pyridine | MCF-7 | Breast Cancer | 49.0 | [2] |
| 4 | Pyrazolo[3,4-d]pyrimidine (SI306) | GIN8 | Glioblastoma | 11.2 | [9] |
| 4 | Pyrazolo[3,4-d]pyrimidine (SI306) | GIN28 | Glioblastoma | 7.7 | [9] |
| 7 | Pyrazolo[3,4-d]pyrimidine (S29) | Daoy | Medulloblastoma | 1.72 | [10] |
| 7 | Pyrazolo[3,4-d]pyrimidine (S29) | D283-MED | Medulloblastoma | 4.89 | [10] |
| 8 | Pyrazolo[3,4-d]pyrimidine (SI163) | Daoy | Medulloblastoma | 3.5 | [10] |
| 8 | Pyrazolo[3,4-d]pyrimidine (SI163) | D283-MED | Medulloblastoma | 1.74 | [10] |
Expert Analysis: The cellular activity data often correlates with the in-vitro potency, but discrepancies can arise due to factors like cell permeability and off-target effects. For instance, while compound 3 shows sub-micromolar activity against purified CDK2, its anti-proliferative IC50s are in the double-digit micromolar range, suggesting potential challenges with cellular uptake or engagement of the target within the complex cellular milieu. Conversely, the Src inhibitors demonstrate potent anti-proliferative effects in glioblastoma and medulloblastoma cell lines, highlighting their therapeutic potential in these difficult-to-treat cancers.[9][10]
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Objective: To determine the effect of a compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., A2780, HCT-116, MCF-7)
-
Complete cell culture medium
-
96-well microplates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a no-cell control (medium only).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
III. Signaling Pathways and Mechanism of Action
Understanding the signaling pathways in which the target kinases operate is crucial for rational drug design and for predicting the potential therapeutic effects and side effects of an inhibitor.
The CDK Signaling Pathway in Cancer
Cyclin-dependent kinases are key regulators of the cell cycle.[13] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[14][15] CDKs, in complex with their cyclin partners, phosphorylate various substrates to drive the cell through different phases of the cell cycle. For example, the CDK1/cyclin B complex is essential for the G2/M transition and entry into mitosis. Inhibitors of CDKs can therefore arrest the cell cycle and induce apoptosis in cancer cells.
Caption: Simplified CDK signaling pathway in cancer.
The Src Signaling Pathway in Cancer
Src is a non-receptor tyrosine kinase that plays a critical role in signaling pathways that control cell proliferation, survival, migration, and angiogenesis.[5][6][16] Aberrant activation of Src is frequently observed in various cancers and is associated with poor prognosis.[17] Src is activated by various upstream signals, including receptor tyrosine kinases and integrins. Once activated, Src phosphorylates a multitude of downstream substrates, leading to the activation of pathways such as the Ras/MAPK and PI3K/Akt pathways, which promote tumorigenesis.[18]
Caption: Overview of the Src signaling pathway in cancer.
IV. Conclusion and Future Directions
The pyrazolopyridine scaffold has unequivocally demonstrated its value in the development of potent and selective kinase inhibitors. The comparative data presented in this guide highlight the significant potential of both pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine analogs as promising therapeutic agents for the treatment of cancer.
The journey from a promising scaffold like this compound to a clinical candidate is arduous and requires extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on:
-
Structure-Based Drug Design: Utilizing co-crystal structures of inhibitors bound to their target kinases to guide the design of more potent and selective compounds.
-
Kinome-Wide Selectivity Profiling: Assessing the selectivity of lead compounds against a broad panel of kinases to identify potential off-target effects and opportunities for polypharmacology.
-
In-Vivo Efficacy Studies: Evaluating the anti-tumor activity of promising inhibitors in relevant animal models of cancer.
By leveraging the insights gained from existing pyrazolopyridine-based inhibitors and employing a rational, data-driven approach to drug discovery, the scientific community can continue to unlock the full therapeutic potential of this remarkable scaffold.
V. References
-
Brunton, V. G. (2010). Src signaling in cancer invasion. Journal of Cellular Physiology, 223(1), 14-26.
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Caracciolo, V., et al. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 24(11), 4396-4410.
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Collins, I., & Garrett, M. D. (2005). Targeting the cell division cycle in cancer: CDK and cell cycle checkpoint kinase inhibitors. Current opinion in pharmacology, 5(4), 366-373.
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Irby, R. B., & Yeatman, T. J. (2000). Role of Src expression and activation in human cancer. Oncogene, 19(49), 5636-5642.
-
Kim, D. C., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(3), 304-310.
-
Kumar, A., et al. (2011). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Bulletin of the Korean Chemical Society, 32(11), 3935-3940.
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Lin, R., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4302.
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Parsons, S. J., & Parsons, J. T. (2004). Src family kinases, key regulators of signal transduction. Oncogene, 23(48), 7906-7909.
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Schenone, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 958.
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Shapiro, G. I. (2006). Cyclin-dependent kinase pathways as targets for cancer treatment. Journal of clinical oncology, 24(11), 1770-1783.
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Song, Y., et al. (2018). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 23(11), 2907.
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Summy, J. M., & Gallick, G. E. (2003). Src family kinases in tumor progression and metastasis. Cancer and Metastasis Reviews, 22(4), 337-358.
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Thomas, S. M., & Brugge, J. S. (1997). Cellular functions regulated by Src family kinases. Annual review of cell and developmental biology, 13(1), 513-609.
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Vesela, D., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(15), 4619.
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Vermeulen, K., Van Bockstaele, D. R., & Berneman, Z. N. (2003). The cell cycle: a review of regulation, checkpoints, and cancer. Journal of hematology & oncology, 2(1), 1-13.
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El-Sayed, N. A., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(15), 4619.
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Bioengineer.org. (2023, August 9). CDK1 & CDK2: Targets in Cancer Therapy. Retrieved from [Link]
-
Botta, M., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(3), 304-310.
-
ResearchGate. (n.d.). Structures of some pyrazolo[3,4-b]pyridine derivatives with CDK2.... Retrieved from [Link]
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El-Gamal, M. I., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][11][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Scientific Reports, 12(1), 1-18.
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Anastassiadis, T., et al. (2011). A high-throughput radiometric kinase assay. Methods in molecular biology (Clifton, N.J.), 795, 13-22.
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Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]
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Lin, R., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & medicinal chemistry letters, 17(15), 4297-4302.
-
Schenone, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 958.
-
Lategahn, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783.
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Navigating the Structure-Activity Landscape of Pyrazolopyridine Analogs: A Comparative Guide for Drug Discovery
For researchers and scientists immersed in the intricate world of drug development, the pyrazolopyridine scaffold represents a privileged core structure, renowned for its versatility in targeting a spectrum of biological entities, most notably protein kinases. While a deep dive into the structure-activity relationship (SAR) of the specific analog, 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, reveals a landscape with limited publicly available data, a comparative analysis of its isomeric cousins and related pyrazolopyridine derivatives offers invaluable predictive insights. This guide synthesizes key SAR findings from across the pyrazolopyridine class to inform the rational design of novel therapeutics.
The Pyrazolopyridine Core: A Foundation for Potent and Selective Inhibition
The bicyclic pyrazolopyridine ring system, an amalgamation of pyrazole and pyridine rings, serves as a bioisosteric replacement for purines, a fundamental component of the ATP molecule. This inherent structural mimicry allows pyrazolopyridine-based compounds to effectively compete with ATP for binding to the active site of protein kinases, leading to their inhibition. The diverse isomers of pyrazolopyridine, such as pyrazolo[3,4-b]pyridine, pyrazolo[4,3-b]pyridine, and pyrazolo[1,5-a]pyridine, each present a unique three-dimensional arrangement of nitrogen atoms and potential substitution points, profoundly influencing their target selectivity and potency.
Decoding the Structure-Activity Relationship: Key Modification Hotspots
Systematic modifications at various positions of the pyrazolopyridine nucleus have unveiled critical determinants of biological activity. The following sections dissect the SAR at key positions, drawing from studies on a range of pyrazolopyridine analogs.
N1-Position of the Pyrazole Ring: A Gateway to Selectivity
The N1-position of the pyrazole ring is a crucial vector for influencing inhibitor selectivity and potency. In many pyrazolo[3,4-b]pyridine series targeting kinases like TBK1, the substituent at N1 extends into a solvent-exposed region of the ATP-binding pocket.
-
Small Alkyl Groups: Substitution with small alkyl groups, such as methyl or ethyl, is often well-tolerated and can enhance binding affinity. For instance, in a series of 1H-pyrazolo[3,4-b]pyridine derivatives developed as potent TBK1 inhibitors, an N1-methyl group was found to be optimal for activity.[1]
-
Aromatic and Heteroaromatic Rings: The introduction of aryl or heteroaryl moieties at N1 can lead to significant gains in potency by establishing additional interactions, such as pi-stacking, with residues in the kinase active site. The nature and substitution pattern of these rings are critical for fine-tuning selectivity.
C3-Position of the Pyrazole Ring: The Hinge-Binding Anchor
The C3-position frequently serves as an attachment point for functionalities that interact with the hinge region of the kinase, a flexible loop connecting the N- and C-lobes of the enzyme. These interactions are paramount for high-affinity binding.
-
Amine and Amide Linkers: A common strategy involves incorporating an amine or amide linker at the C3-position, which in turn is connected to a larger aromatic or heteroaromatic group. This allows the molecule to span the ATP-binding site, with the pyrazolopyridine core acting as the hinge-binder and the appended group occupying the hydrophobic back pocket.
The Pyridine Ring: Modulator of Physicochemical Properties and Potency
Substitutions on the pyridine ring play a pivotal role in modulating the physicochemical properties of the analogs, such as solubility and cell permeability, as well as directly impacting their biological activity.
-
C5-Position (as in this compound): The presence of a methyl group at the C5-position, as specified in the topic of this guide, is likely to contribute to hydrophobic interactions within the binding site. In related heterocyclic kinase inhibitors, small alkyl groups in this region often enhance potency by displacing water molecules and filling small hydrophobic pockets.
-
C7-Position (as in this compound): The hydroxyl group at the C7-position can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with the protein target. Its presence also suggests the possibility of tautomerization to the corresponding pyridinone form, 5-methyl-1H-pyrazolo[4,3-b]pyridin-7(4H)-one. This tautomeric equilibrium can significantly influence the molecule's electronic properties and binding mode.
Comparative SAR of Pyrazolopyridine Isomers
The isomeric form of the pyrazolopyridine core dictates the spatial orientation of key functional groups and, consequently, the inhibitor's biological profile.
| Isomer | Key Structural Feature | Common Therapeutic Targets | General SAR Insights |
| Pyrazolo[3,4-b]pyridine | Nitrogen at position 2 of the pyridine ring. | Kinases (e.g., TBK1, CDKs, FGFR) | N1 and C3 are primary points for modification to achieve potency and selectivity. The pyrazole N-H often forms a crucial hydrogen bond with the kinase hinge region.[1] |
| Pyrazolo[4,3-b]pyridine | Nitrogen at position 3 of the pyridine ring. | Kinases, PD-1/PD-L1 interaction | The arrangement of nitrogens allows for a different vector for substituents to probe the active site. The 1-methyl derivative has been explored as a PD-1/PD-L1 inhibitor. |
| Pyrazolo[1,5-a]pyrimidine | Fused pyrimidine ring. | Kinases (e.g., SRC), Anticancer | Modifications at the C3, C5, and C7 positions have been extensively studied, leading to potent and selective inhibitors.[2] |
Experimental Protocols: A Blueprint for SAR Exploration
The elucidation of the SAR of novel pyrazolopyridine analogs necessitates a robust and systematic experimental workflow.
General Synthetic Strategy for Pyrazolo[4,3-b]pyridines
The synthesis of the pyrazolo[4,3-b]pyridine core can be achieved through various routes, often involving the construction of a substituted aminopyrazole followed by cyclization with a suitable partner to form the pyridine ring.
Workflow for SAR Study:
Caption: Iterative workflow for SAR studies of pyrazolopyridine analogs.
Key Experimental Assays
-
In Vitro Kinase Inhibition Assay (e.g., TR-FRET or Filter Binding):
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs against the target kinase.
-
Principle: These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by the kinase.
-
Protocol Outline:
-
Prepare a reaction mixture containing the kinase, a suitable substrate (peptide or protein), and ATP.
-
Add varying concentrations of the test compound.
-
Incubate to allow the enzymatic reaction to proceed.
-
Stop the reaction and quantify the amount of phosphorylated product.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
-
-
Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo):
-
Objective: To assess the cytostatic or cytotoxic effects of the analogs on cancer cell lines.
-
Principle: These assays measure the metabolic activity or ATP content of viable cells.
-
Protocol Outline:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the assay reagent and measure the signal (absorbance or luminescence).
-
Calculate the concentration that inhibits cell growth by 50% (GI50).
-
-
Signaling Pathway Perturbation by Pyrazolopyridine Kinase Inhibitors
Many pyrazolopyridine analogs exert their anticancer effects by inhibiting kinases that are key nodes in oncogenic signaling pathways.
Caption: Inhibition of oncogenic signaling pathways by pyrazolopyridine analogs.
Future Directions and Concluding Remarks
While the direct exploration of this compound analogs is in its nascent stages, the wealth of SAR data from related pyrazolopyridine series provides a robust framework for predictive design. The strategic placement of a methyl group at C5 and a hydroxyl/oxo group at C7 on the pyrazolo[4,3-b]pyridine core presents an intriguing scaffold for the development of novel kinase inhibitors. Future research should focus on the synthesis and systematic biological evaluation of this specific analog series to uncover its unique therapeutic potential. By leveraging the foundational knowledge of pyrazolopyridine SAR, the path to innovative and effective targeted therapies can be navigated with greater precision and confidence.
References
- El-Araby, M., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2, 78-88.
- Ghoneim, K. M., et al. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 20(7), 12795-12809.
- El-Enany, M. M., et al. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336.
- Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034.
- Sawant, S. D., et al. (2014). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. European Journal of Medicinal Chemistry, 80, 201-208.
- Oh, S., et al. (2021). Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479-492.
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A Head-to-Head Comparison of Pyrazolo[4,3-b]pyridine and Pyrazolo[3,4-d]pyrimidine Scaffolds in Kinase Inhibitor Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, particularly in the pursuit of novel kinase inhibitors, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of a drug candidate. Among the myriad of privileged structures, pyrazolo[4,3-b]pyridine and pyrazolo[3,4-d]pyrimidine have emerged as two of the most prominent and versatile scaffolds. This guide provides a comprehensive head-to-head comparison of these two isomeric systems, offering field-proven insights and experimental data to inform scaffold selection in drug discovery programs.
Structural and Physicochemical Properties: A Tale of Two Isomers
At first glance, the pyrazolo[4,3-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds appear remarkably similar, both featuring a fused pyrazole and a six-membered nitrogen-containing ring. However, the seemingly subtle difference in the arrangement of nitrogen atoms within the six-membered ring gives rise to distinct electronic and steric properties, which in turn dictate their interactions with biological targets and their overall drug-likeness.
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established bioisostere of adenine, the purine nucleobase in ATP.[1][2] This structural mimicry allows it to effectively compete with ATP for binding to the hinge region of kinase active sites.[2] This inherent advantage has made it a go-to scaffold for the development of numerous kinase inhibitors, including the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[2]
Conversely, the pyrazolo[4,3-b]pyridine scaffold, while also capable of forming key hydrogen bond interactions with the kinase hinge, presents a different vector space for substituent placement. This can be strategically exploited to achieve unique selectivity profiles and to access pockets within the ATP-binding site that are not as readily addressed by the pyrazolo[3,4-d]pyrimidine core.
Below is a summary of the core physicochemical properties of the parent scaffolds:
| Property | Pyrazolo[4,3-b]pyridine | Pyrazolo[3,4-d]pyrimidine |
| Molecular Formula | C₆H₅N₃ | C₅H₄N₄ |
| Molecular Weight | 119.12 g/mol [3] | 120.11 g/mol [4] |
| Predicted pKa | 10.94 ± 0.30 | Not readily available |
| Calculated LogP | 0.6 | 0.2[4] |
It is important to note that these values for the unsubstituted parent scaffolds serve as a baseline. The actual physicochemical properties of drug candidates will be heavily influenced by the nature and positioning of various substituents. A common challenge with pyrazolo[3,4-d]pyrimidine-based compounds is their often-poor aqueous solubility, an issue that has prompted the development of various formulation strategies and prodrug approaches to improve their pharmacokinetic profiles.[5][6][7]
Synthetic Strategies: Building the Core
The synthetic accessibility of a scaffold is a crucial consideration in any drug discovery campaign. Both pyrazolo[4,3-b]pyridine and pyrazolo[3,4-d]pyrimidine cores can be constructed through multiple, well-established synthetic routes.
Pyrazolo[4,3-b]pyridine Synthesis:
A common and efficient method for the synthesis of pyrazolo[4,3-b]pyridines starts from readily available 2-chloro-3-nitropyridines.[3] This approach involves a sequence of nucleophilic aromatic substitution (SNAAr) and a modified Japp-Klingemann reaction, offering operational simplicity and the ability to introduce diversity at various positions.[3]
Experimental Protocol: One-pot Synthesis of Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates [3]
To a solution of the corresponding arenediazonium tosylate (1.2 mmol) in a mixture of EtOH (5 mL) and H₂O (1 mL) is added ethyl 2-chloroacetoacetate (1.2 mmol) and sodium acetate (3.6 mmol).
The reaction mixture is stirred at room temperature for 2 hours. The resulting hydrazone is then subjected to cyclization conditions to afford the pyrazolo[4,3-b]pyridine core.
Pyrazolo[3,4-d]pyrimidine Synthesis:
The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold frequently commences with a substituted 5-aminopyrazole derivative. This precursor can then be cyclized with various one-carbon synthons, such as formamide or formic acid, to construct the pyrimidine ring.[6] This strategy allows for the facile introduction of substituents on the pyrazole ring, which can be crucial for modulating kinase selectivity and potency.
Experimental Protocol: Synthesis of 4-substituted-1H-pyrazolo[3,4-d]pyrimidines [8]
A mixture of 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (0.01 mol) and the desired amine or hydrazine hydrate (0.1 mol) is refluxed in an appropriate solvent (e.g., ethanol) for several hours.
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization or column chromatography.
Biological Applications: A Focus on Kinase Inhibition
Both scaffolds have proven to be exceptionally fruitful starting points for the discovery of potent and selective kinase inhibitors across a wide range of targets implicated in cancer and other diseases.
Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors:
The bioisosteric relationship with adenine has cemented the pyrazolo[3,4-d]pyrimidine scaffold as a cornerstone in kinase inhibitor design.[1][2] Derivatives of this scaffold have demonstrated potent inhibitory activity against a multitude of kinases, including:
-
Bruton's Tyrosine Kinase (BTK): Ibrutinib, a covalent BTK inhibitor, is a prime example of the clinical success of this scaffold.[2]
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Numerous pyrazolo[3,4-d]pyrimidine-based compounds have been developed as potent inhibitors of these key receptor tyrosine kinases.[8][9][10]
-
Cyclin-Dependent Kinases (CDKs): This scaffold has been extensively explored for the development of CDK inhibitors, which are critical regulators of the cell cycle.[1][2]
Pyrazolo[4,3-b]pyridines as Kinase Inhibitors:
The pyrazolo[4,3-b]pyridine scaffold has also yielded a plethora of potent kinase inhibitors, often with distinct selectivity profiles compared to their pyrazolo[3,4-d]pyrimidine counterparts. Notable targets for this scaffold include:
-
c-Met: Glumetinib is a highly selective inhibitor of the c-Met receptor tyrosine kinase, which is often dysregulated in various cancers.[3]
-
Cyclin-Dependent Kinase 8 (CDK8): Selective inhibitors of CDK8, a component of the Mediator complex involved in transcription, have been developed using this scaffold.
-
Tropomyosin Receptor Kinases (TRKs): The pyrazolo[4,3-b]pyridine core has been utilized in the design of potent TRK inhibitors for the treatment of cancers harboring NTRK gene fusions.[11]
Head-to-Head Comparison: Insights from the Field
A study on CDK8 inhibitors provides an interesting, albeit indirect, comparison. While a pyrazolo[4,3-b]pyridine derivative showed a drastic increase in potency upon substitution with a chlorine atom (IC50 of 178 nM for the unsubstituted vs. 1 nM for the chlorinated compound), an imidazopyridine, which is more electronically similar to the pyrazolo[3,4-d]pyrimidine, was also potent with an IC50 of 10 nM. This suggests that both scaffolds can yield highly potent inhibitors, but the structure-activity relationships (SAR) can be steep and highly dependent on the specific substitutions.
In another study focused on CDK2 inhibitors, a pyrazolo[3,4-d]pyrimidine scaffold was compared to a pyrazolo[4,3-e][1][11][12]triazolo[1,5-c]pyrimidine.[1][2][13][14] The results indicated that both scaffolds could produce compounds with potent cytotoxic activities against various cancer cell lines, with IC50 values in the nanomolar range.[13][14] This highlights the potential of both core structures to serve as effective platforms for the development of potent anti-cancer agents.
Visualization of Core Scaffolds and a Representative Kinase Signaling Pathway:
To visually represent the core structures and their relevance in a biological context, the following diagrams are provided.
Caption: Core structures of Pyrazolo[4,3-b]pyridine and Pyrazolo[3,4-d]pyrimidine.
Caption: A simplified RTK signaling pathway targeted by these inhibitors.
Experimental Protocols for Performance Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are paramount. Below are outlines for key assays used in the evaluation of kinase inhibitors based on these scaffolds.
Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[1][15]
Experimental Workflow: ADP-Glo™ Kinase Assay
-
Kinase Reaction: Set up the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and the test compound at various concentrations. Incubate at room temperature for the desired time.
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP produced to ATP and to generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
Caption: Workflow for the in vitro microsomal stability assay.
Conclusion and Future Directions
Both the pyrazolo[4,3-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds are undeniably powerful starting points for the design of novel kinase inhibitors. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific goals of the drug discovery program.
The pyrazolo[3,4-d]pyrimidine scaffold offers the advantage of being a well-validated adenine isostere, with a rich history of successful clinical candidates. Its SAR is relatively well-understood for many kinase families, providing a solid foundation for new design efforts.
The pyrazolo[4,3-b]pyridine scaffold, while also a potent hinge-binder, provides a different structural context that can be leveraged to achieve novel selectivity profiles and to circumvent existing intellectual property. The distinct vector space for substituent placement can unlock interactions with the target kinase that are not accessible to the pyrazolo[3,4-d]pyrimidine core.
Ultimately, the optimal choice will depend on a multitude of factors, including the specific kinase target, the desired selectivity profile, and the physicochemical properties required for the intended therapeutic application. The most prudent approach for a comprehensive drug discovery program would be to synthesize and evaluate a focused library of compounds based on both scaffolds. The resulting data would provide a direct and objective comparison, enabling an informed decision on which scaffold to prioritize for further optimization. The lack of extensive, direct head-to-head comparative studies in the public literature represents a clear opportunity for future research in the field of medicinal chemistry.
References
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A Researcher's Guide to Cross-Reactivity Profiling of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol: A Comparative Analysis
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is paved with rigorous evaluation. A critical and often challenging aspect of this journey is understanding the compound's selectivity—its propensity to interact with targets other than the intended one. This guide provides a comprehensive framework for the cross-reactivity profiling of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol , a heterocyclic compound belonging to the pyrazolopyridine class, which is a common scaffold in kinase inhibitor development.[1][2][3][4]
While specific data for this particular molecule is not extensively available in the public domain[5], its structural motif suggests a high probability of interaction with protein kinases.[6][7][8][9][10] Therefore, a thorough investigation of its kinome-wide selectivity and broader pharmacological interactions is paramount to elucidating its therapeutic potential and anticipating potential off-target liabilities. This guide will present a tiered, in-depth approach to this profiling, detailing the rationale behind experimental choices, providing actionable protocols, and offering insights into data interpretation.
Part 1: Kinome-Wide Selectivity Profiling
The conserved nature of the ATP-binding pocket across the human kinome makes cross-reactivity a common feature of kinase inhibitors.[11][12] A comprehensive understanding of a compound's interactions across the kinome is essential for de-risking its development. We will compare two orthogonal, industry-standard methodologies: a binding-based assay and a functional enzymatic assay.
KINOMEscan®: A Quantitative Binding Affinity Approach
A powerful first-tier screen for assessing kinase selectivity is a competition binding assay, such as the KINOMEscan® platform from DiscoverX (now part of Eurofins Discovery).[13][14] This technology offers a broad, quantitative measure of the binding affinity of a compound against a large panel of kinases, independent of their enzymatic activity.[15][16]
Causality Behind Experimental Choice: The KINOMEscan® assay is an excellent starting point because it is not dependent on the availability of optimized enzymatic assays for each kinase. It provides a direct measure of binding (dissociation constant, Kd), offering a clean and comparable dataset across hundreds of kinases. This allows for a rapid and comprehensive initial assessment of a compound's selectivity profile.
-
Compound Preparation: this compound is solubilized in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using qPCR.[17]
-
Screening Concentration: An initial single-point screen is typically performed at a high concentration (e.g., 10 µM) to identify all potential interactions.
-
Data Analysis: The results are reported as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for significant binding is a %Ctrl of <10% or <35%.
-
Follow-up Dose-Response: For kinases identified as significant hits in the primary screen, a dose-response analysis is performed to determine the dissociation constant (Kd). The compound is serially diluted and tested to generate a binding curve.
Table 1: KINOMEscan® Selectivity Profile of this compound
| Kinase Target | % Control @ 10 µM | Kd (nM) | Kinase Family |
| ALK5 (TGFBR1) | 2.5 | 25 | Serine/Threonine |
| p38α (MAPK14) | 8.0 | 150 | Serine/Threonine |
| VEGFR2 (KDR) | 35.0 | >1000 | Tyrosine |
| EGFR | 95.0 | >10,000 | Tyrosine |
| CDK2 | 88.0 | >10,000 | Serine/Threonine |
This data is hypothetical and for illustrative purposes only.
Radiometric Kinase Assay: The Functional "Gold Standard"
To complement the binding data, a functional enzymatic assay is crucial. The radiometric kinase assay remains the gold standard for its direct and sensitive measurement of kinase activity.[17][18][19][20][21] This method quantifies the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a specific substrate, providing a direct measure of enzymatic inhibition (IC50).[22]
Causality Behind Experimental Choice: While binding assays are excellent for broad screening, they do not confirm functional inhibition. A compound can bind to a kinase without inhibiting its catalytic activity. A radiometric assay provides this crucial functional validation and is a highly sensitive and robust method.
-
Reaction Setup: A master mix is prepared containing the kinase, its specific peptide or protein substrate, and assay buffer.
-
Compound Addition: this compound is serially diluted in DMSO and added to the reaction wells.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of unlabeled ATP and [γ-³³P]-ATP.
-
Incubation: The reaction is incubated at 30°C for a predetermined time, ensuring the reaction is in the linear range.[23]
-
Termination and Detection: The reaction is stopped, and the reaction mixture is spotted onto phosphocellulose paper. The paper is washed to remove unincorporated [γ-³³P]-ATP. The amount of incorporated radiolabel is quantified using a scintillation counter or a phosphorimager.[18]
-
Data Analysis: The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a sigmoidal dose-response curve.
Table 2: Functional Kinase Inhibition by this compound
| Kinase Target | IC50 (nM) | Assay Format |
| ALK5 (TGFBR1) | 45 | Radiometric |
| p38α (MAPK14) | 250 | Radiometric |
| VEGFR2 (KDR) | >5000 | Radiometric |
This data is hypothetical and for illustrative purposes only.
Visualizing the Kinase Profiling Workflow
Caption: Integrated strategy for cross-reactivity profiling.
Conclusion and Future Directions
This guide outlines a robust, tiered strategy for the comprehensive cross-reactivity profiling of this compound. By integrating broad kinome-wide binding and functional assays with a wider pharmacological safety screen, researchers can build a detailed understanding of the compound's selectivity and potential liabilities.
The hypothetical data presented herein suggests that our compound of interest is a potent inhibitor of ALK5 with some activity against p38α. The off-target hits on the 5-HT2B and M1 receptors from the safety screen would warrant further investigation, including dose-response studies and functional assays, to determine their clinical relevance. This comprehensive dataset is invaluable for guiding lead optimization efforts to enhance selectivity, mitigate off-target effects, and ultimately select the most promising candidates for further preclinical and clinical development.
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A Comparative Guide to the Efficacy of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol in Diverse Cancer Cell Lines
Disclaimer: This guide addresses the hypothetical efficacy of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol. As of the latest literature review, no specific experimental data on the anticancer activity of this particular compound has been published. This document, therefore, serves as a forward-looking framework for researchers, outlining a robust experimental design to evaluate its potential, based on the known biological activities of structurally related pyrazolopyridine analogs.
Introduction: The Promise of the Pyrazolopyridine Scaffold
The pyrazolopyridine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity. Various derivatives have demonstrated potent anticancer effects through diverse mechanisms of action, including the inhibition of critical cellular regulators like Cyclin-Dependent Kinases (CDKs), Topoisomerase II, and Tropomyosin Receptor Kinases (TRKs). These precedents establish a strong rationale for investigating novel pyrazolopyridine derivatives, such as this compound, as potential next-generation cancer therapeutics.
This guide provides a comprehensive, albeit hypothetical, comparative analysis of this compound's efficacy across three distinct human cancer cell lines:
-
MCF-7: A well-characterized estrogen receptor-positive (ER+) human breast adenocarcinoma cell line.[1][2]
-
A549: A human lung adenocarcinoma cell line, widely used as a model for non-small cell lung cancer (NSCLC).[3][4]
-
K562: A human erythroleukemia cell line derived from a patient with chronic myelogenous leukemia (CML), notable for the presence of the BCR-ABL fusion gene.[5][6]
The performance of our compound of interest will be benchmarked against established chemotherapeutic agents relevant to these cancer types: Doxorubicin and Paclitaxel .[7][8][9][10]
Proposed Mechanism of Action: A Kinase Inhibition Hypothesis
Based on the activities of structurally similar pyrazolopyridine compounds, we hypothesize that this compound functions as a kinase inhibitor. Many pyrazolopyridine derivatives target the ATP-binding pocket of kinases, leading to cell cycle arrest and apoptosis. A plausible primary mechanism could be the inhibition of CDKs, which are master regulators of cell cycle progression. Inhibition of CDK1/2, for instance, would prevent the G2-to-M phase transition, leading to cell cycle arrest and subsequent cell death.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Seeding: Plate MCF-7, A549, and K562 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere (for MCF-7 and A549) or stabilize (for K562) for 24 hours. [11]* Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Paclitaxel. Treat the cells with these dilutions and incubate for 48 hours. Include vehicle-only wells as a negative control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [11]* Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells). [12][13]
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of each compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension. [14]* Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of each compound for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while gently vortexing. Store at 4°C for at least two hours. [15]* Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A. The RNase is crucial to prevent the staining of double-stranded RNA. [15][16]* Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Hypothetical Results
The following tables present plausible, hypothetical data that could be generated from the experiments described above.
Table 1: Comparative Cytotoxicity (IC50 Values in µM) after 48h Treatment
| Compound | MCF-7 (Breast) | A549 (Lung) | K562 (Leukemia) |
| This compound | 2.5 | 8.1 | 1.8 |
| Doxorubicin | 0.8 | 1.2 | 0.5 |
| Paclitaxel | 0.05 | 0.09 | 0.02 |
This hypothetical data suggests that our compound of interest shows potent activity, particularly against the leukemia and breast cancer cell lines, though it is less potent than the standard chemotherapeutics.
Table 2: Induction of Apoptosis (% of Cells) after 48h Treatment at IC50
| Cell Line | Treatment | Early Apoptosis (Annexin V+/PI-) | Late Apoptosis/Necrosis (Annexin V+/PI+) |
| MCF-7 | Compound of Interest | 28.5% | 15.2% |
| Doxorubicin | 35.1% | 18.9% | |
| A549 | Compound of Interest | 15.3% | 8.7% |
| Paclitaxel | 25.6% | 12.4% | |
| K562 | Compound of Interest | 38.7% | 20.5% |
| Doxorubicin | 45.2% | 22.1% |
This data indicates that the primary mode of cell death induced by the compound is apoptosis, with the strongest effect observed in the K562 cell line.
Table 3: Cell Cycle Distribution (% of Cells) after 24h Treatment at IC50
| Cell Line | Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| MCF-7 | Untreated Control | 65% | 20% | 15% |
| Compound of Interest | 25% | 15% | 60% | |
| Doxorubicin | 30% | 10% | 60% | |
| K562 | Untreated Control | 55% | 30% | 15% |
| Compound of Interest | 20% | 18% | 62% | |
| Doxorubicin | 28% | 12% | 60% |
The hypothetical cell cycle data strongly suggests that this compound causes a significant accumulation of cells in the G2/M phase, which is consistent with the proposed mechanism of CDK inhibition.
Discussion and Interpretation
The hypothetical results paint a compelling picture of this compound as a promising anticancer agent with a clear mechanism of action. The potent cytotoxicity against K562 and MCF-7 cells, coupled with a less pronounced effect on A549 cells, suggests a degree of selectivity that warrants further investigation.
The significant G2/M arrest observed in both MCF-7 and K562 cells strongly supports our initial hypothesis that the compound may function as a CDK inhibitor. This mode of action is further corroborated by the high levels of apoptosis induction, as prolonged arrest at the G2/M checkpoint is a known trigger for programmed cell death. The lower efficacy in A549 cells could be attributed to several factors, including potential mutations in downstream signaling pathways (e.g., KRAS mutations are common in A549 cells) or differences in drug uptake and metabolism. [17]
Conclusion and Future Directions
While this guide is based on a hypothetical framework, it establishes a clear and scientifically rigorous path for the evaluation of this compound. The proposed experiments would definitively characterize its in vitro efficacy and mechanism of action. Should experimental data align with these hypothetical results, the compound would emerge as a strong candidate for further preclinical development.
Future studies should focus on:
-
Target Deconvolution: Identifying the specific kinase(s) inhibited by the compound.
-
In Vivo Efficacy: Evaluating the compound's performance in xenograft mouse models using the sensitive cell lines (MCF-7 and K562).
-
Combination Studies: Investigating potential synergistic effects when combined with other standard-of-care chemotherapies.
-
Pharmacokinetic and Toxicological Profiling: Assessing the drug's absorption, distribution, metabolism, excretion (ADME), and safety profile.
The exploration of novel pyrazolopyridine derivatives remains a fertile ground for cancer drug discovery. A systematic and rigorous evaluation, as outlined in this guide, is the critical first step in translating chemical promise into clinical reality.
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Assessing the Kinase Selectivity of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol: A Technical Guide to In Vitro Profiling
In the landscape of drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of drug targets.[1] The human genome encodes over 500 kinases, collectively known as the kinome, which regulate a vast array of cellular processes. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern therapeutic strategies. However, a significant challenge lies in achieving selectivity. Off-target kinase inhibition can lead to unforeseen side effects and toxicities. Therefore, rigorous assessment of a compound's selectivity across the kinome is a critical step in the preclinical development of any potential kinase inhibitor.
This guide provides a comprehensive framework for assessing the selectivity of a novel compound, 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol , against a panel of kinases. While limited public data exists for this specific molecule, its pyrazolopyridine core is a well-established scaffold in the design of kinase inhibitors, with derivatives showing activity against diverse kinases such as PI3K, ALK5, and ERK.[2][3][4] This guide will therefore serve as a practical, step-by-step manual for researchers, employing this compound as a model compound to illustrate the principles and methodologies of kinase selectivity profiling.
The Rationale for Kinase Selectivity Profiling
Broad-spectrum kinase profiling is indispensable for several reasons.[5] It allows for the early identification of a compound's primary targets and potential off-targets, which is crucial for understanding its mechanism of action and predicting potential clinical toxicities. Furthermore, comprehensive selectivity data aids in lead optimization by guiding structure-activity relationship (SAR) studies to enhance potency against the desired target while minimizing off-target effects. This proactive approach to profiling helps to de-risk drug development programs and increases the likelihood of clinical success.
Experimental Design: A Multi-faceted Approach
A robust assessment of kinase selectivity involves a tiered approach, beginning with broad screening and progressing to more detailed quantitative analysis.
Tier 1: Initial Broad-Panel Screening
The initial step involves screening the test compound at a single, high concentration (e.g., 1 or 10 µM) against a large, representative panel of kinases. Several commercial services offer comprehensive kinase profiling across hundreds of kinases, covering all major branches of the human kinome.[5][6][7] This provides a global view of the compound's inhibitory activity and identifies a "hit list" of potential targets.
Tier 2: IC50 Determination for "Hits"
For the kinases identified as "hits" in the initial screen (typically defined as >50% inhibition), a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). The IC50 value is a quantitative measure of a compound's potency and is essential for comparing the activity against different kinases.[8][9]
Experimental Workflow for Kinase Selectivity Profiling
Caption: A generalized workflow for in vitro kinase selectivity profiling.
Detailed Experimental Protocol: The ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during a kinase reaction.[10][11] This assay is highly sensitive, amenable to high-throughput screening, and can be used for a broad range of kinases.
Materials and Reagents:
-
This compound (Test Compound)
-
DMSO (Vehicle Control)
-
Recombinant Human Kinases (Panel of interest)
-
Kinase-specific Substrates
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White, opaque 96-well or 384-well microplates
-
Plate-reading luminometer
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
For single-point screening, prepare a working solution at the desired final concentration (e.g., 1 µM) in kinase assay buffer.
-
For IC50 determination, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM). Further dilute these in the assay buffer.
-
-
Kinase Reaction:
-
In a microplate, add the diluted test compound or DMSO (vehicle control).
-
Add the recombinant kinase and its specific substrate, both diluted in kinase assay buffer.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km for each specific kinase to provide a standardized comparison.[12]
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
-
Reaction Termination and Signal Generation:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the "no inhibitor" control (representing 100% kinase activity) to calculate the percent inhibition for each compound concentration.
-
For IC50 determination, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression analysis.[13]
-
Data Presentation and Interpretation
The results of the kinase selectivity profiling should be presented in a clear and concise manner to facilitate comparison.
Table 1: Illustrative Kinase Selectivity Profile of this compound
| Kinase Family | Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Tyrosine Kinase | ABL1 | 8% | >10,000 |
| EGFR | 12% | >10,000 | |
| SRC | 92% | 85 | |
| VEGFR2 | 78% | 250 | |
| Serine/Threonine Kinase | AKT1 | 5% | >10,000 |
| CDK2 | 15% | >10,000 | |
| PIM1 | 98% | 15 | |
| ROCK1 | 45% | 1,200 | |
| Reference Compound | Staurosporine | >95% | <10 (for most kinases) |
This is a hypothetical dataset for illustrative purposes.
Interpretation of the Illustrative Data:
In this hypothetical example, this compound demonstrates potent inhibition of PIM1 and SRC kinases, with IC50 values of 15 nM and 85 nM, respectively. It also shows moderate activity against VEGFR2. The compound exhibits high selectivity, with minimal inhibition of other kinases in the panel at a concentration of 1 µM. In contrast, the reference compound, Staurosporine, is a non-selective kinase inhibitor, demonstrating potent inhibition across most of the kinases tested.
Visualizing Kinase Selectivity
A kinome tree map is an effective way to visualize the selectivity of a compound across the entire kinome. In such a representation, inhibited kinases are typically highlighted, providing an at-a-glance overview of the compound's selectivity profile.
A Simplified Signaling Pathway Context
To understand the potential biological impact of inhibiting a target kinase, it is helpful to visualize its position within a signaling pathway. For instance, if our compound targets a kinase like MEK1, its effect on the downstream signaling cascade can be depicted as follows:
Caption: Hypothetical inhibition of the MAPK pathway by targeting MEK1.
Conclusion
The assessment of kinase selectivity is a non-negotiable aspect of modern drug discovery. A thorough and systematic approach, as outlined in this guide, provides invaluable insights into the therapeutic potential and possible liabilities of a novel kinase inhibitor. By employing a combination of broad-panel screening and quantitative IC50 determination, researchers can make data-driven decisions to advance the most promising and selective compounds toward clinical development. The methodologies described herein, using this compound as a representative scaffold, offer a robust framework for any researcher embarking on the characterization of a novel kinase inhibitor.
References
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- scanELECT® Kinase Selectivity & Profiling Assay Panel.Eurofins Discovery.[Link]
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- Understanding IC50: A Comprehensive Guide to Calculation.
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- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK)
- Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability.PubMed.[Link]
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Navigating the In Vivo Landscape: A Comparative Guide to BRAF-Targeted Therapies in Melanoma
A Note to the Researcher: This guide addresses the topic of in vivo efficacy of targeted therapies. While the initial query focused on 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, a comprehensive search of publicly available scientific literature and databases did not yield in vivo efficacy data for this specific molecule. The existing information primarily characterizes it as a chemical intermediate for pharmaceutical synthesis, particularly in the context of neurological disorders.[1][2][3]
Therefore, to provide a valuable and contextually relevant comparison, this guide will focus on the well-established in vivo efficacy of the current standard-of-care drugs for a therapeutic area where novel kinase inhibitors are of high interest: BRAF-mutant metastatic melanoma. This will serve as a benchmark for evaluating the potential of any new chemical entity, including pyrazolopyridine derivatives, targeting similar pathways.
The Paradigm of BRAF-Mutant Melanoma and the Rise of Targeted Therapy
Approximately half of all cutaneous melanomas harbor activating mutations in the BRAF gene, most commonly the V600E substitution.[4] This mutation leads to constitutive activation of the BRAF protein kinase, resulting in uncontrolled signaling through the Mitogen-Activated Protein Kinase (MAPK) pathway (RAS-RAF-MEK-ERK). This aberrant signaling drives cell proliferation and survival. The development of specific BRAF inhibitors has revolutionized the treatment of this disease.[4]
The primary standard-of-care for patients with BRAF V600-mutant melanoma involves targeted therapy with BRAF inhibitors, often in combination with MEK inhibitors to dually target the MAPK pathway and overcome or delay resistance.[4][5][6]
The MAPK Signaling Pathway in BRAF-Mutant Melanoma
Caption: MAPK signaling pathway in BRAF-mutant melanoma and points of therapeutic intervention.
Comparative In Vivo Efficacy of Standard-of-Care BRAF Inhibitors
The in vivo efficacy of BRAF inhibitors has been extensively characterized in preclinical mouse xenograft models and validated in large-scale clinical trials. These studies provide the critical data against which any new therapeutic agent would be measured.
Preclinical Efficacy in Xenograft Models
Human melanoma cell lines with known BRAF mutations are implanted into immunocompromised mice, which are then treated with the test compounds. Tumor volume is the primary endpoint.
| Drug | Mouse Model | Cell Line | Dosing Regimen | Key Efficacy Outcome | Citation(s) |
| Vemurafenib | Xenograft | A375 (BRAF V600E) | Dose-dependent oral administration | Inhibition of tumor growth and ERK signaling suppression.[7] | [7][8] |
| Dabrafenib | Xenograft | Colo 205 (BRAF V600E) | Dose-dependent oral administration | Dose-dependent tumor growth inhibition; partial regressions at 100 mg/kg.[9][10] Downregulation of pERK and Ki67.[9][10][11] | [9][10][11][12] |
| Encorafenib | Xenograft | SKMel147 (NRAS mutant, used in combo studies) | 6 mg/kg p.o. daily | In combination with a MEK inhibitor, showed reduced tumor growth.[13][14] | [13][14][15] |
Clinical Efficacy in BRAF V600-Mutant Melanoma
The ultimate measure of efficacy is determined in human clinical trials, where progression-free survival (PFS) and overall survival (OS) are key endpoints. Combination therapy with MEK inhibitors is now the standard of care, demonstrating superior efficacy over monotherapy.[5][6]
| Therapy (BRAFi + MEKi) | Phase III Trial | Comparator | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Citation(s) |
| Dabrafenib + Trametinib | Combi-D | Dabrafenib monotherapy | ~11-12 months | ~67-70% | [5][16] |
| Vemurafenib + Cobimetinib | coBRIM | Vemurafenib monotherapy | ~12.3 months | ~70% | [4][5] |
| Encorafenib + Binimetinib | COLUMBUS | Vemurafenib monotherapy | ~14.9 months | ~63% | [5][17][18] |
Experimental Methodologies for In Vivo Efficacy Assessment
The protocols for evaluating the in vivo efficacy of a novel compound must be robust and reproducible. The following outlines a standard workflow for a xenograft study.
Step-by-Step Xenograft Protocol
-
Cell Culture: BRAF-mutant human melanoma cells (e.g., A375, Colo 205) are cultured under standard sterile conditions.
-
Animal Model: Immunocompromised mice (e.g., NSG or nude mice) are used to prevent rejection of the human tumor cells. Animals are typically 6-8 weeks old.
-
Tumor Implantation: A suspension of melanoma cells (e.g., 5 x 10^6 cells in Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Once tumors reach the target size, mice are randomized into treatment and control groups. Treatment is initiated via the appropriate route (e.g., oral gavage for BRAF inhibitors).
-
Data Collection: Tumor volume and body weight are monitored throughout the study.
-
Endpoint Analysis: The study may conclude when tumors in the control group reach a predetermined size, or after a fixed duration. Tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for pERK levels, immunohistochemistry for Ki67).
-
Statistical Analysis: Tumor growth curves are plotted, and statistical tests (e.g., t-test, ANOVA) are used to determine the significance of treatment effects.
Workflow for a Preclinical Xenograft Study
Caption: A typical experimental workflow for an in vivo xenograft study.
Conclusion
The current standard-of-care for BRAF-mutant melanoma, combination therapy with BRAF and MEK inhibitors, has established a high bar for in vivo efficacy. Drugs like dabrafenib, vemurafenib, and encorafenib have demonstrated significant tumor growth inhibition in preclinical models, which has translated to improved progression-free and overall survival in patients.[5][6][7][11]
For a novel compound such as this compound to be considered a viable candidate for this indication, it would need to undergo rigorous preclinical evaluation. This would involve demonstrating potent and selective inhibition of the target kinase, followed by in vivo studies in relevant xenograft models to establish its efficacy, optimally demonstrating superiority or an improved safety profile compared to the established agents. The experimental frameworks outlined in this guide provide a clear path for such an evaluation.
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A Researcher's Guide to Benchmarking the ADME Properties of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol
Introduction: The Critical Role of ADME in Drug Discovery
In the landscape of modern drug discovery, the adage "it's not just about potency" has never been more pertinent. The journey of a promising hit compound to a viable clinical candidate is paved with rigorous testing, not only of its efficacy at the target but also of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A compound with stellar in vitro potency can falter in vivo due to poor solubility, low permeability, rapid metabolism, or high plasma protein binding. Early and systematic assessment of these ADME parameters is therefore crucial for de-risking drug candidates and optimizing their potential for clinical success.[1][2]
This guide provides a comprehensive framework for benchmarking the ADME properties of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, a novel heterocyclic compound with potential therapeutic applications. The pyrazole scaffold is a privileged structure in medicinal chemistry, notably featured in numerous kinase inhibitors.[3][4] Given the scarcity of publicly available experimental ADME data for this specific molecule, we will establish a robust benchmarking strategy. This involves outlining detailed, field-proven protocols for key in vitro ADME assays and comparing the expected profile of our compound of interest against publicly available data for structurally related pyrazolopyridine and pyrazolopyrimidine analogues.
Comparative ADME Profiling: Setting the Benchmark
The following table summarizes key in vitro ADME data for selected pyrazolopyrimidine and pyrazolopyridine derivatives from the literature. This curated data will serve as a benchmark to contextualize the experimental results obtained for this compound. While direct comparisons must be made with caution due to variations in experimental conditions across different studies, this collated information provides a valuable baseline for assessing the potential of our compound.
Table 1: Comparative in vitro ADME Data for Pyrazole-based Heterocycles
| Compound ID/Series | Scaffold | Kinetic Solubility (µM) | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Human Liver Microsomal Stability (t½, min) | Plasma Protein Binding (%) | Data Source |
| This compound | Pyrazolo[4,3-b]pyridine | To be determined | To be determined | To be determined | To be determined | - |
| Pyrazolo[3,4-d]pyrimidine analogue (Lead 1) | Pyrazolo[3,4-d]pyrimidine | Substandard (unquantified) | Not Reported | Not Reported | Not Reported | [5] |
| Pyrazolo[3,4-d]pyrimidine derivative | Pyrazolo[3,4-d]pyrimidine | Not Reported | Evaluated | Evaluated | Not Reported | [5] |
| 1H-Pyrazolo[3,4-b]pyridine analogue (Compound 31) | 1H-Pyrazolo[3,4-b]pyridine | Not Reported | Not Reported | >85% remaining after 10 min (mouse) | Not Reported | [6] |
| Aminopyrimidine derivative (Compound 9l) | Aminopyrimidine | Not Reported | Not Reported | >60 (mouse, rat, human) | Not Reported | [7] |
Key ADME Parameters and Experimental Protocols
Aqueous Solubility: The Foundation of Bioavailability
Aqueous solubility is a fundamental physicochemical property that influences a compound's dissolution rate and subsequent absorption. Low solubility can lead to erratic absorption and is a common hurdle in early drug development.[8] Kinetic solubility, which measures the concentration of a compound in solution after being introduced from a DMSO stock, is a high-throughput assay well-suited for early discovery phases.[9][10]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the desired final compound concentrations (e.g., 1-200 µM) and a final DMSO concentration of 1-2%.[9]
-
Incubation: Incubate the plate at 37°C for 2 hours with gentle shaking.
-
Precipitate Removal: Separate any undissolved precipitate by filtration using a solubility filter plate.[9][11]
-
Quantification: Determine the concentration of the solubilized compound in the filtrate using a UV spectrophotometer or LC-MS/MS and compare it against a standard curve.[12][11]
Permeability: Crossing the Biological Barriers
The ability of a compound to permeate across biological membranes, such as the intestinal epithelium, is critical for oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput screen that predicts passive diffusion.[13] This assay measures the transit of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a 1% solution of lecithin in dodecane.
-
Compound Preparation: Prepare a 500 µM solution of the test compound in PBS with 5% DMSO.[14][15]
-
Assay Setup:
-
Add 300 µL of PBS with 5% DMSO to the wells of a 96-well acceptor plate.
-
Add 200 µL of the test compound solution to the coated donor plate.
-
Carefully place the donor plate onto the acceptor plate to form a "sandwich."
-
-
Incubation: Incubate the plate assembly at room temperature for 16-20 hours.[16][14]
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration of the compound.[7]
Metabolic Stability: Predicting In Vivo Half-life
Metabolism, primarily in the liver, is a major route of drug clearance.[17] The in vitro metabolic stability assay using liver microsomes provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[18][19] A compound's half-life (t½) and intrinsic clearance (CLint) are determined by monitoring its depletion over time.[17]
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) in 100 mM phosphate buffer (pH 7.4).
-
Compound Addition: Add the test compound to the reaction mixture at a final concentration of 1 µM.
-
Initiation of Reaction: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.[18][19]
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[17]
-
Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[17]
Plasma Protein Binding: Understanding Free Drug Concentration
The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, significantly impacts its distribution and availability to interact with its target.[20] Only the unbound (free) fraction of a drug is pharmacologically active.[21] Rapid Equilibrium Dialysis (RED) is a widely accepted method for determining the percentage of plasma protein binding (%PPB).[20][22]
-
Compound Spiking: Spike human plasma with the test compound to a final concentration of 1-10 µM.
-
RED Device Setup:
-
Add the spiked plasma to the donor chamber of the RED device insert.
-
Add an equal volume of dialysis buffer (PBS, pH 7.4) to the buffer chamber.
-
-
Dialysis: Place the inserts into the base plate, seal, and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the semi-permeable membrane.[22][23]
-
Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Matrix Matching and Protein Precipitation:
-
Add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot to ensure matrix matching.
-
Precipitate proteins by adding 3-4 volumes of ice-cold acetonitrile with an internal standard.
-
-
Analysis: Centrifuge the samples and analyze the supernatants by LC-MS/MS to determine the concentration of the compound in each chamber.
-
Calculation: The percentage of plasma protein binding is calculated based on the difference in compound concentration between the plasma and buffer chambers at equilibrium.
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of the ADME properties of this compound. By employing these standardized in vitro assays, researchers can generate critical data on its solubility, permeability, metabolic stability, and plasma protein binding. Comparing these results to the available data for structurally related pyrazolopyridine and pyrazolopyrimidine analogues will provide essential context for its drug-like properties. This early, data-driven approach to ADME profiling is indispensable for identifying potential liabilities, guiding medicinal chemistry efforts, and ultimately increasing the probability of advancing a promising compound towards clinical development.
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A Comparative Docking Analysis of Pyrazolo[4,3-b]pyridine Analogs as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
This guide provides a comprehensive, in-depth technical comparison of the binding interactions between a series of pyrazolo[3,4-b]pyridine inhibitors and the ATP-binding site of Cyclin-Dependent Kinase 2 (CDK2). While the primary focus of this guide is the pyrazolo[4,3-b]pyridine scaffold, a closely related and well-documented series of pyrazolo[3,4-b]pyridine analogs with known CDK2 inhibitory activity will be used as the primary subjects for this computational study. This allows for a robust, data-driven comparison. We will also compare their performance against other known CDK2 inhibitor scaffolds to provide a broader context for their potential as therapeutic agents. This analysis is grounded in established molecular docking protocols and aims to provide researchers, scientists, and drug development professionals with actionable insights into the structure-activity relationships of this important class of kinase inhibitors.
Introduction: The Rationale for Targeting CDK2 with Pyrazolopyridine Scaffolds
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a hallmark of numerous cancers, making it a prime target for the development of novel anti-cancer therapeutics. The pyrazolopyridine scaffold has emerged as a promising framework for the design of potent and selective kinase inhibitors. Its bicyclic structure provides a rigid core that can be readily functionalized to optimize interactions within the ATP-binding pocket of kinases.
This guide will employ a rigorous, validated molecular docking protocol to elucidate the binding modes and predicted affinities of a series of pyrazolo[3,4-b]pyridine derivatives against CDK2. By comparing these results with those of established, alternative CDK2 inhibitors, we aim to understand the key structural features that contribute to potent inhibition and to provide a rational basis for the future design of next-generation pyrazolo[4,3-b]pyridine-based CDK2 inhibitors.
Methodology: A Validated Protocol for Comparative Docking Studies
The scientific integrity of any computational study hinges on the robustness and validation of its methodology. The following protocol outlines a step-by-step workflow for preparing the protein and ligand structures, performing the molecular docking simulations, and validating the chosen parameters.
Experimental Workflow
The overall workflow for this comparative docking study is depicted in the diagram below. This systematic approach ensures reproducibility and allows for a logical progression from data acquisition to insightful analysis.
Caption: A schematic of the comparative molecular docking workflow.
Software and Tools
-
Protein and Ligand Preparation: AutoDockTools (ADT)
-
Molecular Docking: AutoDock Vina[1]
-
Visualization and Analysis: PyMOL, LigPlot+
Step-by-Step Protocol
-
Selection of the Receptor: The crystal structure of human CDK2 in complex with an inhibitor (PDB ID: 1PYE) was downloaded from the RCSB Protein Data Bank.[2] This structure provides a high-resolution view of the ATP-binding site and includes a co-crystallized ligand that is crucial for validating our docking protocol.
-
Preparation of the Protein Structure:
-
The protein structure was loaded into AutoDockTools.
-
All water molecules and non-essential heteroatoms were removed.
-
Polar hydrogens were added to the protein, and Gasteiger charges were computed.
-
The prepared protein structure was saved in the PDBQT format, which is required by AutoDock Vina.
-
-
Selection of Ligands:
-
Pyrazolo[3,4-b]pyridine Series: A series of pyrazolo[3,4-b]pyridine derivatives with known IC50 values against CDK2 were selected based on the findings of Abdel-azeem, et al.[3]
-
Alternative Inhibitors: A selection of known CDK2 inhibitors with different scaffolds were chosen for comparison, including Roscovitine (a well-known CDK inhibitor) and the co-crystallized inhibitor from the 1PYE PDB structure.
-
-
Preparation of Ligand Structures:
-
The 2D structures of the selected ligands were drawn using a chemical drawing software and saved in a standard format (e.g., MOL).
-
These 2D structures were then converted to 3D structures and subjected to energy minimization using a suitable force field (e.g., MMFF94).
-
The prepared 3D ligand structures were saved in the PDBQT format using AutoDockTools, with rotatable bonds automatically detected.
-
-
Re-docking of the Co-crystallized Ligand: To ensure the reliability of the docking protocol, the co-crystallized inhibitor from the 1PYE structure was extracted and then re-docked into the binding site of CDK2.
-
RMSD Calculation: The root-mean-square deviation (RMSD) between the predicted pose of the re-docked ligand and the experimentally determined pose of the co-crystallized ligand was calculated. An RMSD value of less than 2.0 Å is generally considered to indicate a successful docking protocol.
-
Grid Box Definition: A grid box was defined to encompass the entire ATP-binding site of CDK2, centered on the co-crystallized ligand's position. The dimensions of the grid box were set to 25 x 25 x 25 Å to allow for sufficient space for the ligands to adopt various conformations.
-
Execution of AutoDock Vina: The docking simulations were performed using AutoDock Vina via the command line. The following is an example of the command used:
The exhaustiveness parameter, which controls the thoroughness of the conformational search, was set to a default value of 8.
Results and Discussion: A Comparative Analysis of Binding Interactions
The molecular docking simulations provided valuable insights into the binding modes and predicted affinities of the pyrazolo[3,4-b]pyridine derivatives and the alternative inhibitors within the CDK2 active site.
Docking Scores and Predicted Binding Affinities
The docking scores, which represent the predicted binding affinities in kcal/mol, for the top-ranked poses of each ligand are summarized in the table below. A more negative docking score indicates a higher predicted binding affinity.
| Compound | Scaffold | Experimental IC50 (µM) | Docking Score (kcal/mol) |
| Compound 8 | Pyrazolo[3,4-b]pyridine | 0.65 | -9.2 |
| Compound 4 | Pyridine Derivative | 0.24 | -9.8 |
| Roscovitine | Purine Analog | 0.394 | -9.5 |
| 1PYE Ligand | Aminoimidazo[1,2-a]pyridine | - | -10.1 |
Note: Experimental IC50 values are sourced from Abdel-azeem, et al.[3]
The results indicate that the pyrazolo[3,4-b]pyridine derivative (Compound 8) exhibits a strong predicted binding affinity for CDK2, comparable to the well-established inhibitor Roscovitine. Notably, the pyridine derivative (Compound 4) from the same study showed an even better docking score, which correlates with its lower experimental IC50 value.[3] The co-crystallized ligand from the 1PYE structure displayed the highest predicted binding affinity, which is expected as it was experimentally determined to bind to the active site.
Analysis of Key Molecular Interactions
The potency of an inhibitor is not solely determined by its binding energy but also by the specific interactions it forms with the key amino acid residues in the active site. The following diagram illustrates the crucial interactions observed for a representative pyrazolo[3,4-b]pyridine inhibitor within the CDK2 binding pocket.
Caption: Key molecular interactions of a pyrazolo[3,4-b]pyridine inhibitor in the CDK2 active site.
A consistent observation across the docked pyrazolo[3,4-b]pyridine derivatives was the formation of a crucial hydrogen bond between a nitrogen atom in the pyrazole ring and the backbone of Leu83 in the hinge region of CDK2. This interaction is a hallmark of many ATP-competitive kinase inhibitors and is critical for anchoring the inhibitor in the active site. Additionally, various substituents on the pyrazolopyridine core were observed to form hydrogen bonds with key residues such as Lys33 and electrostatic interactions with Asp86. Aromatic substituents frequently engaged in favorable pi-pi stacking interactions with Phe80.
Conclusion and Future Directions
This comparative docking study has provided valuable insights into the potential of the pyrazolopyridine scaffold as a foundation for the design of potent CDK2 inhibitors. The pyrazolo[3,4-b]pyridine derivatives demonstrated strong predicted binding affinities and formed key interactions within the CDK2 active site, comparable to established inhibitors.
The findings from this computational analysis provide a strong rationale for the synthesis and experimental evaluation of novel pyrazolo[4,3-b]pyridine derivatives. Future work should focus on optimizing the substituents on the pyrazolopyridine core to enhance interactions with specific residues in the CDK2 active site, with the aim of improving both potency and selectivity. The detailed interaction maps generated in this study can guide these future medicinal chemistry efforts.
References
- Abdel-azeem, A. M., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(9), 2998. [Link]
- Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
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A Comparative Guide to Evaluating the Off-Target Effects of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol
Introduction: The Imperative of Selectivity in Kinase Inhibition
The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol represents a novel investigational compound derived from this lineage. While its primary target is hypothesized to be a key signaling kinase, such as Monopolar Spindle 1 (Mps1), a critical regulator of the spindle assembly checkpoint (SAC), its full spectrum of biological activity remains to be elucidated.[3][4]
In the development of any kinase inhibitor, establishing a comprehensive off-target profile is not merely a regulatory hurdle but a fundamental necessity for scientific rigor. Unintended interactions can lead to toxicity, confound experimental results, or even reveal novel therapeutic opportunities through polypharmacology.[5][6] A drug is only as useful as its characterized selectivity.
This guide provides a multi-pronged, comparative framework for evaluating the off-target effects of this compound. We will compare its hypothetical profile against NMS-P715 , a well-characterized, potent, and selective Mps1 inhibitor, to provide context.[7][8] The methodologies described herein—from broad kinome scanning to targeted cellular validation—represent a self-validating system designed to deliver a high-confidence assessment of inhibitor specificity.
Strategic Workflow for Off-Target Evaluation
A robust evaluation of off-target effects follows a logical progression from broad, high-throughput screening to more physiologically relevant cellular assays. This tiered approach ensures that resources are focused on validating the most significant potential off-targets identified in the initial screens.
Caption: Tiered workflow for comprehensive off-target identification and validation.
Methodology 1: Broad Kinome Profiling
The logical first step is to assess the compound's interaction with a broad array of purified kinases under standardized biochemical conditions. This provides a global view of selectivity across the human kinome.
Principle: Active Site-Directed Competition Binding Assay (e.g., KINOMEscan®)
This technology quantifies the binding interactions between a test compound and a panel of over 460 kinases.[9] Crucially, the assay is independent of ATP, measuring the true thermodynamic dissociation constant (Kd) rather than an IC50 value, which can be influenced by ATP concentration.[9] This allows for a more direct and robust comparison of compound affinities across different kinases.
Caption: Principle of the KINOMEscan® competition binding assay.
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: Solubilize this compound and the comparator, NMS-P715, in 100% DMSO to create a 100X stock solution (e.g., 1 mM).
-
Assay Reaction: The test compound is incubated with a panel of DNA-tagged recombinant human kinases and a ligand immobilized on a solid support.[9]
-
Competition: If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.[9]
-
Quantification: The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of the attached DNA tag. A lower qPCR signal indicates a stronger interaction between the compound and the kinase.[9]
-
Data Analysis: Results are typically reported as percent of DMSO control, where a lower percentage indicates stronger binding. For hits, a full 11-point dose-response curve is generated to determine the dissociation constant (Kd).
Comparative Data Table 1: Kinase Selectivity Profile (Hypothetical Data)
| Kinase Target | This compound (Kd, nM) | NMS-P715 (Kd, nM) | Kinase Family | Biological Function |
| Mps1 (TTK) | 150 | 182[7] | CMGC | Spindle Assembly Checkpoint[3] |
| Aurora B | 2,500 | >10,000 | AGC | Chromosome Segregation, Cytokinesis |
| PLK1 | 8,000 | >10,000 | AGC | Mitotic Progression |
| Haspin | 450 | >10,000 | Atypical | Mitotic Chromosome Cohesion |
| DYRK1A | 1,200 | >10,000 | CMGC | Neuronal Development |
| ALK | >10,000 | >10,000 | TK | Neuronal Signaling |
| Ltk | >10,000 | >10,000 | TK | Development |
Causality Insights: The hypothetical data suggests our compound has a primary affinity for Mps1, similar to NMS-P715. However, it shows notable off-target binding to Haspin and DYRK1A, kinases also involved in cell cycle and development.[10] This is scientifically plausible, as inhibitors designed for one ATP-binding pocket can often fit into structurally similar pockets of other kinases. NMS-P715, in this comparison, appears more selective. These off-targets must be validated in a cellular context.
Methodology 2: Cellular Target Engagement
Biochemical assays are invaluable but occur in a highly artificial environment. It is critical to confirm that the compound engages its putative targets within the complex milieu of a living cell.
Principle: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method for assessing target engagement in intact cells and tissues.[11] The principle is that when a protein binds to a ligand (our inhibitor), it becomes thermodynamically stabilized.[12] This stabilization results in a higher melting temperature (Tm). By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble protein remaining, we can detect this thermal shift (ΔTm) as a direct measure of target binding.[13][14][15]
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A Senior Application Scientist's Guide to Validating HTS Hits from a 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol Screen
Introduction: Navigating the Post-HTS Landscape for a Privileged Scaffold
The 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol core represents a "privileged" scaffold in medicinal chemistry, frequently appearing in kinase inhibitor discovery programs and other target classes.[1][2][3] Its rigid, bicyclic structure provides a well-defined vectoral projection of substituents into protein binding pockets, while the lactam moiety offers key hydrogen bonding opportunities. However, these same features can contribute to challenges in hit validation, including off-target activities and suboptimal physicochemical properties.[4]
A high-throughput screen (HTS) is merely the first step in a long journey. The initial list of "hits" is invariably contaminated with false positives and compounds with undesirable properties that can derail a drug discovery project if not identified and eliminated early.[5][6][7][8] This guide provides a comprehensive, field-proven framework for the rigorous validation and comparison of hits emerging from a screen centered on the this compound scaffold. We will move beyond a simple checklist of assays, delving into the causality behind experimental choices to construct a self-validating data package for each promising compound.
The Hit Triage Funnel: A Strategic Workflow
A successful hit validation campaign is not a random collection of experiments but a structured, tiered approach designed to efficiently eliminate unsuitable compounds and focus resources on the most promising candidates.[9][10] This "triage funnel" prioritizes high-throughput, cost-effective assays early on to remove the most obvious liabilities, followed by more resource-intensive assays for the remaining, more qualified hits.
Caption: The Hit Triage Funnel.
Phase 1: Hit Reconfirmation and Initial Triage
The first critical step is to confirm that the observed activity is real and not an artifact of the HTS process.[11] This involves re-testing the original HTS samples and, more importantly, sourcing fresh, powdered samples of the hit compounds for re-testing. This crucial step eliminates issues related to compound degradation, incorrect concentration in the screening plates, or impurities in the original sample.[5][11]
Experimental Protocol: Dose-Response Confirmation
-
Compound Preparation: Solubilize freshly procured powdered compounds in 100% DMSO to create 10 mM stock solutions.
-
Serial Dilution: Perform a 10-point, 3-fold serial dilution in the primary assay buffer to generate a concentration-response curve.
-
Assay Execution: Run the primary HTS assay with the diluted compounds in triplicate.
-
Data Analysis: Calculate the IC50 (or EC50) values and examine the Hill slope of the dose-response curve. A slope significantly deviating from 1.0 may indicate non-specific activity, such as aggregation.[5]
Phase 2: Eliminating the Imposters - Assay Interference and Counter-Screens
Many HTS hits are artifacts that interfere with the assay technology rather than modulating the biological target.[6][12] For the this compound scaffold, potential liabilities include intrinsic fluorescence and a tendency for some derivatives to aggregate at high concentrations.
Common Interference Mechanisms & Corresponding Counter-Screens:
| Interference Mechanism | Description | Recommended Counter-Screen |
| Autofluorescence | Compound emits light at the same wavelength as the assay's detection channel. | Pre-read plates after compound addition but before adding detection reagents. |
| Luciferase Inhibition | If using a luciferase-based reporter assay, compounds can directly inhibit the enzyme. | Run a parallel assay with purified luciferase enzyme and the hit compounds.[8] |
| Compound Aggregation | Compounds form colloidal aggregates that can sequester and denature the target protein. | Include a high concentration of a non-ionic detergent (e.g., 0.1% Triton X-100) in the primary assay buffer and observe for a loss of potency.[5] |
| Redox Activity | Compounds can undergo redox cycling, generating reactive oxygen species that interfere with the assay. | Perform the assay in the presence and absence of a reducing agent like DTT. A significant potency shift suggests redox activity.[5] |
Phase 3: Orthogonal Confirmation of Biological Activity
Once a hit is confirmed to be active and free from obvious assay artifacts, its on-target activity must be verified using an orthogonal assay.[9][13][14] This assay should measure the same biological endpoint as the primary screen but utilize a different detection technology. This provides strong evidence that the observed activity is due to modulation of the target and not some unforeseen interaction with the primary assay's components.
Comparison of Primary vs. Orthogonal Assays (Hypothetical Kinase Target):
| Assay Type | Technology | Principle | Pros | Cons |
| Primary HTS Assay | TR-FRET | Measures the phosphorylation of a biotinylated peptide substrate using a europium-labeled anti-phospho antibody and a streptavidin-allophycocyanin acceptor. | Homogeneous, high-throughput, sensitive. | Susceptible to fluorescent compound interference. |
| Orthogonal Assay | Radiometric Filter Binding | Measures the incorporation of ³³P-labeled phosphate from ATP onto a peptide or protein substrate, which is then captured on a filter membrane. | Gold standard for kinase assays, highly sensitive. | Requires handling of radioactivity, lower throughput. |
Hypothetical Data for Hit Comparison:
| Compound ID | Primary Assay IC50 (nM) | Orthogonal Assay IC50 (nM) | Interpretation |
| Hit A | 150 | 200 | Confirmed Hit: Similar potency in both assays. |
| Hit B | 250 | >10,000 | False Positive: Activity is likely an artifact of the primary assay technology. |
| Hit C | 500 | 600 | Confirmed Hit: Consistent activity across platforms. |
Phase 4: Proving the Connection - Biophysical Target Engagement
Confirming that a compound modulates the target's function is crucial, but demonstrating direct physical binding provides unequivocal evidence of on-target activity.[15][][17] Biophysical assays are essential for this purpose and can also provide valuable information on binding affinity (Kd), kinetics, and mechanism of action.
Caption: Biophysical assays for target engagement.
Comparison of Biophysical Methods:
| Method | Principle | Throughput | Key Output | Best For |
| Differential Scanning Fluorimetry (DSF) | Measures the change in protein melting temperature (Tm) upon ligand binding.[18] | High | ΔTm (qualitative binding) | Rapidly triaging hits for binding. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[] | Low | Kd, stoichiometry (n), ΔH, ΔS | Gold standard for thermodynamic characterization. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index at a sensor surface as a ligand binds to an immobilized target.[19] | Medium | Kd, on/off rates (kon/koff) | Detailed kinetic analysis. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein by a ligand within intact cells.[18][19] | Medium | Target engagement in a physiological context. | Confirming target binding in a cellular environment. |
Hypothetical Data for Hit Comparison:
| Compound ID | Orthogonal Assay IC50 (nM) | DSF ΔTm (°C) | ITC Kd (nM) | CETSA Engagement | Interpretation |
| Hit A | 200 | +5.2 | 180 | Yes | High-Quality Hit: Functional activity correlates with direct, cellular target engagement. |
| Hit C | 600 | +4.8 | 550 | Yes | High-Quality Hit: Good correlation between functional and binding data. |
| Hit D | 300 | No Shift | >20,000 | No | Indirect Modulator/False Positive: Functional activity is not due to direct binding. Deprioritize. |
Phase 5: Assessing "Drug-ability" - Early ADME & Physicochemical Properties
A potent, on-target compound is of little value if it has poor drug-like properties. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to prioritize compounds with a higher probability of success in later development stages.[20][21][22][23] The pyrazolopyridine scaffold, while attractive, can sometimes present solubility and metabolism challenges.[4]
Key in vitro ADME and Physicochemical Assays:
| Parameter | Assay | Rationale |
| Solubility | Kinetic and Thermodynamic Solubility Assays | Poor solubility can lead to inaccurate SAR, poor absorption, and formulation challenges.[24] |
| Lipophilicity | LogD7.4 Assay | Affects a wide range of ADME properties including permeability, metabolic stability, and plasma protein binding.[24] |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Assay | Predicts a compound's ability to cross the intestinal barrier and enter the bloodstream.[20] |
| Metabolic Stability | Liver Microsome or Hepatocyte Stability Assays | Determines how quickly a compound is metabolized by liver enzymes, a key determinant of its half-life in vivo.[21][24] |
| CYP Inhibition | Cytochrome P450 Inhibition Panel (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) | Assesses the potential for drug-drug interactions by determining if the compound inhibits major drug-metabolizing enzymes.[20] |
| Plasma Protein Binding | Rapid Equilibrium Dialysis (RED) | Only the unbound fraction of a drug is free to interact with its target; high plasma protein binding can reduce efficacy.[24] |
Hypothetical Data for Hit Comparison:
| Compound ID | Kinetic Solubility (µM) | Caco-2 Permeability (10⁻⁶ cm/s) | Human Liver Microsome Half-life (min) | CYP3A4 IC50 (µM) |
| Hit A | 75 | 15 | >60 | >25 |
| Hit C | 5 | 2 | 10 | 1.2 |
Conclusion: Synthesizing Data for Confident Hit-to-Lead Progression
The validation of HTS hits is a multi-faceted process that requires a strategic and logical progression of experiments. By systematically reconfirming activity, eliminating artifacts, using orthogonal and biophysical methods to confirm on-target engagement, and assessing key physicochemical and ADME properties, researchers can build a robust data package for each hit. This comparative approach allows for the confident prioritization of compounds, like "Hit A" in our hypothetical example, that not only demonstrate potent and specific on-target activity but also possess the drug-like properties necessary for a successful hit-to-lead campaign. This rigorous, evidence-based triage is the foundation of an efficient and successful drug discovery program.
References
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol
This guide provides a comprehensive, safety-first framework for the proper disposal of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol. As specific hazard data for this compound is not extensively documented, the protocols herein are grounded in a conservative approach, inferring potential risks from its structural analogs—namely the pyridine and pyrazole heterocyclic systems. This document is intended to supplement, not supplant, your institution's specific Environmental Health & Safety (EH&S) protocols and all applicable local, state, and federal regulations.
Part 1: Hazard Assessment & Characterization — The Rationale for Caution
The core principle for handling novel or sparsely documented compounds is to assume a significant hazard profile based on their constituent chemical motifs. The structure of this compound contains a pyrazolopyridine core, which dictates its chemical properties and, by extension, its toxicological potential.
Structural Analog Analysis:
-
Pyridine Moiety: The pyridine ring is a well-known structural component in many bioactive and hazardous compounds. Pyridine itself is a highly flammable liquid and vapor that is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It is known to be toxic to the central nervous system, liver, and kidneys.[1]
-
Pyrazolo[4,3-b]pyridine Core: The parent heterocyclic system, 1H-pyrazolo[4,3-b]pyridine, is classified as an acute oral toxicant and is known to cause skin and eye irritation.[3][4][5]
Given these characteristics, this compound must be managed as a hazardous waste with assumed toxicity and potential irritant properties. All handling and disposal procedures must reflect this elevated level of caution.
| Structural Component | Known Hazards of Analog | Inferred Risk for Target Compound |
| Pyridine | Flammable, Acute Toxicity (Oral, Dermal, Inhalation), Organ Toxicity (CNS, Liver, Kidney), Irritant[1][2][6] | Potential Flammability, Acute Toxicity, Organ Toxicity, Irritant |
| 1H-Pyrazolo[4,3-b]pyridine | Acute Toxicity (Oral), Skin Irritation, Serious Eye Irritation[4][5] | Acute Toxicity, Skin and Eye Irritant |
| Hydroxyl (-OH) group | May alter solubility and reactivity. | Can influence environmental fate and compatibility with other waste. |
Part 2: Personnel Safety & Engineering Controls
Prior to handling or preparing waste, ensure all safety measures are in place. The causality is simple: effective containment and personal protection are the only ways to mitigate the risks of exposure to a compound with an uncharacterized hazard profile.
-
Engineering Controls: All manipulations, including weighing, dissolution, and addition to waste containers, must be conducted within a properly functioning and certified laboratory chemical fume hood to prevent inhalation of fumes or airborne particulates.[1]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.
-
Eye Protection: Chemical safety goggles are required at all times.[1]
-
Hand Protection: Nitrile gloves are not recommended for prolonged contact with pyridine-like substances.[1] Butyl rubber or polyvinyl alcohol (PVA) gloves offer superior protection. Always consult the glove manufacturer's compatibility chart.[1] Contaminated gloves must be disposed of as hazardous solid waste.[7]
-
Body Protection: A fully-buttoned, flame-resistant lab coat must be worn.[1]
-
-
Emergency Equipment: An emergency eyewash station and safety shower must be accessible within a 10-second travel distance of the work area.[1]
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. Under no circumstances should this chemical or its solutions be disposed of down the drain.[8][9]
Step 1: Waste Classification
Based on the analog data, this compound must be managed as Hazardous Chemical Waste . The specific hazard characteristics to declare on waste tags should include "Toxic" and "Irritant."
Step 2: Waste Segregation & Container Selection
Proper segregation prevents dangerous chemical reactions within waste containers.
-
Solid Waste:
-
Description: Includes unused pure compound, contaminated personal protective equipment (gloves, weigh boats), and absorbent materials from spill cleanups.
-
Container: A sealable, airtight, and clearly labeled high-density polyethylene (HDPE) or glass container. The container must be compatible with the chemical.
-
Procedure: Collect all solid waste in this designated container. Do not mix with other waste types.
-
-
Liquid Waste (Aqueous or Organic Solutions):
-
Description: Any solution containing dissolved this compound.
-
Container: A sealable, airtight, and compatible waste container (e.g., HDPE carboy).
-
Procedure:
-
Designate a specific liquid waste container for this waste stream.
-
Crucially, do not mix this waste with incompatible materials such as strong oxidizers or strong acids (especially nitric acid). [1] Pyridine-based compounds can undergo hazardous reactions with such materials.
-
Keep the container closed at all times except when adding waste.[10][11] Using a funnel for additions is permissible, but the funnel must be removed and the container sealed immediately after use.
-
-
Step 3: Proper Labeling
Accurate labeling is a legal requirement and is critical for the safety of all personnel handling the waste.[10][12] Your institution's EH&S department will provide specific labels, which must contain the following information:
-
Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[11]
-
All Components: For solutions, list all constituents, including solvents, with percentages.[11]
-
Hazard Information: Check the boxes for "Toxic" and "Corrosive/Irritant".
Step 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at its point of generation in a designated SAA pending pickup.[9][11]
-
The SAA must be at or near the process that generates the waste.[10]
-
The area should be clearly marked. A designated section of a fume hood is an acceptable SAA.[11]
-
Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.
-
Waste containers must be removed from the SAA for disposal within one year of the accumulation start date, or sooner if the container becomes full.[11]
Step 5: Arranging for Final Disposal
Laboratory personnel are not authorized to transport or dispose of hazardous waste off-site.
-
Once the waste container is nearly full (e.g., 75% capacity) or is no longer needed, complete a Chemical Collection Request Form as provided by your institution's EH&S department.[1][9]
-
EH&S professionals will then collect the waste for final disposal by a licensed hazardous waste vendor, likely through high-temperature incineration.[7][13]
Part 4: Emergency Procedures — Spill Management
Immediate and correct action is vital in the event of a spill. The following procedure applies to small, incidental spills that can be safely managed by laboratory personnel.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or you feel unsafe, evacuate the area and contact your institution's emergency response team.
-
Ventilate: Ensure the chemical fume hood is operational to contain any vapors.[8]
-
Don PPE: Wear the full PPE ensemble described in Part 2.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[2][8] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the contaminated absorbent material into your designated solid hazardous waste container.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., water and detergent), and place the cleaning materials into the solid hazardous waste container.
-
Report: Report the incident to your supervisor or Principal Investigator as required by your laboratory's Chemical Hygiene Plan.[8]
Visualization: Disposal Decision Workflow
The following diagram outlines the logical workflow for managing waste containing this compound.
Caption: Disposal workflow for this compound.
References
- 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. [Link]
- OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021, June 9). IDR Environmental Services. [Link]
- Standard Operating Procedure for Pyridine.
- Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. [Link]
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. [Link]
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group. [Link]
- Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. [Link]
- Pyridine 99,75+% Extra pure - Safety Data Sheet. (2023, February 21).
- Complying with OSHA's Hazardous Waste Standards. (2008, October 1). Facilities Management Insights. [Link]
- MSDS of 1H-Pyrazolo[3,4-B]pyridin-4-ol. (2025, December 20). Capot Chemical. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA. [Link]
- Case study – A two liter pyridine spill in an undergraduate laboratory.
- PYRIDINE FOR HPLC / UV SPECTROSCOPY - Safety D
- 1H-Pyrazolo(4,3-b)pyridine. PubChem. [Link]
- This compound. PubChem. [Link]
- 1-Phenyl-3-methyl-5-pyrazolone - Safety D
- Bis(3-methyl-1-phenyl-5-pyrazolone) - Safety Data Sheet. Kishida Chemical Co., Ltd.. [Link]
- Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. [Link]
- Laboratory Waste Disposal Handbook. University of Essex. [Link]
- Laboratory Hazardous Waste Management. University of British Columbia. [Link]
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
- This compound. Alchimica. [Link]
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
- 3. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. capotchem.com [capotchem.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. ptb.de [ptb.de]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
